6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide
Description
Properties
IUPAC Name |
6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-4-5-13-19-14-8-6-7-12-17(21)20-18-15(2)10-9-11-16(18)3/h9-11,19H,4-8,12-14H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUVXFMERBRLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCC(=O)NC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330172-81-0 | |
| Record name | 6-(BUTYLAMINO)-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8077CPR9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chemical properties of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide
An In-depth Technical Guide to the Chemical Properties of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 1330172-81-0). As a known impurity and structural isomer of the widely used local anesthetic Bupivacaine, a thorough understanding of this compound is critical for drug development professionals, analytical scientists, and researchers involved in the quality control and characterization of Bupivacaine and related active pharmaceutical ingredients (APIs).[1][2][3] This document synthesizes available data and theoretical knowledge to detail the compound's physicochemical properties, spectroscopic profile, potential synthetic pathways, and analytical methodologies, providing field-proven insights into its behavior and characterization.
Introduction and Strategic Context
This compound is an amino-amide compound that shares core structural motifs with the pipecholyl xylidine class of local anesthetics, such as Bupivacaine and Lidocaine.[4] Its primary significance in the pharmaceutical industry is its classification as "Bupivacaine Related Compound A," a process-related impurity that may arise during synthesis or degradation.[2] For drug development professionals, characterizing such impurities is not merely an academic exercise; it is a regulatory necessity to ensure the safety and efficacy of the final drug product.
The key structural difference from Bupivacaine is the replacement of Bupivacaine's N-butyl piperidine ring with a linear 6-(butylamino)hexanamide chain. This seemingly minor change from a cyclic to a linear alkyl amine structure has significant implications for the molecule's flexibility, basicity (pKa), lipophilicity (logP), and ultimately, its pharmacological and toxicological profile. This guide explains the causality behind these differences and provides the technical foundation required for its identification, quantification, and control.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent chemical analysis.
Key Identifiers
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1330172-81-0 | [1][2][6] |
| Molecular Formula | C₁₈H₃₀N₂O | [1][6][7] |
| Molecular Weight | 290.44 g/mol | [1][6][7] |
| Synonyms | Bupivacaine Related Compound A, Bupivacaine Impurity | [2][3] |
| Canonical SMILES | CCCCNCCCCCC(=O)Nc1c(C)cccc1C | [5][7] |
| InChI Key | KXUVXFMERBRLDR-UHFFFAOYSA-N | [7] |
Molecular Structure
The structure consists of three key functional domains:
-
Aromatic Head: A 2,6-dimethylphenyl group linked via an amide bond. This region is critical for anesthetic activity in related compounds.
-
Linker Chain: A six-carbon hexanamide chain that provides spacing and flexibility.
-
Amino Terminus: A secondary butylamino group, which is basic and protonated at physiological pH.
Caption: Chemical structure of this compound.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this specific impurity is not widely published. Therefore, we present a comparison with the well-characterized parent compound, Bupivacaine, to provide context and expert-driven estimations. The primary structural difference—an acyclic amine in the impurity versus a cyclic tertiary amine within a piperidine ring for Bupivacaine—is the main driver of property variations.
| Property | Bupivacaine (Reference) | This compound (Estimated) | Rationale for Estimation |
| pKa | 8.1[8] | ~10.5 - 11.0 | The secondary amine in the impurity is significantly more basic than the tertiary amine within the piperidine ring of Bupivacaine, which experiences some steric hindrance. |
| logP (Octanol/Water) | 3.4 - 3.6[9] | ~3.8 - 4.2 | The linear, flexible alkyl chain of the impurity is expected to be more lipophilic than the more compact piperidine ring, likely increasing the partition coefficient. |
| Aqueous Solubility | Low (97.7 mg/L)[9] | Very Low | Increased lipophilicity (higher logP) and a potentially more stable crystal lattice due to intermolecular N-H hydrogen bonding would further decrease aqueous solubility. |
| Melting Point (°C) | 107 - 108 (free base)[9] | > 110 | The presence of a secondary amine allows for intermolecular hydrogen bonding, which is absent in Bupivacaine's tertiary amine. This should lead to a stronger crystal lattice and a higher melting point. |
Expert Insight: The higher estimated pKa is critical. It means that at physiological pH (7.4), the impurity will be almost exclusively in its protonated, charged form. This state generally hinders passage across biological membranes, potentially reducing its systemic toxicity compared to Bupivacaine, which has a higher proportion of un-ionized form at the same pH.[8] However, the increased lipophilicity (logP) may counteract this to some extent.
Predicted Spectroscopic Profile
For unambiguous identification, a combination of spectroscopic techniques is required. The following are predicted key signals for structure confirmation.
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.1 ppm (s, 3H): Aromatic protons of the dimethylphenyl ring.
-
δ ~2.2 ppm (s, 6H): Methyl protons on the aromatic ring.
-
δ ~3.4 ppm (t, 2H): Methylene protons adjacent to the amide nitrogen (-CH₂ -NH-CO-).
-
δ ~2.7 ppm (t, 2H): Methylene protons adjacent to the butylamino nitrogen (-CH₂ -NH-Butyl).
-
δ ~0.9 ppm (t, 3H): Terminal methyl protons of the butyl group.
-
δ (broad signals): Protons for N-H of the amide and secondary amine.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~173 ppm: Carbonyl carbon of the amide.
-
δ ~135-138 ppm: Quaternary aromatic carbons.
-
δ ~128 ppm: Aromatic CH carbons.
-
δ ~40-50 ppm: Methylene carbons adjacent to nitrogen atoms.
-
δ ~18 ppm: Methyl carbons on the aromatic ring.
-
δ ~14 ppm: Terminal methyl carbon of the butyl group.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3300 cm⁻¹: N-H stretch (secondary amine and amide).
-
~2950-2850 cm⁻¹: C-H stretches (aliphatic).
-
~1650 cm⁻¹: C=O stretch (Amide I band).
-
~1540 cm⁻¹: N-H bend (Amide II band).
-
-
Mass Spectrometry (MS-ESI+):
-
m/z 291.24 [M+H]⁺: The protonated molecular ion, which will be the base peak under positive electrospray ionization.
-
Key Fragments: Fragmentation would likely occur at the amide bond and alpha to the nitrogen atoms.
-
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While proprietary manufacturing details are unavailable, a plausible and robust synthetic route can be designed based on fundamental organic chemistry principles, such as those used for related amide drugs.[10]
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An In-Depth Technical Guide to 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide (CAS: 1330172-81-0)
A Foundational Exploration for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide, a compound identified by the CAS number 1330172-81-0. The primary aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule, its structural context, and a strategic framework for its investigation. Given the current landscape of publicly available information, this guide emphasizes the compound's identity as an impurity of the local anesthetic Bupivacaine, and by extension, its relationship to the broader class of amide-type local anesthetics.
Part 1: Core Identity and Physicochemical Properties
This compound is a chemical entity with the molecular formula C₁₈H₃₀N₂O and a molecular weight of 290.44 g/mol .[1][2] It is structurally characterized by a 2,6-dimethylphenyl group linked via an amide bond to a hexanamide backbone, which is further substituted with a butylamino group at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1330172-81-0 | [3][4][5] |
| Molecular Formula | C₁₈H₃₀N₂O | [1][2] |
| Molecular Weight | 290.44 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | Bupivacaine Impurity E | [6] |
| Canonical SMILES | CCCCCNCCCCCC(=O)Nc1c(C)cccc1C | [3] |
| InChI Key | KXUVXFMERBRLDR-UHFFFAOYSA-N | [1] |
Part 2: Structural Context and Potential Biological Significance
The defining characteristic of this compound in the available literature is its classification as an impurity of Bupivacaine.[6][7] This relationship provides a critical starting point for hypothesizing its potential biological activities. Bupivacaine, a well-established local anesthetic, functions by blocking voltage-gated sodium channels in the neuronal membrane.
The structural similarities between this compound and other N-(2,6-dimethylphenyl)acetamide derivatives, such as Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), suggest that it may possess some degree of local anesthetic activity or interact with similar biological targets.[8][9] The N-(2,6-dimethylphenyl) moiety is a common feature in many local anesthetics and other biologically active compounds. For instance, studies on other N-(2,6-dimethylphenyl)acetamide derivatives have explored their effects on learning and memory, suggesting a potential for central nervous system activity.[10]
The butylamino and hexanamide components introduce different pharmacokinetic and pharmacodynamic properties compared to Bupivacaine. The butylamine moiety, a common building block in medicinal chemistry, can influence a compound's solubility, lipophilicity, and interaction with biological targets.[11][12] The longer hexanamide linker may also affect the molecule's flexibility and binding affinity to its putative targets.
dot
Caption: A phased approach for the systematic investigation of the topic compound.
Experimental Protocols
1. Compound Acquisition and Purity Assessment
-
Objective: To obtain a high-purity sample of this compound and confirm its identity and purity.
-
Methodology:
-
Source the compound from a reputable chemical supplier. [3][4][5] 2. Upon receipt, perform High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to determine purity.
-
Confirm the molecular weight of the main peak using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Verify the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
2. In Vitro Sodium Channel Binding Assay
-
Objective: To determine if the compound binds to voltage-gated sodium channels.
-
Methodology:
-
Utilize a commercially available radioligand binding assay kit (e.g., using [³H]-batrachotoxin or a similar probe that binds to the channel).
-
Prepare membranes from a cell line expressing the sodium channel of interest (e.g., Nav1.5, Nav1.7).
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
3. Electrophysiological Patch-Clamp Studies
-
Objective: To functionally assess the effect of the compound on sodium channel activity.
-
Methodology:
-
Use whole-cell patch-clamp electrophysiology on a cell line expressing the target sodium channel.
-
Establish a stable gigaohm seal and obtain the whole-cell configuration.
-
Apply voltage protocols to elicit sodium currents.
-
Perfuse the cells with varying concentrations of the test compound and measure the inhibition of the sodium current.
-
Determine the half-maximal inhibitory concentration (IC₅₀).
-
Part 4: Broader Context and Future Directions
The study of compounds like this compound, initially identified as impurities, can be a valuable exercise in drug discovery. [13]Understanding the biological activity of such related substances is crucial for a comprehensive safety and efficacy profile of the parent drug.
Furthermore, the structural motifs present in this molecule, namely the N-(2,6-dimethylphenyl)acetamide and butylamine groups, are prevalent in a wide range of biologically active compounds. [14][15][16][17]A thorough investigation of this specific molecule could therefore provide valuable structure-activity relationship (SAR) data for the development of new therapeutics targeting not only ion channels but potentially other pathways as well. Future research could explore modifications of the hexanamide linker and the butylamino group to optimize potency, selectivity, and pharmacokinetic properties.
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- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10738670/]
- 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/89578]
- Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3830293/]
- This compound. precisionFDA. [URL: https://precision.fda.gov/substances/P8077CPR9C]
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- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270502/]
- Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK. [URL: https://oak.novartis.com/node/1339]
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- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [URL: https://archivepp.com/storage/models/article/s6V7H312x75nB11zLdY8s9xK192kCj9K7r0yG6p8p8TzX7G65f49eN5dC1nC/new-acetamide-derivatives-of-the-cox-ii-inhibitors-a-brief-review.pdf]
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Navigating the Mirror Image: A Technical Guide to the Structure Elucidation of Bupivacaine's Structural Isomers
This guide provides an in-depth exploration of the analytical methodologies for the structure elucidation of bupivacaine's structural isomers. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to offer a causal understanding of experimental choices, ensuring a robust and self-validating approach to isomer characterization.
Introduction: The Clinical Significance of Bupivacaine Isomerism
Bupivacaine, a widely used local anesthetic, possesses a chiral center, leading to the existence of enantiomers: (R)-(+)-bupivacaine (dextrobupivacaine) and (S)-(-)-bupivacaine (levobupivacaine).[1] While sharing the same chemical formula, these stereoisomers exhibit distinct pharmacological and toxicological profiles.[1] Notably, the (R)-enantiomer is associated with a higher risk of cardiotoxicity.[2] This critical difference underscores the regulatory and clinical necessity for precise enantiomeric separation and quantification. Beyond enantiomers, positional isomers, though less common, can arise from the synthesis process and require unambiguous identification.
This guide will dissect the primary analytical techniques employed for the comprehensive structural elucidation of bupivacaine isomers, focusing on the "why" behind the "how" to empower researchers in developing and validating their own robust analytical methods.
The Analytical Toolbox: A Multi-Modal Approach to Isomer Resolution
A definitive elucidation of bupivacaine's isomers necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture; rather, the convergence of data from orthogonal methods builds a comprehensive and trustworthy characterization.
Figure 1: A high-level workflow for the comprehensive elucidation of bupivacaine isomers, emphasizing the synergy between separation and spectroscopic techniques.
Chiral High-Performance Liquid Chromatography (HPLC): The Cornerstone of Enantioseparation
Chiral HPLC is the gold standard for the separation and quantification of bupivacaine enantiomers. The technique's success hinges on the creation of a chiral environment where the diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP) lead to differential retention times.
The "Why": Driving Forces of Chiral Recognition
The selection of the CSP is paramount. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are frequently employed.[3] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The choice between different polysaccharide derivatives, like cellulose tris-3,5-dimethylphenylcarbamate, is guided by their proven efficacy in resolving a broad range of chiral compounds.[3]
Experimental Protocol: A Validated Approach
The following protocol is a synthesis of established methods for the chiral separation of bupivacaine enantiomers.[4][5]
Objective: To achieve baseline separation of (R)-(+)- and (S)-(-)-bupivacaine.
Materials:
-
HPLC system with UV or Circular Dichroism (CD) detector
-
Chiral Stationary Phase: Chirex 3020 (250 mm x 4.6 mm) or equivalent[5]
-
Mobile Phase: n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)[5]
-
Bupivacaine standard (racemic and individual enantiomers)
-
Sample dissolved in mobile phase
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Injection: Inject a known concentration of racemic bupivacaine to determine the retention times and resolution of the enantiomers.
-
Individual Enantiomer Injection: Inject each pure enantiomer to confirm the elution order.
-
Sample Injection: Inject the sample solution.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine their relative proportions and calculate the enantiomeric excess (ee%).
Self-Validation: The method's trustworthiness is established by running a system suitability test before sample analysis. This includes verifying the resolution between the enantiomeric peaks (Rs > 1.5 is generally considered baseline separation), the reproducibility of retention times, and the precision of peak areas upon repeated injections of a standard.[3]
| Parameter | Condition | Rationale |
| Column | Chirex 3020 (250 mm x 4.6 mm) | Proven CSP for bupivacaine enantioseparation.[5] |
| Mobile Phase | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v) | The non-polar main solvent with polar modifiers allows for fine-tuning of retention and selectivity.[5] |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency. |
| Detection | UV at 250 nm or CD | Bupivacaine has a UV chromophore. CD detection offers higher selectivity for chiral molecules.[5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Architecture
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of isomers.[7] For bupivacaine, ¹H NMR, particularly in the presence of a chiral solvating agent (CSA), provides direct evidence of enantiomeric purity.[8]
The "Why": Diastereomeric Complexation and Signal Splitting
The core principle involves the addition of a CSA to a solution of the chiral analyte. The CSA forms transient diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, leading to the splitting of specific NMR signals corresponding to each enantiomer.[8] The relative integration of these split signals provides a direct measure of the enantiomeric ratio.
Experimental Protocol: Direct Determination of Enantiomeric Purity
This protocol is based on the methodology for the direct ¹H NMR analysis of bupivacaine enantiomers.[8]
Objective: To determine the enantiomeric purity of a bupivacaine sample.
Materials:
-
NMR spectrometer (400 MHz or higher)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
Bupivacaine sample
Procedure:
-
Sample Preparation: Prepare a solution of the bupivacaine sample in the deuterated solvent.
-
Acquisition of Standard Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a molar excess of the CSA to the NMR tube.
-
Acquisition of Chiral Spectrum: Acquire the ¹H NMR spectrum of the mixture.
-
Data Analysis: Identify the split signals (often the aliphatic methyl or aromatic protons) and integrate the corresponding peaks for each enantiomer to determine the enantiomeric ratio.
Trustworthiness: The validity of this method is confirmed by analyzing synthetic mixtures of the two enantiomers in known ratios and demonstrating a linear correlation between the known composition and the experimentally determined ratio from the NMR integrations.[8]
Mass Spectrometry (MS): Confirming Identity and Uncovering Metabolites
While not inherently suited for distinguishing between enantiomers without a preceding chiral separation, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is crucial for confirming the molecular weight and identifying the fragmentation patterns of bupivacaine and its potential isomers or metabolites.[9]
The "Why": Characteristic Fragmentation for Unambiguous Identification
Electron spray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ for bupivacaine. Subsequent fragmentation in the mass spectrometer (MS/MS) generates a unique fingerprint of product ions. The primary fragmentation pathways often involve the cleavage of the amide bond and the piperidine ring. The presence of these characteristic fragments at specific mass-to-charge ratios (m/z) provides high confidence in the identification of the molecule.
Figure 2: A simplified representation of the key fragmentation pathways of bupivacaine in ESI-MS/MS.
Experimental Protocol: LC-MS/MS for Confirmation and Quantification
Objective: To confirm the identity of bupivacaine and quantify it in a complex matrix.
Materials:
-
LC-MS/MS system
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Bupivacaine standard
-
Sample appropriately diluted
Procedure:
-
LC Separation: Develop a gradient elution method to separate bupivacaine from other matrix components.
-
MS Detection: Set the mass spectrometer to monitor the transition of the precursor ion (m/z 289 for bupivacaine) to one or two characteristic product ions (e.g., m/z 140 and 120).
-
Standard Curve: Generate a standard curve by injecting known concentrations of bupivacaine.
-
Sample Analysis: Inject the sample and quantify the amount of bupivacaine based on the standard curve.
Authoritative Grounding: The selection of precursor and product ions should be based on experimental data and confirmed against literature and spectral libraries. The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[10]
| Parameter | Condition | Rationale |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently generates protonated molecular ions for bupivacaine. |
| Precursor Ion | m/z 289 | Corresponds to [M+H]⁺ of bupivacaine. |
| Product Ions | e.g., m/z 140, 120 | Characteristic fragments that provide structural information and specificity. |
Conclusion: An Integrated and Self-Validating Strategy
The robust structure elucidation of bupivacaine's structural isomers is not a matter of applying a single technique but of weaving together the strengths of multiple analytical platforms. Chiral HPLC provides the foundational quantitative data on enantiomeric composition, NMR offers irrefutable structural confirmation and an orthogonal measure of enantiomeric purity, and mass spectrometry delivers the ultimate confirmation of molecular identity and a powerful tool for metabolite identification. By understanding the causality behind each experimental choice and building in self-validating steps, researchers can ensure the scientific integrity and trustworthiness of their findings, a critical aspect in the development of safer and more effective pharmaceutical products.
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An In-depth Technical Guide to the Solubility of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a candidate molecule to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This technical guide delves into the solubility of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide, a structural isomer of the widely used local anesthetic, Bupivacaine.[1][2]
Due to the limited availability of direct solubility data for this specific isomer, this guide will leverage the extensive body of knowledge surrounding Bupivacaine as a close structural analog to provide a robust and scientifically grounded exploration of its solubility characteristics in organic solvents. The structural similarities between the two molecules allow for a high degree of confidence in the extrapolation of these properties. This guide will provide a comprehensive overview of the theoretical underpinnings of solubility, detailed experimental protocols for its determination, a compilation of available solubility data for Bupivacaine, and a discussion of the implications of these findings for drug development professionals.
Physicochemical Properties of Bupivacaine: A Foundation for Understanding Solubility
Bupivacaine is an amide-type local anesthetic known for its long duration of action.[3] Its solubility is intrinsically linked to its molecular structure and physicochemical characteristics. A comprehensive understanding of these properties is essential for predicting and interpreting its behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C18H28N2O | [4] |
| Molecular Weight | 288.4 g/mol | [4] |
| Melting Point | 107 - 108 °C | [4] |
| pKa | 8.1 | [5][6] |
| LogP (Octanol/Water Partition Coefficient) | 3.4 - 3.6 | [4][7] |
| Appearance | White crystalline solid | [8] |
Bupivacaine is a weak base with a pKa of 8.1.[5][6] This means that at a physiological pH of 7.4, a significant portion of the molecules will be in their ionized, water-soluble form.[5] However, the un-ionized, lipid-soluble form is necessary to penetrate nerve membranes to exert its anesthetic effect.[3] The high lipophilicity, indicated by its LogP value, contributes to its high potency and long duration of action.[3][5]
Theoretical Framework of Solubility in Organic Solvents
The solubility of a drug substance in an organic solvent is governed by a complex interplay of factors related to both the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.
Key factors influencing solubility include:
-
Solute-Solvent Interactions: The dissolution of a solid in a liquid involves the breaking of intermolecular forces in the solute and the solvent, followed by the formation of new forces between the solute and solvent molecules. The overall energy change of this process determines the solubility.
-
Polarity: The polarity of both the drug molecule and the solvent is a critical determinant of solubility.[9][10] Polar solvents, such as alcohols, can engage in hydrogen bonding and are effective at dissolving polar and ionic compounds. Non-polar solvents are better suited for dissolving non-polar compounds.
-
Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.[9]
-
pH: For ionizable compounds like Bupivacaine, the pH of the medium can significantly influence solubility, particularly in aqueous or mixed aqueous-organic systems.[10] In organic solvents, the direct effect of pH is less pronounced but can still play a role if the solvent has protic characteristics.
Caption: Factors influencing the solubility of a drug in organic solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is a critical step in drug development. The following are detailed protocols for two common methods used to assess the solubility of a compound like this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[11] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the selected organic solvents. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11]
-
Replication: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
Caption: Workflow for the shake-flask solubility determination method.
Potentiometric Titration for Solubility and pKa Determination
Potentiometric titration can be a valuable tool for determining the solubility of ionizable compounds and for confirming their pKa.[13][14][15] This method is particularly useful for weak bases like Bupivacaine.
Step-by-Step Methodology:
-
Instrument Setup: Calibrate a pH meter with standard buffer solutions.
-
Sample Preparation: Prepare a saturated solution of the compound in the desired solvent (if the solvent is protic or a mixture with water). For pKa determination, a known concentration of the compound is used.
-
Titration: Titrate the solution with a standardized acid (e.g., HCl). Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point, where the rate of change of pH is at its maximum, can be used to determine the concentration of the dissolved compound. The pKa can be determined from the pH at the half-equivalence point.
-
Solubility Calculation: From the determined concentration at saturation, the solubility of the compound can be calculated.
Solubility Data of Bupivacaine in Organic Solvents
The following table summarizes the available solubility data for Bupivacaine and its hydrochloride salt in various organic solvents. This data provides a strong indication of the expected solubility of its structural isomer, this compound.
| Solvent | Compound Form | Solubility | Temperature | Source(s) |
| Ethanol | Bupivacaine (base) | ~30 mg/mL | Not Specified | [8] |
| Dimethyl Sulfoxide (DMSO) | Bupivacaine (base) | ~25 mg/mL | Not Specified | [8] |
| Dimethylformamide (DMF) | Bupivacaine (base) | ~30 mg/mL | Not Specified | [8] |
| Ethanol | Bupivacaine HCl | Soluble (1 part in 8 parts) | Not Specified | [16] |
| Ethanol | Bupivacaine HCl | 60 mg/mL | Not Specified | [17] |
| Water | Bupivacaine HCl | Soluble (1 part in 25 parts) | Not Specified | [16] |
| Water | Bupivacaine HCl | 21 mg/mL | Not Specified | [17] |
| DMSO | Bupivacaine HCl | 16.67 mg/mL | Not Specified | [17] |
| Chloroform | Bupivacaine HCl | Slightly soluble | Not Specified | [18] |
| Acetone | Bupivacaine HCl | Slightly soluble | Not Specified | [18] |
| Methanol | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |
| 1-Propanol | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |
| 2-Propanol | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |
| 1-Butanol | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |
| Acetic Acid | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |
| Dimethylformamide (DMF) | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |
Implications for Drug Development
The solubility of an active pharmaceutical ingredient (API) in organic solvents has significant implications throughout the drug development process:
-
Preclinical Formulation: In early-stage research, organic solvents are often used to prepare solutions for in vitro and in vivo studies. Poor solubility can hinder the ability to achieve the desired concentrations for these experiments.
-
Process Chemistry and Purification: Solubility data is crucial for the design of crystallization and purification processes. The choice of solvent can significantly impact the yield and purity of the final API.
-
Formulation Development: For parenteral formulations, the solubility of the drug in a biocompatible solvent system is a primary consideration. For oral dosage forms, understanding the solubility in organic solvents can be relevant for certain manufacturing processes, such as solvent granulation.
-
Analytical Method Development: The choice of diluent for analytical methods, such as HPLC, is dependent on the solubility of the API.
Conclusion
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An In-Depth Technical Guide to the Potential Pharmacological Activity of Bupivacaine Isomers
Introduction: The Significance of Stereochemistry in Local Anesthesia
The development of local anesthetics has been a cornerstone of modern medicine, enabling a wide array of surgical and diagnostic procedures with enhanced patient comfort and safety. Bupivacaine, a long-acting amide local anesthetic, has been a clinical mainstay for decades. However, its use has been tempered by concerns over its potential for cardiotoxicity and neurotoxicity, particularly in the event of accidental intravascular injection. This technical guide delves into the pharmacological nuances of bupivacaine's stereoisomers, levobupivacaine (the S-(-)-enantiomer) and dextrobupivacaine (the R-(+)-enantiomer), to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their differential activities.
Bupivacaine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. While these isomers share the same chemical formula, their three-dimensional arrangement dictates their interaction with biological targets, leading to significant differences in both efficacy and toxicity. The recognition of this stereospecificity has led to the clinical development of levobupivacaine as a safer alternative to the racemic mixture (an equal mixture of both enantiomers). This guide will explore the fundamental mechanisms underlying these differences, detail the experimental methodologies used to elucidate them, and provide a comparative analysis of their pharmacological profiles.
Stereoselective Pharmacodynamics: Unraveling the Mechanism of Action
The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2][3] By inhibiting the influx of sodium ions, these drugs prevent the depolarization of the nerve membrane and the propagation of action potentials, resulting in a reversible loss of sensation.[1][2][3] The clinically significant differences between bupivacaine isomers arise from their stereoselective interaction with these channels, particularly in cardiac tissue.
Dextrobupivacaine, the R-(+)-enantiomer, exhibits a higher affinity and a more potent blocking effect on cardiac sodium channels compared to levobupivacaine.[4] This enhanced cardiotoxicity is attributed to its slower dissociation from the sodium channel during diastole, leading to an accumulation of block at physiological heart rates.[5] This "fast-in, slow-out" kinetic profile of dextrobupivacaine is a key contributor to its pro-arrhythmic potential.[5] In contrast, levobupivacaine demonstrates a faster dissociation rate, resulting in a lower propensity for cumulative channel blockade and, consequently, a wider margin of safety.
The following diagram illustrates the differential interaction of bupivacaine isomers with the voltage-gated sodium channel.
Caption: Differential interaction of bupivacaine isomers with the voltage-gated sodium channel.
Comparative Pharmacological Profile: Efficacy vs. Toxicity
A critical aspect of drug development is the therapeutic index – the balance between a drug's desired therapeutic effect and its adverse effects. In the context of bupivacaine isomers, the goal is to retain the anesthetic potency of the racemic mixture while minimizing the risk of toxicity.
Anesthetic Potency and Efficacy
Clinically, levobupivacaine and racemic bupivacaine exhibit similar onset times and durations of sensory and motor blockade for various regional anesthetic techniques.[6][7][8] This suggests that the S-(-)-enantiomer is the primary contributor to the anesthetic effect of the racemic mixture.
Cardiotoxicity
The most significant pharmacological distinction between the bupivacaine isomers lies in their cardiotoxicity profile. Dextrobupivacaine is demonstrably more cardiotoxic than levobupivacaine.[4] This is evident in both preclinical and clinical studies, which show that dextrobupivacaine is more likely to induce arrhythmias, depress myocardial contractility, and cause cardiovascular collapse.[9][10] Levobupivacaine, on the other hand, has a significantly better cardiovascular safety profile, with a lower incidence of these adverse effects.[9][10]
Neurotoxicity
While the primary concern with bupivacaine is cardiotoxicity, neurotoxicity is also a potential risk, particularly with high local concentrations or prolonged exposure. In vitro studies have shown that all local anesthetics can be neurotoxic to some degree.[11] However, comparative studies suggest that levobupivacaine may have a slightly better neurotoxic profile than racemic bupivacaine.[12]
The following table summarizes the comparative pharmacological properties of levobupivacaine, dextrobupivacaine, and racemic bupivacaine.
| Parameter | Levobupivacaine (S-) | Dextrobupivacaine (R+) | Racemic Bupivacaine | Reference(s) |
| Anesthetic Potency | Equivalent to Racemic | Potentially higher | Standard | [6][7][8] |
| Cardiotoxicity | Lower | Higher | Moderate | [4][9][10] |
| Neurotoxicity | Potentially Lower | Potentially Higher | Moderate | [11][12] |
| Protein Binding | High | High | High | [13] |
| Metabolism | Hepatic | Hepatic | Hepatic | [13] |
Experimental Methodologies for Assessing Pharmacological Activity
The elucidation of the differential pharmacological activities of bupivacaine isomers has been made possible through a variety of sophisticated in vitro and in vivo experimental models. This section provides an overview of key methodologies, presented in a manner that emphasizes the rationale behind their application.
In Vitro Assessment of Cardiotoxicity: The Langendorff Isolated Heart Model
The Langendorff isolated heart preparation is a classic ex vivo model used to assess the direct cardiac effects of pharmacological agents in the absence of systemic physiological influences.[14][15][16]
Experimental Protocol: Langendorff Isolated Guinea Pig Heart Perfusion
-
Animal Preparation: A male guinea pig (300-400g) is anesthetized with an appropriate agent (e.g., pentobarbital). Heparin is administered to prevent coagulation.
-
Heart Excision: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus. Retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure and temperature (37°C) is initiated.
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG).
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline hemodynamic and electrophysiological parameters are recorded (e.g., heart rate, left ventricular developed pressure, dP/dtmax, QRS duration, PR interval).
-
Drug Administration: Levo-, dextro-, and racemic bupivacaine are infused at increasing concentrations. Each concentration is maintained for a sufficient duration to achieve a steady-state effect.
-
Data Acquisition and Analysis: Hemodynamic and ECG parameters are continuously recorded. Dose-response curves are generated to compare the effects of the isomers on myocardial contractility, heart rate, and cardiac conduction.
Causality Behind Experimental Choices: The use of an isolated heart model allows for the direct assessment of the drug's effect on the myocardium and conducting system, eliminating confounding variables such as autonomic nervous system input and hormonal influences.[17] The guinea pig is a commonly used model due to its cardiac electrophysiology being similar to that of humans.
The following diagram illustrates the workflow for assessing cardiotoxicity using the Langendorff isolated heart model.
Caption: Workflow for assessing local anesthetic cardiotoxicity using the Langendorff isolated heart model.
Electrophysiological Analysis: The Patch-Clamp Technique
The patch-clamp technique is a powerful tool for studying the effects of drugs on individual ion channels.[18][19][20] It allows for the precise measurement of ionic currents across the cell membrane, providing detailed insights into the mechanism of drug-channel interactions.
Experimental Protocol: Whole-Cell Voltage-Clamp Analysis of Sodium Channels
-
Cell Culture: A suitable cell line expressing the cardiac sodium channel isoform (Nav1.5) is cultured.
-
Cell Preparation: Cells are dissociated and plated on glass coverslips.
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. The holding potential and test potentials are carefully controlled to study the channel in its different states (resting, open, inactivated).
-
Drug Application: Bupivacaine isomers are applied to the cell via the extracellular solution at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the drug's effect on channel kinetics, including the rates of block and unblock, and the voltage-dependence of inactivation.
Causality Behind Experimental Choices: The use of a specific cell line expressing a single type of ion channel allows for the unambiguous study of the drug's effect on that particular channel, avoiding the complexity of multiple channel types present in native cardiomyocytes. The whole-cell configuration provides excellent voltage control and allows for the rapid application of drugs.
In Vivo Assessment of Neurotoxicity: The Sciatic Nerve Block Model
In vivo models are essential for evaluating the integrated physiological response to a drug, including its potential for neurotoxicity in a living organism. The rodent sciatic nerve block model is a widely used method for this purpose.
Experimental Protocol: Rat Sciatic Nerve Block and Histological Assessment
-
Animal Preparation: An adult rat is anesthetized. The area over the sciatic notch is shaved and prepared for injection.
-
Nerve Block Injection: A needle is inserted near the sciatic nerve, and a solution of the bupivacaine isomer or a control solution is injected.
-
Functional Assessment: The duration of sensory and motor blockade is assessed at regular intervals using methods such as the hot plate test for sensory block and observation of motor function for motor block.
-
Tissue Harvesting: After a predetermined period (e.g., 24, 48, or 72 hours), the animal is euthanized, and the sciatic nerve is carefully dissected.
-
Histological Analysis: The nerve tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin, or specific markers for myelin and axonal damage).
-
Microscopic Examination: The stained sections are examined under a microscope to assess for signs of neurotoxicity, such as axonal degeneration, demyelination, and inflammation.
Causality Behind Experimental Choices: This in vivo model allows for the assessment of both the functional (anesthetic effect) and potential pathological (neurotoxic) effects of the drug in a complex biological system. Histological analysis provides direct evidence of any structural damage to the nerve tissue.
Conclusion: A Paradigm of Stereoselective Drug Development
The study of bupivacaine isomers serves as a compelling example of the importance of stereochemistry in pharmacology. The development of levobupivacaine as a clinically available local anesthetic underscores the principle that by isolating the therapeutically active and less toxic enantiomer, it is possible to significantly improve the safety profile of a drug without compromising its efficacy. For researchers and drug development professionals, the story of bupivacaine isomers offers valuable lessons in the rational design and evaluation of chiral drugs. A thorough understanding of the stereoselective mechanisms of action, coupled with the application of appropriate in vitro and in vivo experimental models, is paramount to the development of safer and more effective therapeutic agents. This in-depth technical guide provides a foundational framework for such endeavors, encouraging a continued exploration of the intricate relationship between molecular structure and pharmacological activity.
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Authored by a Senior Application Scientist
Introduction
Bupivacaine, a potent long-acting amino-amide local anesthetic, represents a cornerstone of regional anesthesia and postoperative pain management.[1][2] Its clinical utility is, however, constrained by a dose-dependent risk of cardiotoxicity and neurotoxicity, and a duration of action that may be insufficient for prolonged analgesia.[3][4] These limitations have catalyzed a dedicated search for novel related compounds with improved safety profiles, extended duration of action, and enhanced efficacy. This guide provides an in-depth technical overview of the modern workflow for the discovery, synthesis, isolation, and characterization of next-generation bupivacaine analogues, intended for researchers, scientists, and drug development professionals in the field of anesthesiology and pharmacology.
Part 1: The Strategic Imperative for Bupivacaine Innovation
The development of novel bupivacaine-related compounds is driven by several key clinical needs:
-
Prolonged Analgesia: Extending the duration of a single-injection nerve block can significantly improve postoperative pain management and reduce the reliance on opioids.[5][6]
-
Enhanced Safety: A primary goal is to mitigate the cardiotoxicity associated with bupivacaine, particularly the (R)-(+)-enantiomer.[7]
-
Differential Blockade: The ideal local anesthetic would provide a more selective blockade of sensory nerves over motor nerves, preserving motor function while achieving effective analgesia.[8]
The typical structure of a local anesthetic, including bupivacaine, consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[9][10] Structure-activity relationship (SAR) studies have shown that modifications to each of these components can influence the compound's potency, duration of action, and toxicity.[8][9] For instance, increased lipid solubility generally correlates with higher potency and a longer duration of action.[9][10]
Mechanism of Action: A Refresher
Bupivacaine and its analogues exert their anesthetic effect by reversibly binding to the intracellular portion of voltage-gated sodium channels in nerve fibers.[1][10] This binding action blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][10] The result is a temporary cessation of nerve conduction, leading to a loss of sensation in the innervated area.
Part 2: Discovery and Synthesis of Novel Analogues
The journey to a novel bupivacaine-related compound begins with identifying promising lead structures and developing robust synthetic pathways.
High-Throughput Screening for Lead Identification
High-throughput screening (HTS) is a powerful tool for identifying novel modulators of voltage-gated sodium channels, the primary target of local anesthetics.[11][12] Automated patch-clamp electrophysiology platforms, such as the PatchXpress™ and IonWorks™, enable the rapid evaluation of large compound libraries.[11][13] These systems can measure the state-dependent modulation of sodium channels, providing crucial information about a compound's mechanism of action.[11]
Experimental Protocol: Automated Patch-Clamp Screening
-
Cell Line Preparation: Utilize a stable cell line expressing the target human voltage-gated sodium channel subtype (e.g., NaV1.7 for pain).[12][14]
-
Compound Library: Prepare a library of diverse small molecules for screening.
-
Automated Patch-Clamp: Use an automated platform (e.g., Sophion Qube®) to perform whole-cell patch-clamp recordings.[12]
-
Voltage Protocol: Apply a specific voltage protocol to the cells to elicit sodium currents in different channel states (resting, open, and inactivated).
-
Compound Application: Apply compounds from the library to the cells and measure the resulting inhibition of the sodium current.
-
Data Analysis: Identify "hits" as compounds that produce a significant and concentration-dependent block of the sodium channel.
Synthetic Strategies for Bupivacaine Analogues
Once a lead compound is identified, or for a rational design approach, a flexible and efficient synthetic route is essential. The synthesis of bupivacaine itself typically involves the acylation of 2,6-dimethylaniline with a piperidine-2-carboxylic acid derivative, followed by N-alkylation.[15][16]
A Representative Synthetic Pathway for a Bupivacaine Analogue:
Caption: A generalized synthetic workflow for novel bupivacaine analogues.
Experimental Protocol: Synthesis of a Bupivacaine Analogue
-
Amide Coupling: In an inert atmosphere, dissolve N-protected 2-piperidinecarboxylic acid and a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide) in an anhydrous solvent (e.g., dichloromethane). Add 2,6-dimethylaniline and stir at room temperature for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove by-products. Wash the organic layer with dilute acid and base, then dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., catalytic hydrogenation for a Cbz group).
-
N-Alkylation: Dissolve the deprotected amide in a suitable solvent (e.g., DMF) and add a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., 1-bromobutane). Heat the reaction mixture and monitor for completion by TLC or LC-MS.
-
Final Purification: After an aqueous work-up, purify the final compound by chromatography or recrystallization to yield the novel bupivacaine analogue.
Part 3: Isolation and Purification
The isolation and purification of the target compound are critical for obtaining a well-characterized and pure substance for pharmacological evaluation. Chiral separation is particularly important for bupivacaine-related compounds due to the stereospecificity of their therapeutic and toxic effects.[7][17]
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is the workhorse for both analytical and preparative separation of bupivacaine analogues.[18] Thin-layer chromatography (TLC) is a valuable tool for rapid reaction monitoring and preliminary purity assessment.[19]
| Technique | Application | Stationary Phase Example | Mobile Phase Example | Detection |
| TLC | Reaction monitoring, purity check | Silica gel 60 F254 | Dichloromethane:Methanol (9:1) | UV (254 nm), colorimetric reagents |
| HPLC | Purity determination, quantification | C18 reverse-phase | Acetonitrile:Water with 0.1% formic acid (gradient) | UV-Vis (e.g., 220 nm)[20] |
| Preparative HPLC | Isolation of pure compound | C18 reverse-phase | Acetonitrile:Water | UV-Vis |
Chiral Separation of Enantiomers
The (S)-(-)-enantiomer of bupivacaine (levobupivacaine) exhibits a lower propensity for cardiotoxicity compared to the racemic mixture or the (R)-(+)-enantiomer.[7][21] Therefore, the ability to separate and characterize individual enantiomers is crucial.
Methods for Chiral Separation:
-
Chiral HPLC: Utilizes a chiral stationary phase (e.g., based on cyclodextrins or teicoplanin) to achieve enantiomeric separation.[7][22]
-
Capillary Electrophoresis (CE): A powerful technique for enantiomer separations with high efficiency and low sample consumption, often using chiral selectors like human serum albumin.[23]
-
Diastereomeric Salt Formation: Involves reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization.[21]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase column based on the structure of the analyte.
-
Mobile Phase Optimization: Develop an isocratic or gradient mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of an amine modifier) to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic compound in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers.
Part 4: Characterization and Pharmacological Evaluation
A thorough characterization of the novel compound is necessary to confirm its identity, purity, and pharmacological properties.
Structural and Physicochemical Characterization
| Technique | Purpose |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the chemical structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |
| Scanning Electron Microscopy (SEM) | Characterization of the morphology of drug delivery systems.[24] |
In Vitro Pharmacological and Toxicological Assessment
-
Potency and Efficacy: Assessed using electrophysiological techniques (as described in section 2.1) to determine the IC50 value for sodium channel block.
-
Toxicity: Evaluated using in vitro models, such as cell cultures of chondrocytes, synoviocytes, or cardiomyocytes, to assess cytotoxicity.[25][26]
Experimental Protocol: In Vitro Chondrocyte Viability Assay
-
Cell Culture: Culture primary human or animal chondrocytes in appropriate media.
-
Compound Exposure: Treat the cells with a range of concentrations of the novel compound and a positive control (e.g., bupivacaine).
-
Viability Assay: After a defined exposure time, assess cell viability using a standard assay (e.g., MTT or live/dead staining).
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50) and compare it to the control.
In Vivo Pharmacological Evaluation
In vivo models are essential for determining the anesthetic and analgesic properties of the novel compound in a living system.[27]
-
Rodent Sciatic Nerve Block Model: A common model to assess the duration and intensity of the nerve block.[28]
-
Tail-Flick Latency Test: Measures the analgesic effect of the compound.[27]
Workflow for In Vivo Evaluation:
Caption: A simplified workflow for the in vivo evaluation of a novel local anesthetic.
Part 5: Advanced Formulations for Enhanced Delivery
To further improve the therapeutic profile of novel bupivacaine-related compounds, advanced drug delivery systems are being explored to provide sustained release and targeted delivery.[3][29]
-
Liposomal Formulations: Encapsulating the drug within liposomes can significantly prolong its release and duration of action.[30][31][] A notable example is the FDA-approved liposomal bupivacaine (Exparel).[30][]
-
Natural Polymer-Based Systems: Biocompatible and biodegradable polymers like chitosan and hyaluronic acid can be used to create hydrogels or microparticles for sustained drug release.[3][33]
-
Microneedles: These minimally invasive systems can deliver the drug directly into the skin for localized anesthesia.[5]
The development of these advanced formulations requires careful characterization of drug loading, encapsulation efficiency, and in vitro release kinetics.
The discovery and isolation of novel bupivacaine-related compounds is a multidisciplinary endeavor that integrates high-throughput screening, synthetic chemistry, advanced analytical techniques, and rigorous pharmacological evaluation. By focusing on enhancing safety, prolonging duration of action, and optimizing drug delivery, researchers can develop next-generation local anesthetics that address the unmet clinical needs in pain management. This guide provides a foundational framework for the key experimental considerations and methodologies in this exciting and impactful field of drug discovery.
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- 6. Novel Local Anesthetics in Clinical Practice: Pharmacologic Considerations and Potential Roles for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Aspects of Local Anesthetics | MDPI [mdpi.com]
- 8. brainkart.com [brainkart.com]
- 9. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 10. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aragen.com [aragen.com]
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- 16. Synthesis of Local Anesthetics derived from phenylacetamides [quimicaorganica.org]
- 17. scispace.com [scispace.com]
- 18. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. US20040024021A1 - Bupivacaine enantiomers and levobupivacaine - Google Patents [patents.google.com]
- 22. Chiral separations of basic drugs and quantitation of bupivacaine enantiomers in serum by capillary electrophoresis with modified cyclodextrin buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chiral separation of bupivacaine enantiomers by capillary electrophoresis partial-filling technique with human serum albumin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optical and Mechanical Characterization of Lignocaine-Impregnated Maltose-Based Dissolvable Microneedles | MDPI [mdpi.com]
- 25. In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scilit.com [scilit.com]
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- 31. tandfonline.com [tandfonline.com]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide
Introduction: The Analytical Imperative for a Key Bupivacaine Isomer
6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide is a primary structural isomer and a known impurity of the widely used local anesthetic, Bupivacaine.[1] Designated as Bupivacaine Impurity E in the European Pharmacopoeia (EP) and Bupivacaine Related Compound A in the United States Pharmacopeia (USP), its detection and quantification are critical for ensuring the purity, safety, and efficacy of Bupivacaine formulations.[2][3] The structural similarity between Bupivacaine and its isomer necessitates highly specific and validated analytical methods to resolve and accurately measure this compound, particularly in bulk drug substances and finished pharmaceutical products.
This comprehensive guide provides detailed application notes and protocols for the robust analysis of this compound. We will delve into the established chromatographic techniques, with a focus on methods that ensure specificity and sensitivity, and provide step-by-step protocols for sample preparation and analysis. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for the quality control and characterization of Bupivacaine and its related substances.
Core Analytical Strategies: Chromatographic Separation and Detection
The cornerstone of accurately analyzing this compound lies in high-resolution chromatographic techniques capable of separating it from the active pharmaceutical ingredient (API), Bupivacaine, and other related impurities. The most common and validated approaches include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and widely adopted technique for the analysis of Bupivacaine and its impurities. The choice of a suitable stationary phase, mobile phase composition, and detector is paramount for achieving the desired separation and sensitivity.
Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar. Bupivacaine and its isomer, being relatively nonpolar, will interact with the stationary phase. By carefully tuning the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), their retention times can be modulated to achieve separation. The subtle differences in the structure between Bupivacaine and its hexanamide isomer influence their interaction with the stationary phase, allowing for their resolution.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like Bupivacaine and its related substances. The European Pharmacopoeia outlines a GC method for the determination of Bupivacaine impurities.[4]
Principle of Separation: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a liquid or a polymer on an inert solid support) and the mobile phase (an inert gas). The volatility and interaction of each compound with the stationary phase determine its retention time.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring very high sensitivity and selectivity, such as bioanalysis of plasma samples, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
Principle of Separation and Detection: After chromatographic separation, the analytes are ionized and introduced into the mass spectrometer. In tandem MS, specific precursor ions are selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing interference from the sample matrix.
Detailed Analytical Protocols
The following protocols are designed to be self-validating systems, incorporating best practices for accuracy and reproducibility.
Protocol 1: HPLC-UV Method for the Quantification of this compound in Bulk Drug Substance
This protocol is based on established RP-HPLC methods for Bupivacaine analysis and is optimized for the separation of the target isomer.[5][6][7]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of this compound (Bupivacaine Impurity E/Related Compound A)
-
Reference standard of Bupivacaine HCl
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of water.
-
Add 5 mL of triethylamine and adjust the pH to 6.5 with dilute orthophosphoric acid.[7]
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.[7]
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 100 mg of the Bupivacaine HCl bulk drug substance into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and identify the peak corresponding to this compound based on its retention time relative to the standard.
-
Quantify the amount of the impurity in the sample using the calibration curve.
-
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase | Phosphate buffer (pH 6.5) : Acetonitrile (50:50, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 220 nm[7] |
| Injection Volume | 10 µL |
| Retention Time | Drug and impurity specific; to be determined experimentally. |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Protocol 2: Gas Chromatography (GC) Method for the Detection of Related Substances of Bupivacaine (including Impurity E)
This protocol is adapted from the European Pharmacopoeia monograph for Bupivacaine Hydrochloride.[4]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Reagents:
-
Internal standard solution (as specified in the relevant pharmacopoeia).
-
Reference solution containing Bupivacaine HCl and Bupivacaine impurity E CRS.[4]
-
Test solution prepared from the sample.
Procedure:
-
Solution Preparation:
-
Reference Solution (a): Prepare a solution containing a known concentration of Bupivacaine HCl and Bupivacaine impurity E CRS in a suitable solvent, along with the internal standard.[4]
-
Test Solution: Prepare a solution of the sample to be tested at a specified concentration, including the internal standard.[4]
-
-
Chromatographic Conditions (as per EP): [4]
-
Column: A suitable capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) with a stationary phase like 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 300 °C
-
Oven: Programmed temperature ramp to achieve separation.
-
-
Injection: 1 µL.
-
Detection: Flame Ionization Detector (FID).
-
-
System Suitability:
-
Inject the reference solution (a).
-
The resolution between the peaks due to Bupivacaine and impurity E must be a minimum of 3.0.[4]
-
-
Analysis:
-
Inject the test solution.
-
Identify the peaks corresponding to the impurities based on their relative retention times with reference to Bupivacaine. The relative retention time for impurity E is approximately 1.1.[4]
-
Calculate the content of each impurity using the internal standard method.
-
Data Presentation: GC Method Parameters
| Parameter | Value |
| Column | Capillary, 5% phenyl-methylpolysiloxane |
| Detector | Flame Ionization Detector (FID) |
| Injection Volume | 1 µL |
| System Suitability | Resolution (Bupivacaine/Impurity E) ≥ 3.0[4] |
| Relative Retention Time | Impurity E ≈ 1.1 (relative to Bupivacaine)[4] |
Logical Relationship: GC System Suitability
Caption: Decision workflow for GC system suitability based on resolution.
Protocol 3: LC-MS/MS Method for the Determination of this compound in Human Plasma
This protocol is a high-sensitivity method suitable for pharmacokinetic studies.
Instrumentation:
-
LC-MS/MS system (HPLC or UPLC coupled to a triple quadrupole mass spectrometer).
-
C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) (e.g., a deuterated analog of Bupivacaine or the target analyte).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 (2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient from low to high organic content (B) to elute the analyte and IS.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing the pure standards of the analyte and IS. For this compound (MW: 290.44), the precursor ion would be m/z 291.2 [M+H]+. Product ions would need to be determined experimentally.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the plasma samples from the calibration curve.
-
Experimental Workflow: LC-MS/MS Sample Preparation
Caption: Sample preparation workflow for LC-MS/MS analysis from plasma.
Method Validation: Ensuring Trustworthiness
All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters, as per ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound, a critical impurity of Bupivacaine. By employing these validated protocols, researchers and quality control professionals can ensure the identity, purity, and quality of Bupivacaine drug substances and products, ultimately contributing to patient safety. The selection of the most appropriate method will depend on the specific application, required sensitivity, and available instrumentation. Adherence to rigorous method validation is essential for generating reliable and defensible analytical data.
References
-
Bupivacaine Hydrochloride European Pharmacopoeia (Ep) Reference Standard. Cenmed. [Link]
-
Bupivacaine-impurities. Pharmaffiliates. [Link]
-
QbD based approach to RP-HPLC method development and validation of Bupivacaine hydrochloride in bulk and in-house. SciSpace. [Link]
-
Development and Validation of a Stability–Indicating HPLC Method for Determination of Bupivacaine in Human Plasma. ResearchGate. [Link]
-
Development and Validation of Stability Indicating Assay for Simultaneous Determination of Bupivacaine and Meloxicam in Bulk and Pharmaceutical. International Journal of Life science and Pharma Research. [Link]
-
Bupivacaine Impurity E European Pharmacopoeia (Ep) Reference Standard. Cenmed. [Link]
-
List of European Pharmacopoeia Reference Standards. EDQM. [Link]
-
RP-HPLC method for the estimation of bupivacaine HCL in pharmaceutical dosage forms. ResearchGate. [Link]
-
Bupivacaine Hydrochloride. European Pharmacopoeia. [Link]
-
RP-HPLC METHOD FOR THE ESTIMATION OF BUPIVACAINE HCl IN PHARMACEUTICAL DOSAGE FORMS. TSI Journals. [Link]
-
Bupivacaine Impurities. SynZeal. [Link]
-
Public Assessment Report Scientific discussion Bupivacaïne Accord 2.5 mg/ml and 5 mg/ml solution for injection. Geneesmiddeleninformatiebank. [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FDA. [Link]
-
This compound. precisionFDA. [Link]
Sources
HPLC-MS/MS analysis of bupivacaine and its impurities
Application Note: A Robust HPLC-MS/MS Method for the Analysis of Bupivacaine and Its Impurities in Pharmaceutical Formulations
Introduction
Bupivacaine is a widely used local anesthetic known for its long duration of action.[1] It functions by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals.[1] As with any active pharmaceutical ingredient (API), ensuring the purity of bupivacaine is critical for the safety and efficacy of the final drug product. The presence of impurities, which can arise from the manufacturing process or degradation, can potentially impact the drug's safety profile.[2][3] Therefore, a sensitive and specific analytical method is required to identify and quantify bupivacaine and its potential impurities.
This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous analysis of bupivacaine and its known impurities. This method is designed to be highly selective and sensitive, making it suitable for quality control in pharmaceutical manufacturing and for stability studies. The method validation is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for its intended purpose.[4][5]
Scientific Principles
The method leverages the separation power of reverse-phase HPLC to resolve bupivacaine from its impurities, followed by the high selectivity and sensitivity of tandem mass spectrometry for detection and quantification. The choice of a C18 column provides excellent retention and separation of the relatively nonpolar bupivacaine and its structurally similar impurities.[6] The mobile phase, consisting of an organic solvent and a buffered aqueous phase, is optimized to achieve efficient separation and good peak shapes.[6]
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring specific precursor-to-product ion transitions for each analyte. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and allows for accurate quantification even at low levels. The fragmentation of the precursor ion in the collision cell of the mass spectrometer produces a unique product ion spectrum that serves as a fingerprint for each compound, confirming its identity.
Experimental Workflow
Caption: Experimental workflow for bupivacaine analysis.
Materials and Methods
Reagents and Materials
-
Bupivacaine Hydrochloride reference standard (USP or equivalent)
-
Reference standards for known impurities (e.g., 2,6-Dimethylaniline, Bupivacaine Related Compound A, B)[7][8]
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Bupivacaine drug product for analysis
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II LC System or equivalent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6470 Triple Quadrupole LC/MS or equivalent)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions
The following MRM transitions are monitored for bupivacaine and its potential impurities. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Bupivacaine | 289.2 | 140.1 | 20 |
| 2,6-Dimethylaniline | 122.1 | 107.1 | 15 |
| Bupivacaine Related Compound A | 227.2 | 120.1 | 25 |
| Bupivacaine Related Compound B | 245.2 | 84.1 | 30 |
Note: The specific impurities and their MRM transitions should be confirmed based on the known impurity profile of the bupivacaine source.
Protocols
1. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (bupivacaine and impurities) in 10 mL of a 50:50 (v/v) methanol:water solution to prepare individual stock solutions.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate standard solution by appropriately diluting the individual stock solutions with the 50:50 methanol:water diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate standard solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
2. Preparation of Sample Solutions
-
Bupivacaine API: Accurately weigh and dissolve approximately 10 mg of the bupivacaine API in 100 mL of the diluent to obtain a 100 µg/mL solution. Further dilute as necessary to fall within the calibration range.
-
Bupivacaine Injection: Dilute the bupivacaine injection formulation with the diluent to achieve a theoretical bupivacaine concentration within the calibration range. For example, a 5 mg/mL injection can be diluted 1:1000 to obtain a 5 µg/mL solution.[9]
3. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:[4][10]
-
Specificity: Analyze blank samples (diluent) and spiked samples to ensure no interference at the retention times of the analytes.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Determine the recovery of the analytes by spiking a placebo or sample matrix with known concentrations of the standards. The recovery should be within 80-120%.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[11]
Results and Discussion
A typical chromatogram obtained using this method will show a sharp, well-resolved peak for bupivacaine, with any impurities eluting at different retention times. The use of MS/MS detection ensures that even co-eluting impurities can be distinguished and quantified based on their unique mass transitions.
Bupivacaine Fragmentation
The primary fragmentation of bupivacaine in the collision cell involves the cleavage of the amide bond, leading to the characteristic product ion at m/z 140.1.[12][13] This transition is highly specific to bupivacaine and provides excellent sensitivity for its detection.
Caption: Bupivacaine fragmentation pathway.
Impurity Profiling
The developed method can be used to perform impurity profiling of bupivacaine samples. By comparing the chromatograms of the test sample with those of the reference standards, the presence and quantity of known impurities can be determined. For unknown peaks, the MS/MS spectra can provide valuable structural information for their identification. Forced degradation studies can also be performed to identify potential degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light).[3]
The HPLC-MS/MS method described in this application note provides a rapid, sensitive, and specific approach for the analysis of bupivacaine and its impurities in pharmaceutical formulations. The method is suitable for quality control, stability testing, and impurity profiling. Its adherence to ICH validation guidelines ensures the reliability and accuracy of the results, making it a valuable tool for drug development and manufacturing.
References
- Patsnap Synapse. What is the mechanism of Bupivacaine Hydrochloride? Patsnap Synapse. Published July 17, 2024. Accessed January 16, 2026.
- ResearchGate. Isolation, Structural Characterization and Quantification of Impurities in Bupivacaine.
- Journal of Cell Science. Biochemical aspects of bupivacaine-induced acute muscle degradation. Journal of Cell Science. Accessed January 16, 2026.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Published November 2005. Accessed January 16, 2026.
- ResearchGate. Mass spectra of precursor and product ions scan for lidocaine (A) and bupivacaine (B). ResearchGate. Published September 2020. Accessed January 16, 2026.
- SciSpace. Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry‐HPTLC, using. SciSpace. Accessed January 16, 2026.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed January 16, 2026.
- Scribd. Bupivacaine Impurity Analysis & LC-MS Method. Scribd. Accessed January 16, 2026.
- National Center for Biotechnology Information. Bupivacaine. PubChem. Accessed January 16, 2026.
- TSI Journals. RP-HPLC METHOD FOR THE ESTIMATION OF BUPIVACAINE HCl IN PHARMACEUTICAL DOSAGE FORMS. TSI Journals. Published October 25, 2010. Accessed January 16, 2026.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025. Accessed January 16, 2026.
- International Journal of Current Research. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. Accessed January 16, 2026.
- Bibliomed. SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF BUPIVACAINE HYDROCHLORIDE IN PHARMACEUTICAL PREPARATIONS. Bibliomed. Accessed January 16, 2026.
- Bupivacaine EP Impurity F | CAS No: 87-62-7. Accessed January 16, 2026.
- Pharmaffiliates. Bupivacaine-impurities.
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Application Note: A Validated Chiral HPLC Method for the Enantioselective Analysis of Bupivacaine
Abstract
This application note provides a comprehensive guide to developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of bupivacaine enantiomers. Bupivacaine, a widely used local anesthetic, is administered as a racemic mixture, yet its enantiomers exhibit significant differences in pharmacokinetics and toxicity.[1][2] The (R)-(+)-enantiomer is associated with higher cardiotoxicity and central nervous system toxicity compared to the (S)-(-)-enantiomer (levobupivacaine).[1][3] Therefore, a validated, enantioselective analytical method is critical for quality control, formulation development, and pharmacokinetic studies. This document details the entire lifecycle of the method, from rational development and optimization of chromatographic conditions to a full validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4]
Introduction: The Rationale for Chiral Separation
Bupivacaine is an amide-type local anesthetic that functions by blocking nerve impulses.[3] It is structurally related to mepivacaine and ropivacaine and possesses a single chiral center, resulting in two enantiomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine.[1] While both enantiomers provide effective anesthesia, the (S)-isomer, levobupivacaine, was developed as a single-enantiomer drug to provide a safer clinical alternative by minimizing the toxic effects associated with the (R)-isomer.[1][2]
The development of a stereospecific analytical method is not merely an academic exercise; it is a regulatory and safety imperative. Such a method allows for:
-
Quality Control: Ensuring the correct enantiomeric purity of levobupivacaine drug substance and drug product.
-
Impurity Profiling: Quantifying the undesired (R)-enantiomer as a chiral impurity.[5]
-
Stability Testing: Assessing if racemization or differential degradation occurs under various storage conditions.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of individual enantiomers.[2]
This guide explains the causality behind the selection of the chiral stationary phase (CSP), mobile phase optimization, and the rigorous validation process required to ensure the method is fit for its intended purpose.
Part I: Chiral HPLC Method Development
The primary challenge in separating enantiomers is that they possess identical physical and chemical properties in an achiral environment. Chiral recognition is achieved by creating a diastereomeric interaction with a chiral selector, which in HPLC is typically immobilized on the stationary phase.[5]
Selection of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in chiral method development. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated on a silica support, are highly effective for a broad range of chiral compounds, including bupivacaine.
-
Causality: These phases, such as those with (3,5-dimethylphenyl)carbamate derivatives, form transient diastereomeric complexes with the analyte enantiomers.[6] The separation mechanism relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The differing stability of these complexes for each enantiomer leads to different retention times. For bupivacaine, a phenylcarbamate-β-cyclodextrin or an immobilized amylose-based CSP often provides excellent enantioselectivity.[6][7]
Mobile Phase Optimization
For polysaccharide-based CSPs, normal-phase chromatography is typically employed. The mobile phase usually consists of an alkane (like n-hexane) with an alcohol modifier (like ethanol or isopropanol).
-
Expert Insight: The alcohol modifier plays a crucial role. It competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol concentration generally decreases retention times but may also reduce the resolution between enantiomers. A systematic approach involves screening alcohol percentages (e.g., 5%, 10%, 15%) to find the optimal balance between analysis time and resolution (Rs > 1.5).
-
Additives: Small amounts of a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) can significantly improve peak shape for ionizable compounds like bupivacaine by suppressing unwanted interactions with residual silanols on the silica support.
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the chiral separation of bupivacaine isomers.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | CHIRAL ART Amylose-SA, 250 x 4.6 mm, 5 µm (or equivalent immobilized polysaccharide-based CSP) |
| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
| Expected Retention Times | (R)-Bupivacaine: ~7.5 min, (S)-Bupivacaine: ~8.5 min |
Part II: Full Method Validation Protocol (ICH Q2(R2))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][8] The following parameters must be assessed for a quantitative impurity method (treating the undesired enantiomer as the impurity) and an assay method for the main component.
Workflow for Method Development and Validation
Caption: Workflow from Method Development to Validation and Routine Use.
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified.[9][10][11] This is a self-validating check to ensure the method is performing as expected on a given day.[5]
-
Protocol: Prepare a system suitability solution containing both (S)-bupivacaine (e.g., at the specification level) and (R)-bupivacaine (e.g., at the limit of quantification). Inject this solution five times.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 between enantiomer peaks | Ensures baseline separation for accurate integration.[9] |
| Tailing Factor (T) | ≤ 2.0 for the (S)-bupivacaine peak | Confirms good peak shape, preventing co-elution issues. |
| %RSD of Peak Area | ≤ 2.0% for the (S)-bupivacaine peak (n=5 injections) | Demonstrates the precision and repeatability of the injector and system.[10] |
System Suitability Decision Logic
Caption: Decision workflow for System Suitability Testing (SST).
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[12] For a chiral method, this includes demonstrating separation from the counter-enantiomer and any degradation products.
-
Protocol (Forced Degradation): Expose a solution of racemic bupivacaine to various stress conditions to intentionally generate degradation products.[13][14] Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The method is considered stability-indicating if the peaks for both bupivacaine enantiomers are pure and resolved from all degradation product peaks. This is typically confirmed using a photodiode array (PDA) detector to assess peak purity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[15]
-
Protocol:
-
For (S)-Bupivacaine (Assay): Prepare at least five concentrations ranging from 80% to 120% of the nominal assay concentration.
-
For (R)-Bupivacaine (Impurity): Prepare at least five concentrations from the Limit of Quantification (LOQ) to 120% of the impurity specification limit.
-
-
Acceptance Criteria:
-
Plot peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy
Accuracy measures the closeness of the test results to the true value.[12] It is determined by spiking a placebo with known amounts of the analyte.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% for assay; LOQ, 100%, and 120% for impurity).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for the assay and 90.0% to 110.0% for the impurity.
Precision
Precision expresses the variability of results from multiple samplings of a homogeneous sample.[8]
-
Protocol (Repeatability / Intra-assay Precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Protocol (Intermediate Precision / Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified.
-
LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.[16]
-
Protocol: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be experimentally verified to have acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
-
Protocol: Vary critical parameters one at a time and assess the impact on system suitability (especially resolution).
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., vary Ethanol ± 2%)
-
-
Acceptance Criteria: All system suitability criteria must be met under all varied conditions, demonstrating the method's reliability for routine use.
Part III: Standard Operating Procedure (SOP)
1. Reagent and Solution Preparation:
- Diluent (Mobile Phase): Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Ethanol.
- (S)-Bupivacaine Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of (S)-Bupivacaine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
- (R)-Bupivacaine Stock Standard (0.1 mg/mL): Accurately weigh 10 mg of (R)-Bupivacaine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
2. System Suitability Solution Preparation (Target: 100 µg/mL S-isomer, 1 µg/mL R-isomer):
- Pipette 5.0 mL of the (S)-Bupivacaine Stock Standard and 5.0 mL of the (R)-Bupivacaine Stock Standard into a 50 mL volumetric flask. Dilute to volume with diluent.
3. Sample Preparation (e.g., for a Drug Product):
- Accurately weigh and transfer a portion of the sample equivalent to 10 mg of bupivacaine into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. This yields a target concentration of 100 µg/mL.
4. HPLC System Setup and Analysis Sequence:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform a blank injection (diluent) to ensure no carryover.
- Inject the System Suitability Solution five times. Verify that all SST criteria are met.
- Inject the standard solutions.
- Inject the sample solutions.
- Inject a standard check at the end of the sequence to confirm system stability.
5. Calculations:
- Calculate the amount of the (R)-enantiomer impurity in the sample as a percentage of the (S)-enantiomer using the following formula:
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing and validating a chiral HPLC method for bupivacaine isomers. By carefully selecting the chiral stationary phase, optimizing the mobile phase, and performing a comprehensive validation according to ICH guidelines, a reliable, robust, and stability-indicating method can be established. This ensures the method is fit-for-purpose, providing accurate and precise data essential for guaranteeing the quality, safety, and efficacy of bupivacaine-containing pharmaceutical products.
References
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.[Link]
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What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group.[Link]
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A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine. International Journal of Current Research.[Link]
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Chromatographic Separation of Bupivacaine Enantiomers by HPLC: Parameters Estimation of Equilibrium and Mass Transfer Under Linear Conditions. ResearchGate.[Link]
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Physical Compatibility and Chemical Stability of Bupivacaine and Hydromorphone in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy.[Link]
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Chiral stationary phases and mobile phases used to separate local anesthetics by HPLC. ResearchGate.[Link]
- Bupivacaine enantiomers and levobupivacaine.
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate.[Link]
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Steps for HPLC Method Validation. Pharmaguideline.[Link]
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Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion. PubMed.[Link]
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A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.[Link]
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Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS. PubMed.[Link]
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Chiral Aspects of Local Anesthetics. MDPI.[Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
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Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions. PMC - NIH.[Link]
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QbD based approach to RP-HPLC method development and validation of Bupivacaine hydrochloride in bulk and in-house. SciSpace.[Link]
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STABILITY INDICATING METHOD DEVELOPMENT OF RP-UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PURE AND FORMULATION. ResearchGate.[Link]
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Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. NIH.[Link]
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System Suitability in HPLC Analysis. Pharmaguideline.[Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.[Link]
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF BUPIVACAINE AND MELOXICAM IN SYNTHETIC MIXTURE. International Journal of Pharmaceutical Sciences and Research.[Link]
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Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]
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Validation of Analytical Procedures Q2(R2). ICH.[Link]
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Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. Bentham Science.[Link]
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Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.[Link]
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Development and Validation of Stability Indicating Assay for Simultaneous Determination of Bupivacaine and Meloxicam in Bulk and Pharmaceutical. International Journal of Life science and Pharma Research.[Link]
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Application Note: High-Resolution NMR Spectroscopy for the Comprehensive Characterization of N-(2,6-dimethylphenyl) Amides
Abstract
N-(2,6-dimethylphenyl) amides represent a critical structural motif in numerous pharmaceuticals, agrochemicals, and materials. A quintessential example is Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1][2][3] The precise structural confirmation and purity assessment of these compounds are paramount for ensuring their safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique that provides definitive structural elucidation and quantitative analysis.[4][5][6] This guide details robust protocols for the characterization of N-(2,6-dimethylphenyl) amides using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, alongside quantitative NMR (qNMR) for purity determination.
Introduction: The Significance of the N-(2,6-dimethylphenyl) Amide Scaffold
The N-(2,6-dimethylphenyl) amide moiety is a cornerstone in medicinal chemistry. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring plays a crucial role in the molecule's conformation and metabolic stability. These methyl groups can lock the amide group in a specific orientation relative to the aromatic ring, which is often essential for biological activity.
A key structural feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond.[7][8][9] This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, imparting a partial double-bond character to the C-N bond.[10][11][12] This phenomenon can lead to the observation of distinct NMR signals for substituents on the nitrogen atom, a feature that NMR spectroscopy is uniquely suited to investigate.[7][11] NMR provides an unambiguous window into the molecular framework, allowing for the confirmation of identity, establishment of stereochemistry, and quantification of purity.[13]
Foundational Protocols: From Sample Preparation to Data Acquisition
Scientific integrity begins with meticulous sample preparation. High-quality spectra are contingent on homogeneous samples free from particulate matter and paramagnetic impurities.[14]
Protocol for NMR Sample Preparation
-
Weighing the Analyte: Accurately weigh 5-25 mg of the N-(2,6-dimethylphenyl) amide for ¹H NMR or 50-100 mg for ¹³C NMR using a calibrated analytical balance.[15] For quantitative NMR (qNMR), precise weighing of both the analyte and an internal standard is critical.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties.[14][16] Its residual protium signal at ~7.26 ppm serves as a convenient chemical shift reference.[14]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[14][17] Vigorous mixing may be required.
-
Filtration (Critical Step): To remove any suspended particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution. Pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[16][18] Do not use cotton wool, as solvents can leach impurities from it.
-
Internal Standard (Optional but Recommended): For accurate chemical shift referencing and for qNMR, add an internal standard. Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm), but due to its volatility, a higher boiling point standard like 1,4-dioxane or maleic acid may be preferable for qNMR. The standard must be inert and have signals that do not overlap with analyte signals.[19]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure a homogeneous solution.
Caption: General workflow for NMR sample preparation and analysis.
Interpreting the Spectra: A Guide to Structural Elucidation
The power of NMR lies in the detailed information encoded in chemical shifts, coupling constants, and signal integrations.
¹H NMR Spectroscopy: The Proton Fingerprint
The ¹H NMR spectrum provides the first and most crucial overview of the molecular structure. For a typical N-(2,6-dimethylphenyl) amide, such as N-(2,6-dimethylphenyl)acetamide, the following signals are expected:
-
Amide Proton (N-H): This proton typically appears as a broad singlet in the range of δ 7.0-8.5 ppm. Its chemical shift can be highly dependent on concentration, solvent, and temperature due to hydrogen bonding.
-
Aromatic Protons: The three protons on the 2,6-dimethylphenyl ring usually appear as a multiplet between δ 7.0-7.2 ppm.[20]
-
Aryl Methyl Protons (-CH₃): The two equivalent methyl groups at the C2 and C6 positions of the phenyl ring give rise to a sharp, intense singlet integrating to 6 protons, typically found around δ 2.2 ppm.[17][20]
-
Acyl Group Protons: The chemical shifts of the protons on the acyl moiety are highly dependent on its structure. For N-(2,6-dimethylphenyl)acetamide, the acetyl methyl group appears as a singlet at approximately δ 2.1 ppm. For Lidocaine, the methylene protons adjacent to the carbonyl and the amine will have distinct signals.[1][2]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals include:
-
Carbonyl Carbon (C=O): This is one of the most downfield signals, typically appearing in the range of δ 165-175 ppm.[21]
-
Aromatic Carbons: The aromatic carbons of the 2,6-dimethylphenyl group will appear between δ 125-140 ppm. The quaternary carbons (C1, C2, C6) are often weaker in intensity.[22]
-
Aryl Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups typically resonate around δ 18-20 ppm.[20]
-
Acyl Group Carbons: The signals for the carbons in the acyl chain will appear in the aliphatic region of the spectrum.
| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Amide (C=O) | - | 165 - 175 |
| Amide (N-H) | 7.0 - 8.5 (broad) | - |
| Aromatic (Ar-H) | 7.0 - 7.2 | 127 - 136 |
| Aromatic (Ar-C, Quaternary) | - | 134 - 140 |
| Aryl Methyl (Ar-CH₃) | ~ 2.2 | ~ 18 |
| Acetyl Methyl (-COCH₃) | ~ 2.1 | ~ 25 |
| Acetyl Methylene (-COCH₂-) | ~ 3.2 | ~ 50-60 |
| (Note: Values are approximate and can vary based on the specific molecule and solvent)[20][21][23][24] |
2D NMR Techniques: Unambiguous Connectivity
For complex structures or to provide unequivocal proof of structure, 2D NMR is indispensable.[6][25]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is used to trace out spin systems within the molecule. For example, it can confirm the connectivity of protons within the acyl chain.[17]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[1][2][25] This is the most reliable way to assign carbon signals by linking them to their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlation).[17][25] It is crucial for connecting different spin systems and identifying quaternary carbons. For instance, an HMBC spectrum would show a correlation from the aryl methyl protons (~2.2 ppm) to the quaternary aromatic carbons C2 and C6, confirming their position.
Caption: Key HMBC correlations for structural verification.
Quantitative NMR (qNMR) for Purity Assessment
Beyond structural elucidation, NMR can provide highly accurate quantitative data. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][19]
Protocol for qNMR Purity Analysis
-
Sample Preparation: Accurately weigh the analyte and a certified internal standard of known purity into the same vial. The standard should be stable, non-volatile, and have a simple spectrum that does not overlap with the analyte.
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any proton being integrated, to ensure complete relaxation between scans.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate one or more well-resolved signals for both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:[19]
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Puritystd = Purity of the internal standard
-
qNMR is a powerful, primary analytical method that provides an orthogonal check to chromatographic purity assessments.[13][26]
Conclusion
NMR spectroscopy offers a comprehensive and robust platform for the characterization of N-(2,6-dimethylphenyl) amides. By employing a systematic approach involving meticulous sample preparation and the application of 1D and 2D NMR experiments, researchers can achieve unambiguous structural confirmation. Furthermore, the implementation of qNMR protocols provides a highly accurate and reliable method for determining sample purity, a critical parameter in drug development and quality control. This guide provides the foundational protocols and interpretive framework necessary for scientists to confidently characterize this important class of molecules.
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- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 23. web.pdx.edu [web.pdx.edu]
- 24. organicchemistrydata.org [organicchemistrydata.org]
- 25. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 26. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide in Bulk Drug Substance by Reverse-Phase HPLC
Abstract
This application note presents a robust and validated method for the quantitative determination of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide, a novel amide-type compound, in bulk drug substance. The structural similarity of the analyte to well-established amide local anesthetics, which contain a 2,6-dimethylphenyl (xylidine) moiety, allows for the adaptation of proven analytical principles.[1] A precise, accurate, and specific isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is detailed. The protocol is designed for quality control laboratories and is suitable for regulatory submissions, adhering to the principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction and Scientific Rationale
This compound is an aromatic amide containing a basic secondary amine. The quantitative analysis, or assay, of a bulk drug substance is a critical component of quality control in the pharmaceutical industry. It ensures the identity, strength, and purity of the active pharmaceutical ingredient (API), which is a legal and regulatory requirement.[5]
Method Selection Rationale: The analyte possesses key physicochemical properties that make it highly suitable for RP-HPLC analysis:
-
UV Chromophore: The N-(2,6-dimethylphenyl) group is a strong chromophore, allowing for sensitive and specific detection using a UV detector. The maximum absorbance (λmax) for similar 2,6-dimethylaniline derivatives is typically observed in the 210-230 nm range, providing a target for sensitive detection.[6][7][8]
-
Hydrophobicity: The combination of the hexyl chain and the dimethylphenyl group imparts sufficient hydrophobicity for good retention and separation on a non-polar stationary phase, such as C18.
-
Ionizable Amine Group: The basic butylamino group can be protonated at acidic pH. This is a crucial aspect of the method design. By maintaining a mobile phase pH below the pKa of the amine, the analyte is kept in its cationic form. This suppresses silanol interactions with the stationary phase, leading to symmetrical peak shapes and reproducible retention times. Several established HPLC methods for amide local anesthetics like bupivacaine utilize this principle, employing an acidic mobile phase.[9][10][11]
This application note provides a comprehensive protocol, including system suitability criteria and a summary of validation parameters as mandated by ICH guideline Q2(R1), to ensure the method is fit for its intended purpose.[2][12][13][14]
Materials and Methods
Reagents and Chemicals
-
This compound Reference Standard (RS), >99.5% purity
-
This compound Bulk Drug Substance (Sample)
-
Acetonitrile (ACN), HPLC Grade
-
Orthophosphoric Acid (H₃PO₄), ACS Grade
-
Water, HPLC Grade or Milli-Q equivalent
Instrumentation
A standard HPLC system equipped with the following is required:
-
Isocratic or Gradient Pumping System
-
Autosampler with variable injection volume
-
Column Thermostat
-
Photodiode Array (PDA) or Variable Wavelength UV Detector
Chromatographic Conditions
The method parameters are summarized in the table below. These conditions are based on established methods for structurally related compounds and are designed for optimal separation and peak shape.[9][15][16][17]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare 0.1% Phosphoric Acid by adding 1.0 mL of concentrated H₃PO₄ to 1000 mL of HPLC grade water.
-
Mix 550 mL of Acetonitrile with 450 mL of 0.1% Phosphoric Acid.
-
Degas the solution by sonication or vacuum filtration before use.
-
-
Diluent Preparation: Use the Mobile Phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 50 mg of the Reference Standard (RS) into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with diluent. Mix well.
-
-
Standard Working Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with diluent and mix well.
-
-
Sample Working Solution (Assay Preparation, 100 µg/mL):
-
Accurately weigh approximately 50 mg of the Bulk Drug Substance into a 50 mL volumetric flask.
-
Prepare the solution following the same procedure as the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix well.
-
Experimental Protocol: Assay Determination
The following protocol details the steps for performing the quantitative assay of the bulk drug substance.
Caption: Workflow for the quantitative assay of the bulk drug.
Step 1: System Equilibration
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Step 2: System Suitability Testing (SST)
-
System Suitability is a mandatory step to ensure the chromatographic system is performing adequately for the analysis.[3][18][19][20]
-
Inject the Standard Working Solution (100 µg/mL) five times.
-
Evaluate the results against the criteria in the table below. The analysis can only proceed if all SST criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Areas | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the injection and detection system. |
Step 3: Sample Analysis
-
Following a successful SST, inject the Sample Working Solution in duplicate.
Step 4: Calculation
-
Calculate the percentage assay of this compound in the bulk drug substance on an as-is basis using the following formula:
% Assay = (AT / AS) × (WS / WT) × (P / 100) × 100
Where:
-
AT = Average peak area of the analyte from the Sample Working Solution injections.
-
AS = Average peak area of the analyte from the five Standard Working Solution injections.
-
WS = Weight of the Reference Standard (RS) in mg.
-
WT = Weight of the Bulk Drug Substance (Sample) in mg.
-
P = Purity of the Reference Standard (in %).
-
Method Validation Summary
This analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][12][13][14] The quantitative assay of a major component in a bulk drug substance is classified as a Category I test.[4][21] A summary of the required validation parameters and typical acceptance criteria is provided below.
Caption: Interconnectivity of key method validation parameters.
| Validation Parameter | Typical Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light). | No interfering peaks at the retention time of the analyte. Peak purity must pass. |
| Linearity | Analyze at least five concentrations across a range (e.g., 50% to 150% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming linearity, accuracy, and precision within the specified concentration interval. | 80% to 120% of the test concentration. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: 6 sample preparations at 100% concentration on the same day. - Intermediate Precision: Repeat on a different day with a different analyst/instrument. | % RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temp ±5°C, flow rate ±0.1 mL/min). | System suitability criteria must be met. Assay results should not be significantly affected. |
Conclusion
The RP-HPLC method described provides a reliable, specific, and accurate procedure for the quantitative determination of this compound in bulk drug substance. The method is straightforward, utilizes common reagents and instrumentation, and is suitable for routine use in a quality control environment. Prior to implementation, the method must be fully validated according to the principles outlined in this note and relevant regulatory guidelines to ensure its suitability and reliability.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [2]
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP. [3]
-
USP. <621> CHROMATOGRAPHY. [22]
-
BA Sciences. USP <1225> Method Validation. [4]
-
Adams HA, Biscoping J, Ludolf K, et al. [The quantitative analysis of amide local anesthetics using high pressure liquid chromatography and ultraviolet detection (HPLC/UV)]. Reg Anaesth. 1989;12(3):53-7. [9]
-
Agilent. Understanding the Latest Revisions to USP <621>. [18]
-
USP. General Chapters: VALIDATION OF COMPENDIAL METHODS. [21]
-
DSDP Analytics. USP <621> Chromatography. [19]
-
United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard. [20]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [12]
-
ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [23]
-
Khan, S., & Khan, F. (2023). QbD based approach to RP-HPLC method development and validation of Bupivacaine hydrochloride in bulk and in-house developed nanostructured lipid carriers. Journal of Research in Pharmacy, 27(5), 1936-1950. [10]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [13]
-
United States Pharmacopeia. <1225> Validation of Compendial Procedures. USP-NF. [5]
-
ResearchGate. Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. [24]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [25]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [14]
-
TSI Journals. RP-HPLC Method for the Estimation of Bupivacaine HCl in Pharmaceutical Dosage Forms. [15]
-
ResearchGate. RP-HPLC method for the estimation of bupivacaine HCL in pharmaceutical dosage forms. [16]
-
TSI Journals. RP-HPLC METHOD FOR THE ESTIMATION OF BUPIVACAINE HCl IN PHARMACEUTICAL DOSAGE FORMS. [17]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [26]
-
BenchChem. A Comparative Spectroscopic Analysis of 2,6-Dimethylaniline and Its Isomers. [6]
-
DergiPark. QbD based approach to RP-HPLC method development and validation of Bupivacaine hydrochloride in bulk and in-house developed nanostructured lipid carriers. [11]
-
PubMed. Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. [27]
-
PubChem. 2,6-Dimethylaniline. National Center for Biotechnology Information. [7]
-
National Center for Biotechnology Information. 2,6-DIMETHYLANILINE (2,6-XYLIDINE). [8]
-
Semantic Scholar. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liqu. [28]
-
SpectraBase. 2,6-Dimethyl-aniline - Optional[MS (GC)] - Spectrum. [29]
-
PhotochemCAD. N,N-Dimethyl-aniline. [30]
-
Tucker, G. T. (1975). A review of the metabolism of amide local anaesthetic agents. British Journal of Anaesthesia, 47, 213-214. [1]
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- 8. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
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protocol for separating bupivacaine and its structural isomers
An Application Guide to the Analytical Separation of Bupivacaine and Its Structural Isomers
Abstract
This technical guide provides detailed protocols and scientific rationale for the analytical separation of bupivacaine from its key structural isomers, with a primary focus on its enantiomers, (R)-(+)-bupivacaine and (S)-(-)-bupivacaine (levobupivacaine). The clinical and toxicological disparity between these stereoisomers necessitates robust and reliable analytical methods for their resolution and quantification.[1][2] This document explores and contrasts the two principal high-performance separation techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). A comprehensive, step-by-step protocol for each method is presented, designed for immediate application in research and quality control environments. Furthermore, this guide introduces Supercritical Fluid Chromatography (SFC) as a powerful, green, and high-throughput alternative.
Introduction: The Clinical Imperative for Chiral Separation
Bupivacaine is a potent, long-acting local anesthetic belonging to the amino-amide class. Its molecular structure features a chiral center, resulting in two enantiomeric forms: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine.[1] While the racemic mixture has been used clinically for decades, it is now well-established that the enantiomers possess distinct pharmacological and toxicological profiles. The (R)-(+)-enantiomer is associated with a significantly higher risk of cardiotoxicity and central nervous system toxicity compared to the (S)-(-)-enantiomer.[2] This discovery led to the development of levobupivacaine, the pure (S)-(-)-enantiomer, as a safer clinical alternative.
Consequently, the ability to separate and quantify these enantiomers is of paramount importance for:
-
Pharmaceutical Quality Control: Ensuring the enantiomeric purity of levobupivacaine drug products and controlling the levels of the dextro-enantiomer impurity.
-
Drug Development: Studying the pharmacokinetic and pharmacodynamic properties of each isomer independently.
-
Clinical and Forensic Toxicology: Determining the specific enantiomeric composition in biological samples to understand toxicity profiles.
Beyond its enantiomers, analytical methods must also often distinguish bupivacaine from ropivacaine, a closely related local anesthetic. Ropivacaine is itself a pure (S)-enantiomer but differs structurally by having a propyl group instead of a butyl group on the piperidine nitrogen. This guide provides the technical foundation for achieving these critical separations.
Methodological Approaches: A Comparative Overview
The separation of enantiomers requires a chiral environment that allows for differential interaction with each isomer. This is achieved using a chiral selector, which can be part of the stationary phase (as in HPLC) or a mobile phase/buffer additive (as in HPLC or CE).
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis. For chiral separations, HPLC relies on a Chiral Stationary Phase (CSP). These columns contain a chiral selector immobilized on the support material (e.g., silica). As the racemic mixture passes through, the enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus, separation.[] It is a robust, well-understood, and highly scalable technique.
-
Capillary Electrophoresis (CE): A powerful separation technique with extremely high efficiency and low sample/reagent consumption.[4] In CE, a chiral selector (e.g., cyclodextrins, proteins) is added to the background electrolyte (buffer).[5][6] Separation occurs as the enantiomers exhibit different electrophoretic mobilities due to their varying degrees of interaction with the chiral selector as they move through a capillary under the influence of a strong electric field.
-
Supercritical Fluid Chromatography (SFC): A modern, "green" chromatography technique that uses supercritical CO2 as the primary mobile phase, often with a small amount of organic co-solvent (modifier).[7][8] SFC combines the advantages of both gas and liquid chromatography, offering very fast and efficient separations, particularly for chiral compounds.[9] It is rapidly becoming the method of choice for high-throughput chiral analysis and purification.[8]
Protocol 1: Chiral HPLC Separation of Bupivacaine Enantiomers
This protocol describes a robust method for the baseline separation of (R)-(+)- and (S)-(-)-bupivacaine using a protein-based chiral stationary phase. This approach is particularly effective for resolving these enantiomers in both bulk drug substance and biological matrices.[10]
Scientific Principle
The method utilizes an α1-acid glycoprotein (AGP) column. AGP is a plasma protein that exhibits stereoselective binding properties. The chiral pockets within the protein's structure interact differently with the two bupivacaine enantiomers. This differential binding affinity results in one enantiomer being retained on the column longer than the other, enabling their separation. The mobile phase composition, pH, and flow rate are optimized to maximize this difference in interaction and achieve baseline resolution.
Experimental Workflow
Caption: Workflow for Chiral HPLC Separation of Bupivacaine Enantiomers.
Step-by-Step Protocol
-
Reagents and Materials:
-
Bupivacaine HCl reference standard (racemic)
-
Levobupivacaine HCl reference standard
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chiral Stationary Phase: α1-acid glycoprotein (AGP) column, e.g., 100 mm x 4.0 mm, 5 µm.
-
-
Mobile Phase Preparation (Example):
-
Prepare a 10 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water.
-
Adjust the pH to 7.0 using phosphoric acid or potassium hydroxide.
-
The final mobile phase could be a mixture of this buffer with an organic modifier. A typical starting point is 90:10 (v/v) 10 mM Phosphate Buffer (pH 7.0) : Acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic bupivacaine at 1 mg/mL in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: Chiral AGP, 100 mm x 4.0 mm, 5 µm.
-
Mobile Phase: 90:10 (v/v) 10 mM Phosphate Buffer (pH 7.0) : Acetonitrile.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.[10]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system peaks.
-
Inject the racemic bupivacaine standard. Identify the two enantiomer peaks. The elution order can be confirmed by injecting the pure levobupivacaine standard.
-
Perform injections of the working standards to establish a calibration curve for linearity.
-
Analyze unknown samples.
-
-
Data Analysis:
-
Integrate the peak areas for (R)-(+)- and (S)-(-)-bupivacaine.
-
Calculate the enantiomeric excess (e.e.) or purity of samples as required.
-
Quantify the concentration of each enantiomer using the calibration curve.
-
Protocol 2: Chiral Capillary Electrophoresis (CE) Separation
This protocol details a highly efficient method for separating bupivacaine enantiomers using a cyclodextrin as a chiral selector in the background electrolyte. CE offers advantages in speed and minimal solvent usage.[4]
Scientific Principle
Cyclodextrins (CDs) are chiral, bucket-shaped oligosaccharides. In the CE buffer, the bupivacaine enantiomers will partition into the hydrophobic cavity of the CD, forming transient inclusion complexes. Due to stereochemical differences, one enantiomer will have a slightly stronger binding affinity (a larger formation constant) for the CD than the other.[6] This difference in interaction strength alters their effective electrophoretic mobility, leading to different migration times through the capillary and resulting in separation.
Experimental Workflow
Caption: Workflow for Chiral Capillary Electrophoresis Separation.
Step-by-Step Protocol
-
Reagents and Materials:
-
Bupivacaine HCl reference standard (racemic)
-
Sodium acetate, Ammonium acetate, Acetic acid
-
Chiral Selector: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sodium hydroxide (for capillary conditioning)
-
Fused-silica capillary (e.g., 50 µm I.D., 40 cm total length)
-
Water (deionized)
-
-
Background Electrolyte (BGE) Preparation (Example):
-
Prepare a 4 mM NH4Ac-NaAc-HAc buffer by dissolving the appropriate amounts of reagents in water.[6]
-
Adjust the buffer pH to 4.00.[6]
-
Add the chiral selector, SBE-β-CD, to the buffer to a final concentration of 0.48 mM.[6] The optimal concentration may require some method development.
-
Filter the BGE through a 0.22 µm syringe filter.
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of racemic bupivacaine in water.
-
Prepare a working standard at 50 µg/mL by diluting the stock solution with water.
-
-
CE Conditions:
-
Instrument: Capillary Electrophoresis system with UV detector.
-
Capillary: Fused-silica, 50 µm I.D., 40 cm total length (30 cm effective length).
-
BGE: 4 mM NH4Ac-NaAc-HAc (pH 4.00) with 0.48 mM SBE-β-CD.[6]
-
Separation Voltage: +12 kV.[6]
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: 214 nm.
-
-
Procedure:
-
Condition a new capillary by flushing sequentially with 1 M NaOH, water, and finally the BGE.
-
Before each run, flush the capillary with the BGE for 2 minutes.
-
Inject the sample plug.
-
Apply the separation voltage and acquire the electropherogram. A baseline separation should be achieved in under 15 minutes.[6]
-
Analyze standards and samples as required.
-
-
Data Analysis:
-
Identify the enantiomer peaks based on their migration times.
-
Calculate resolution between the peaks to ensure adequate separation.
-
Use peak areas for quantitative analysis.
-
Performance Data Summary
The following table summarizes typical performance parameters for the described methods, derived from published literature. These values should serve as a starting point for method development and validation.
| Parameter | Chiral HPLC Method | Chiral CE Method |
| Chiral Selector | α1-acid glycoprotein (covalently bonded) | Sulfobutyl ether-β-cyclodextrin (in buffer)[6] |
| Stationary/Support | Silica-based CSP | Fused-silica capillary |
| Mobile Phase/BGE | Phosphate Buffer / Acetonitrile[10] | Acetate Buffer (pH 4.0)[6] |
| Detection | UV @ 220 nm[10] | UV @ 214 nm |
| Typical Analysis Time | 10 - 20 minutes | < 15 minutes[6] |
| Key Advantage | High loading capacity, scalability | High efficiency, low solvent use, speed[4] |
The Future: Supercritical Fluid Chromatography (SFC)
SFC stands as a compelling high-throughput alternative to HPLC for chiral separations.[7] By using compressed CO2 as the main mobile phase, SFC drastically reduces the consumption of organic solvents, aligning with green chemistry principles.[8]
Causality behind SFC's advantages:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates than in HPLC without a significant loss of efficiency, leading to faster separations.[9]
-
Efficiency: The properties of the supercritical fluid enhance mass transfer, often resulting in sharper peaks and better resolution.
-
Solvent Reduction: Replacing the bulk of the organic mobile phase with CO2 significantly cuts down on solvent purchase and disposal costs.
For bupivacaine enantiomers, an SFC method would typically involve a chiral stationary phase (similar to those used in HPLC) with a mobile phase of CO2 and a small percentage of a modifier like methanol. The development of SFC methods is a valuable investment for laboratories requiring high-throughput enantiopurity testing.
Conclusion
The separation of bupivacaine enantiomers and related structural isomers is a critical analytical task in the pharmaceutical industry. Both chiral HPLC and chiral CE provide robust, reliable, and validated methods to achieve this. HPLC is a well-established technique with excellent scalability, making it suitable for both analytical and preparative work. CE offers unparalleled efficiency and speed for analytical-scale determinations with minimal solvent consumption. The choice between them depends on the specific application, available instrumentation, and desired throughput. For laboratories looking to the future, SFC presents a green, cost-effective, and extremely fast alternative that is poised to become a dominant technique in chiral analysis.
References
-
Martinez-Pla, J.J., et al. (2004). Chiral separation of bupivacaine enantiomers by capillary electrophoresis partial-filling technique with human serum albumin as chiral selector. Journal of Chromatography A. [Link]
-
Soini, H., Riekkola, M. L., & Novotny, M. V. (1992). Chiral separations of basic drugs and quantitation of bupivacaine enantiomers in serum by capillary electrophoresis with modified cyclodextrin buffers. Journal of Chromatography. [Link]
-
Zhang, Y., et al. (2012). Chiral separation of bupivacaine hydrochloride by capillary electrophoresis with high frequency conductivity detection and its application to rabbit serum and pharmaceutical injection. Pharmazie. [Link]
-
El-Sherif, Z.A., et al. (2015). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC. Journal of Separation Science. [Link]
-
McClure, A.F., et al. (1998). High-performance liquid chromatographic separation and nanogram quantitation of bupivacaine enantiomers in blood. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Ingelse, B.A., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A. [Link]
- Cox, C. R., et al. (2004). Bupivacaine enantiomers and levobupivacaine.
-
Fanali, S. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bupivacaine on Primesep 200 Column. [Link]
-
Kumar, A., et al. (2018). RP-HPLC method for the estimation of bupivacaine HCL in pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Shi, H., et al. (2020). Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Chinese Journal of Pharmaceuticals. [Link]
-
Gvozdjáková, A., et al. (2021). Chiral Aspects of Local Anesthetics. Molecules. [Link]
-
Rifai, N., et al. (2001). Simultaneous Measurement of Plasma Ropivacaine and Bupivacaine Concentrations by HPLC With UV Detection. Therapeutic Drug Monitoring. [Link]
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Masurel, D., & Wainer, I. W. (1993). Determination of Enantiomers of Bupivacaine in Serum Using an On-Line Coupled Three Column Liquid Chromatographic System. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Zhang, Z.Q., et al. (2013). Separation and determination of anesthetics by capillary electrophoresis with mixed micelles of sodium dodecyl sulfate and Tween 20 using electrochemiluminescence detection. Luminescence. [Link]
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Kenseth, G. A., & Lunte, C. E. (1999). Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Da Silva, I. J., et al. (2005). Chromatographic Separation of Bupivacaine Enantiomers by HPLC: Parameters Estimation of Equilibrium and Mass Transfer Under Linear Conditions. Chromatographia. [Link]
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Kumar, A.S., & Rao, P.S. (2015). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research. [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
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Application Note: High-Resolution Profiling of Bupivacaine Metabolism using Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the application of capillary electrophoresis (CE) for the identification and separation of bupivacaine and its primary metabolites. We delve into the fundamental principles of CE, offering detailed, field-proven protocols for sample preparation, electrophoretic separation, and metabolite identification. By explaining the causality behind experimental choices, this note equips researchers with the necessary knowledge to develop and validate robust CE-based methods for pharmacokinetic and drug metabolism studies.
Introduction: The Analytical Challenge of Bupivacaine Metabolism
Bupivacaine, a widely used long-acting local anesthetic, undergoes extensive metabolism in the liver, primarily through pathways involving the cytochrome P450 enzyme system.[1][2] Understanding the metabolic fate of bupivacaine is crucial for assessing its efficacy, duration of action, and potential for toxicity.[3] The primary metabolic routes include N-dealkylation and aromatic hydroxylation, leading to the formation of key metabolites such as desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine.[4][5] The structural similarity of these metabolites, particularly the positional isomers of hydroxybupivacaine, presents a significant analytical challenge for conventional separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4][6]
Capillary electrophoresis has emerged as a powerful alternative, offering exceptionally high separation efficiency and resolution, making it particularly well-suited for resolving closely related compounds.[4][7] The separation in CE is governed by the charge-to-size ratio of the analytes, a fundamentally different mechanism from the partitioning principles of HPLC, which often allows for the separation of isomers that are difficult to resolve chromatographically.[4] This application note will detail a robust CE methodology for the comprehensive analysis of bupivacaine and its metabolites in biological matrices.
The Power of Capillary Electrophoresis for Metabolite Profiling
Capillary Electrophoresis (CE) offers several distinct advantages for the analysis of drug metabolites:
-
High Resolution: CE can generate theoretical plate numbers far exceeding those of HPLC, enabling the baseline separation of structurally similar metabolites, including positional isomers.[4]
-
Minimal Sample Consumption: Typical injection volumes in CE are in the nanoliter range, making it ideal for studies where sample volume is limited.[8]
-
Rapid Method Development: The simplicity of the CE system, with its open-tubular capillary and straightforward buffer systems, facilitates rapid optimization of separation conditions.
-
Versatility: A variety of separation modes, such as Micellar Electrokinetic Chromatography (MEKC), can be employed to separate both charged and neutral compounds simultaneously.[9][10][11]
For the analysis of bupivacaine and its metabolites, which are ionizable compounds, Capillary Zone Electrophoresis (CZE) is the primary mode of separation. The inherent positive charge of these analytes at acidic pH allows for their rapid migration and separation in an electric field.
Experimental Workflow: From Sample to Identification
The successful identification of bupivacaine metabolites using CE involves a systematic workflow, from sample preparation to data analysis.
Caption: Workflow for bupivacaine metabolite analysis using CE.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Biological matrices such as urine contain numerous endogenous compounds that can interfere with the CE analysis. Solid-phase extraction is a critical step for sample cleanup and preconcentration of the analytes of interest.[6][12] A C18 stationary phase is effective for retaining the relatively nonpolar bupivacaine and its metabolites from an aqueous matrix.
Protocol:
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by sequentially passing 1 mL of methanol followed by 3 mL of deionized water.
-
Sample Preparation: To 1 mL of urine, add 200 µL of a 300 mM sodium bicarbonate buffer (pH 10.0) to deprotonate the analytes and enhance their retention on the C18 phase.[4] If quantitative analysis is desired, spike the sample with an appropriate internal standard (e.g., prilocaine) at this stage.[4]
-
Load the Sample: Apply the prepared urine sample to the conditioned SPE cartridge. A slow flow rate of approximately 1 mL/min is recommended to ensure efficient binding.
-
Wash the Cartridge: Wash the cartridge with 0.5 mL of deionized water to remove salts and other highly polar interfering compounds.
-
Elute the Analytes: Elute bupivacaine and its metabolites from the cartridge with 1 mL of chloroform.
-
Dry and Reconstitute: Evaporate the chloroform eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of a solution containing 0.1% formic acid in 20% (v/v) methanol.[4][6] The acidic, low-organic content of the reconstitution solvent is crucial for efficient electrokinetic injection and stacking of the analytes at the capillary inlet.
Capillary Electrophoresis Separation
Rationale: The choice of background electrolyte (BGE) is paramount for achieving optimal separation. An acidic BGE ensures that bupivacaine and its metabolites are positively charged, allowing them to migrate towards the cathode. The addition of an organic modifier like methanol can help to reduce peak tailing and improve separation efficiency.[7]
Protocol:
-
Capillary Conditioning: At the beginning of each day, flush the fused-silica capillary (e.g., 50 µm i.d., 65 cm total length) sequentially with 0.1 M NaOH (10 min), deionized water (10 min), and the running buffer (20 min). Between runs, a short flush with the running buffer (2-3 min) is sufficient.
-
Background Electrolyte (BGE) Preparation: Prepare a BGE consisting of 62 mM ammonium acetate in 80:20 (v/v) water:methanol, adjusted to pH 7.0.[6]
-
Instrument Setup:
-
Capillary Temperature: 25 °C
-
Separation Voltage: +23 kV[6]
-
Detection: UV absorbance at 210 nm or coupled to a mass spectrometer.
-
-
Sample Injection: Perform an electrokinetic injection by applying a voltage of +5 kV for 30 seconds to the sample vial.[6] This injection method selectively introduces charged analytes into the capillary, further reducing interference from neutral matrix components.
-
Data Acquisition: Acquire the electropherogram for a sufficient duration to allow for the elution of all analytes of interest (typically around 15 minutes).[4][7]
Metabolite Identification
Metabolite identification is achieved by comparing the migration times of the peaks in the sample electropherogram to those of authentic standards. For unambiguous identification, coupling the CE system to a mass spectrometer (CE-MS) is the gold standard.[6][12]
Caption: Primary metabolic pathways of bupivacaine.
Identification by Migration Time
By running standards of bupivacaine, desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine under the same CE conditions, a library of migration times can be established. The high reproducibility of migration times in CE, especially when using an internal standard, allows for confident peak assignment.[4][5]
Confirmatory Identification by CE-MS
Coupling CE to a mass spectrometer provides definitive structural information.[13][14] Using an electrospray ionization (ESI) source, the separated analytes are ionized and their mass-to-charge ratio (m/z) is determined.[15] Further fragmentation of the parent ions (MS/MS) can provide structural details to confirm the identity of known metabolites and aid in the characterization of novel ones.[6]
Data and Results
The described CE method provides excellent separation of bupivacaine and its major metabolites. The high efficiency of the separation allows for the resolution of the critical positional isomers, 3'-hydroxybupivacaine and 4'-hydroxybupivacaine, which is often challenging with other techniques.[4][7]
Table 1: Typical Migration Times and Detection Limits
| Compound | Typical Migration Time (min) | Limit of Detection (LOD) (µM) |
| Desbutylbupivacaine | ~8.5 | 0.22[4] |
| 3'-Hydroxybupivacaine | ~9.5 | 0.15[4] |
| 4'-Hydroxybupivacaine | ~10.0 | 0.16[4] |
| Bupivacaine | ~11.0 | 0.22[4] |
Note: Migration times are approximate and can vary based on specific instrument conditions.
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the CE method should be validated according to established guidelines.[16][17][18] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the baseline separation of all analytes and the absence of interfering peaks in blank matrix samples.
-
Linearity and Range: The method should demonstrate a linear relationship between the peak area (or height) and the concentration of the analyte over a defined range.[4]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements.[5] The use of an internal standard is highly recommended to improve precision.[4]
-
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[4]
Conclusion
Capillary electrophoresis is a highly effective and efficient technique for the identification and separation of bupivacaine and its metabolites. Its superior resolving power, coupled with the potential for sensitive detection via UV or mass spectrometry, makes it an invaluable tool for drug metabolism and pharmacokinetic research. The protocols outlined in this application note provide a robust starting point for researchers to develop and validate their own CE-based methods for bupivacaine analysis, contributing to a deeper understanding of its in vivo behavior.
References
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Krisko, R. M., Schieferecke, M. A., Williams, T. D., & Lunte, C. E. (2003). Determination of bupivacaine and metabolites in rat urine using capillary electrophoresis with mass spectrometric detection. Electrophoresis, 24(14), 2340–2347. [Link]
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Krisko, R. M., Schieferecke, M. A., Williams, T. D., & Lunte, C. E. (2003). Determination of bupivacaine and metabolites in rat urine using capillary electrophoresis with mass spectrometric detection. PubMed. [Link]
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Schieferecke, M. A., McLaughlin, K. J., Faibushevich, A. A., & Lunte, C. E. (1998). Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis. Electrophoresis, 19(16-17), 2997–3002. [Link]
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Askarova, R., et al. (2020). A Capillary Electrophoretic Method for the Analysis of Bupivacaine and Its Metabolites. Journal of Global Pharma Technology, 12(06), 668-676. [Link]
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Altria, K. D., Smith, N. W., & Turnbull, C. H. (1996). Validated capillary electrophoresis method for the assay of a range of basic drugs. Journal of chromatography. B, Biomedical applications, 686(2), 247–254. [Link]
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National Center for Biotechnology Information (n.d.). Bupivacaine. PubChem. Retrieved from [Link]
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Yeşilada, O., Erim, F. B., & Kenndler, E. (1998). Method Validation in Pharmaceutical Analysis: from a General Approach to Capillary Electrophoresis. Journal of Liquid Chromatography & Related Technologies, 21(19), 2947-2961. [Link]
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Fanali, S., Rudaz, S., Veuthey, J. L., & Desiderio, C. (2003). Validation of capillary electrophoresis--mass spectrometry methods for the analysis of a pharmaceutical formulation. Electrophoresis, 24(17), 3049–3056. [Link]
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Sciacchitano, C. J., & Mopper, B. (1997). Development and validation of capillary electrophoresis methods for pharmaceutical dissolution assays. Journal of pharmaceutical and biomedical analysis, 15(9-10), 1315–1322. [Link]
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Sirichai, S., & Khan, M. A. (2006). Method development and validation of capillary electrophoresis: A practical aspect. De La Salle University. [Link]
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Drugs.com. (n.d.). Bupivacaine: Package Insert / Prescribing Information / MOA. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Bupivacaine Hydrochloride? Patsnap Synapse. [Link]
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Schieferecke, M. A., McLaughlin, K. J., Faibushevich, A. A., & Lunte, C. E. (1998). Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis. PubMed. [Link]
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Ramautar, R. (2019). CE-MS for metabolomics: Developments and applications in the period 2016-2018. Electrophoresis, 40(1), 165–179. [Link]
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ResearchGate. (n.d.). Bupivacaine. Request PDF. [Link]
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Gurusamy, K., et al. (2024). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. IP International Journal of Forensic Medicine and Toxicological Sciences, 9(1), 46-52. [Link]
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Cherkaoui, S., & Veuthey, J. L. (2005). Micellar and microemulsion electrokinetic chromatography of selected anesthetic drugs. ResearchGate. [Link]
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ResearchGate. (n.d.). Bupivacaine metabolic pathways. [Link]
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Vrije Universiteit Amsterdam. (n.d.). The Role of CE-MS in Metabolomics. VU Research Portal. [Link]
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Ramautar, R. (2020). CE-MS for metabolomics: Developments and applications in the period 2018-2020. Electrophoresis, 41(21-22), 1849–1862. [Link]
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Zhang, L., et al. (2013). Separation and determination of anesthetics by capillary electrophoresis with mixed micelles of sodium dodecyl sulfate and Tween 20 using electrochemiluminescence detection. Biomedical chromatography : BMC, 27(1), 114–120. [Link]
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Godzien, J., Garcia, A., López-Gonzalvez, A., & Barbas, C. (2018). CE-MS for Metabolomics: A Comparison with Other Techniques. In Capillary Electrophoresis – Mass Spectrometry for Metabolomics (pp. 161-183). Royal Society of Chemistry. [Link]
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Gurusamy, K., et al. (2024). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. IP International Journal of Forensic Medicine and Toxicological Sciences, 9(1), 46-52. [Link]
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Cherkaoui, S., & Veuthey, J. L. (1999). Separation of selected anesthetic drugs by nonaqueous capillary electrophoresis. Analusis, 27(9), 765-771. [Link]
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Terabe, S. (1996). Micellar electrokinetic chromatography perspectives in drug analysis. Journal of chromatography. A, 735(1-2), 3–27. [Link]
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Wikipedia. (n.d.). Micellar electrokinetic chromatography. [Link]
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Imre, S., et al. (2012). Principles of micellar electrokinetic capillary chromatography applied in pharmaceutical analysis. Farmacia, 60(5), 627-635. [Link]
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Keio University Institute for Advanced Biosciences. (2016, February 19). Metabolomics using CE-MS [Video]. YouTube. [Link]
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Gurusamy, K., et al. (2024). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. ResearchGate. [Link]
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Giordano, B. C., Siefert, R., & Collins, G. E. (2019). Micellar Electrokinetic Chromatography. Methods in molecular biology (Clifton, N.J.), 1906, 87–97. [Link]
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Landers, J. P. (1996). Tutorial: Capillary Electrophoresis. The Chemical Educator, 1(2), 1-16. [Link]
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SciGine. (2020, May 24). Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins [Video]. YouTube. [Link]
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Application Notes and Protocols for In Vitro Assessment of Local Anesthetic Analogs
Introduction: The Molecular Basis of Local Anesthesia and the Imperative for In Vitro Screening
Local anesthetics are indispensable tools in clinical practice, providing transient and reversible blockade of nerve conduction to manage pain. Their primary mechanism of action is the inhibition of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][2][3] By binding to a specific receptor site within the pore of these channels, local anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[2][4] The development of novel local anesthetic analogs is driven by the pursuit of compounds with improved efficacy, duration of action, and safety profiles, particularly with reduced systemic toxicity and neurotoxicity.
The physicochemical properties of local anesthetic molecules, such as their lipid solubility and pKa, are critical determinants of their activity.[2][3] The uncharged, lipophilic form of the anesthetic allows it to traverse the nerve sheath and cell membrane, while the protonated, cationic form is thought to be the more active species that binds to the intracellular side of the sodium channel.[3][4] This state-dependent binding—whereby the anesthetic has a higher affinity for open or inactivated channels compared to resting channels—is a key feature of their clinical efficacy, particularly in rapidly firing neurons associated with pain sensation.[1][2][5]
Given the critical role of sodium channel blockade and the potential for off-target effects, a robust in vitro screening cascade is essential in the preclinical development of new local anesthetic analogs. This guide provides detailed protocols and technical insights into the key in vitro assays for characterizing the biological activity of these compounds, encompassing both their desired pharmacological effects and their potential for cytotoxicity.
Part 1: Efficacy Testing - Probing the Interaction with Voltage-Gated Sodium Channels
The cornerstone of evaluating a potential local anesthetic is to quantify its ability to block VGSCs. Electrophysiological techniques provide the most direct and detailed measure of this interaction, while higher-throughput fluorescence-based assays offer an efficient means for initial screening.
Gold Standard Assessment: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of ion channel currents in single cells, providing unparalleled detail on the potency and mechanism of channel blockade.[1][5] This technique is crucial for characterizing the state-dependent and use-dependent block that is a hallmark of local anesthetics.[6]
Causality Behind Experimental Choices: The choice of cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype like NaV1.7, which is critical for pain signaling) allows for the isolation and study of the target channel in a controlled environment.[7] The voltage protocols are specifically designed to hold the channels in different states (resting, open, inactivated) to determine the affinity of the test compound for each state.[8] This is critical because the efficacy of a local anesthetic is often dependent on the firing frequency of the neuron.[9]
Protocol: Whole-Cell Patch-Clamp Assay for NaV1.7 Blockade
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human NaV1.7 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium currents.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Hold the membrane potential at -100 mV.
-
Apply a series of voltage steps to elicit sodium currents. A typical protocol to assess tonic block involves a depolarizing step to 0 mV for 20 ms from the holding potential.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms at a frequency of 10 Hz).
-
-
Compound Application and Data Analysis:
-
Prepare stock solutions of the local anesthetic analogs in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
After establishing a stable baseline recording, perfuse the cell with the test compound at various concentrations.
-
Measure the peak inward sodium current in the absence (control) and presence of the compound.
-
Calculate the percentage of block at each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration).
-
For use-dependent block, compare the reduction in current amplitude from the first to the last pulse in the train.
-
Data Presentation: Expected IC₅₀ Values for Standard Local Anesthetics
| Compound | NaV Subtype | Typical IC₅₀ (µM) - Tonic Block | Typical IC₅₀ (µM) - Use-Dependent Block |
| Lidocaine | NaV1.7 | 100 - 300 | 10 - 50 |
| Bupivacaine | NaV1.5 | 50 - 150 | 5 - 20 |
| Tetracaine | NaV1.7 | 10 - 40 | 1 - 10 |
Note: IC₅₀ values are highly dependent on the specific experimental conditions, including the voltage protocol and pulse frequency.
Diagram: Patch-Clamp Workflow for Assessing Use-Dependent Block
Caption: Workflow for evaluating use-dependent block of NaV channels using patch-clamp.
High-Throughput Screening: Fluorescence-Based Assays
For screening larger libraries of local anesthetic analogs, fluorescence-based assays offer a higher throughput alternative to electrophysiology. These assays indirectly measure sodium channel activity by detecting changes in intracellular sodium concentration or membrane potential.[10][11]
Causality Behind Experimental Choices: These assays rely on fluorescent indicators that are sensitive to either intracellular Na⁺ concentration (e.g., ION Natrium Green-2 AM) or membrane potential.[10][12] The use of a sodium channel activator (e.g., veratridine) is often necessary to prolong the open state of the channels, creating a sufficient signal window to detect inhibition by the test compounds.[7] This approach allows for the rapid assessment of a compound's ability to block sodium influx in a multi-well plate format.
Protocol: Fluorescent Sodium Influx Assay
-
Cell Preparation:
-
Seed HEK293 cells expressing the target NaV subtype into 96- or 384-well black-walled, clear-bottom microplates.
-
Culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM) according to the manufacturer's instructions (e.g., ION Biosciences).[12]
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate at 37°C for 60-90 minutes to allow the dye to enter the cells and de-esterify.
-
-
Compound Incubation:
-
Prepare serial dilutions of the local anesthetic analogs in an appropriate assay buffer.
-
After dye loading, wash the cells with the assay buffer.
-
Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Signal Generation and Detection:
-
Prepare a stimulant solution containing a sodium channel activator (e.g., veratridine) and an agent to create a sodium gradient.
-
Use a fluorescence plate reader equipped with an automated injection system to add the stimulant solution to the wells.
-
Measure the fluorescence intensity kinetically over time, before and after the addition of the stimulant. The increase in fluorescence corresponds to sodium influx.
-
-
Data Analysis:
-
Calculate the increase in fluorescence signal for each well.
-
Normalize the data to controls (no compound) and baseline (no stimulant).
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC₅₀ value.
-
Diagram: Sodium Channel Gating and Anesthetic Action
Caption: States of a VGSC and the preferential binding of local anesthetics.
Part 2: Safety and Viability Testing - Assessing Cytotoxicity
A critical aspect of developing new local anesthetic analogs is ensuring their safety and minimizing off-target toxicity. All local anesthetics can be cytotoxic at high concentrations, and this potential must be quantified early in the development process.[13][14]
Causality Behind Experimental Choices: Cytotoxicity assays are chosen to provide a comprehensive view of how a compound affects cell health. Metabolic assays like the MTT or WST-1 assay measure the activity of mitochondrial dehydrogenases, providing an indication of overall cell metabolic function.[15] Membrane integrity assays, such as the LDH release assay or the use of viability dyes like Calcein-AM/Ethidium Homodimer-1, directly measure cell death by assessing the integrity of the cell membrane.[13][16] Using multiple assays provides a more robust assessment of cytotoxicity.
Metabolic Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][17] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells or primary fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells/well.[13]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the local anesthetic analogs in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compounds. Include vehicle-only controls and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate for a clinically relevant time period (e.g., 1 hour, 24 hours, or 48 hours).[15][17]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Data Presentation: Comparative Cytotoxicity of Local Anesthetics
| Compound | Cell Type | Exposure Time (h) | Typical CC₅₀ (mM) |
| Lidocaine | Human Fibroblasts | 24 | > 5 |
| Bupivacaine | Human Chondrocytes | 24 | ~ 1.5 - 2.5 |
| Ropivacaine | Human MSCs | 1 | > 2 |
Note: CC₅₀ values can vary significantly based on the cell type, exposure duration, and assay conditions.[14][18]
Part 3: Integrated Models - Ex Vivo Nerve Preparations
To bridge the gap between single-cell assays and in vivo studies, ex vivo nerve preparations can be used to assess the compound's ability to block nerve conduction in an intact nerve.[19][20]
Causality Behind Experimental Choices: The isolated sciatic nerve preparation from a frog or rat provides a multicellular, physiologically relevant system that includes the nerve sheath, which can be a barrier to drug penetration.[19][21][22] By stimulating the nerve and recording the compound action potential, one can directly measure the extent and time course of nerve block, providing valuable information on onset and duration of action.[20]
Protocol: Isolated Frog Sciatic Nerve Block Assay
-
Nerve Dissection:
-
Humanely euthanize a frog (Rana pipiens) and dissect the sciatic nerves.
-
Place the nerves in a bath of Ringer's solution.
-
-
Experimental Setup:
-
Mount the nerve in a nerve chamber with stimulating electrodes at one end and recording electrodes at the other.
-
Continuously perfuse the nerve with oxygenated Ringer's solution.
-
-
Recording and Stimulation:
-
Deliver supramaximal electrical stimuli to the nerve and record the compound action potential (CAP).
-
Establish a stable baseline CAP amplitude for at least 15-20 minutes.
-
-
Compound Application:
-
Switch the perfusion to Ringer's solution containing the test local anesthetic analog at a known concentration.
-
Continuously record the CAP amplitude as the block develops.
-
-
Data Analysis:
-
Measure the CAP amplitude over time and express it as a percentage of the baseline amplitude.
-
Determine key parameters:
-
Onset time: Time to reach a certain percentage of block (e.g., 50% or 90%).
-
Degree of block: The maximum percentage reduction in CAP amplitude.
-
Recovery time: After washing out the compound, the time for the CAP to return to a certain percentage of the baseline.
-
-
Conclusion: A Self-Validating Approach to Preclinical Screening
The in vitro assays described in this guide form a logical and self-validating cascade for the preclinical evaluation of local anesthetic analogs. By starting with high-throughput screens to identify active compounds, followed by detailed electrophysiological characterization to understand their mechanism of action, and concurrently assessing their cytotoxicity, researchers can build a comprehensive profile of a candidate molecule. The integration of data from these assays allows for the selection of compounds with the highest potential for clinical success—those that potently and selectively block sodium channels with a wide therapeutic window. This structured approach ensures that only the most promising and safest candidates advance to more complex and resource-intensive in vivo testing.
References
- Mechanism of local anesthetic drug action on voltage-g
- Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. NYSORA.
- Local Anesthetics. Medscape.
- Sodium Channel Assays | Sodium Indic
- Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. PMC - NIH.
- Sodium Indicators | Sodium Channel Assays. ION Biosciences.
- Ion Channel Flux Assays and Protocols. Sigma-Aldrich.
- Local Anesthetics: Mechanism of Action. JoVE.
- Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. PubMed.
- An Early and Late Cytotoxicity Evaluation of Lidocaine on Human Oral Mucosa Fibroblasts. PubMed.
- Brilliant Sodium Assays. ION Biosciences.
- Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells. Anticancer Research.
- Cytotoxicity of local anesthetics in human neuronal cells. PubMed.
- Evidence for two components of sodium channel block by lidocaine in isol
- Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro. PubMed.
- Synthesis and biological activities of local anesthetics. PMC - PubMed Central.
- The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. MDPI.
- In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism. NIH.
- A patch clamp assay for screening small molecule blockers...
- [Evaluation in vitro of the local anesthetic effect by means of the dose/stabiliz
- Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. Molecular Interventions.
- Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. PubMed.
- Models for screening of Local Anaesthetics.pptx. SlideShare.
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Application Note: Utilizing 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide as a Reference Standard in Pharmaceutical Quality Control
Introduction: The Critical Role of Impurity Reference Standards
In pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification, qualification, and control of impurities.[1][2][3] An impurity is defined as any component present in a drug substance that is not the desired chemical entity.[2][4] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.
This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the use of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide as a chemical reference standard. This compound is recognized by the European Pharmacopoeia (EP) as Bupivacaine Impurity C , a specified impurity of the widely used local anesthetic, Bupivacaine.[5][6][7] As a critical reagent, this reference standard is essential for the development, validation, and execution of analytical methods designed to ensure the quality and safety of Bupivacaine hydrochloride.[5][8]
Physicochemical Properties of the Reference Standard
A thorough understanding of the reference standard's properties is fundamental to its correct application.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Systematic Name | This compound | [9][10] |
| Common Synonym | Bupivacaine Impurity C | [6][7] |
| CAS Number | 1330172-81-0 | [11] |
| Molecular Formula | C₁₈H₃₀N₂O | [9] |
| Molecular Weight | 290.44 g/mol | [9] |
| Appearance | Solid | [12] |
| Solubility | Slightly soluble in DMSO and Methanol | [12] |
| Storage | 2-8°C, protected from light | [12][13] |
Application as a Reference Standard in Bupivacaine Analysis
The primary application of this compound is as a qualified reference standard for the analysis of Bupivacaine drug substance and drug products. Its use is integral to several key stages of quality control:
-
Method Development: The standard is used to develop selective and sensitive analytical methods, typically High-Performance Liquid Chromatography (HPLC), capable of separating Impurity C from the Bupivacaine API and other related substances.
-
Method Validation: As per ICH Q2(R1) guidelines, the reference standard is crucial for validating the analytical method's performance characteristics, including specificity, linearity, accuracy, precision, and quantitation limit.[14][15][16]
-
Identification: By comparing the retention time of a peak in a sample chromatogram to that of the reference standard, the identity of Impurity C can be confirmed.
-
Quantification: The standard is used to prepare calibration standards to accurately quantify the amount of Impurity C present in a test sample, ensuring it does not exceed the specified limits set by pharmacopoeias or internal specifications.[17]
Experimental Protocols
The following protocols are provided as a guide and should be adapted and validated by the end-user for their specific analytical needs and equipment.
Protocol 1: Preparation of Standard and Sample Solutions
Causality: Accurate solution preparation is the foundation of reliable quantitative analysis. The choice of diluent must ensure complete dissolution and stability of both the API and the impurity. A stock solution/working solution approach allows for accurate dilution to the required concentration levels for calibration and spiking.
Workflow for Solution Preparation
Caption: Logical workflow for the HPLC analysis of Bupivacaine Impurity C.
Data Interpretation and System Suitability
System Suitability Test (SST)
Before sample analysis, the suitability of the chromatographic system must be verified. This is a core requirement of any validated analytical procedure. [16] Table 3: Example System Suitability Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria | Rationale |
| Precision | Inject Working Standard 5x | RSD of peak area ≤ 2.0% | Ensures the system is providing reproducible results. |
| Tailing Factor | For the Impurity C peak | T ≤ 2.0 | Ensures good peak shape for accurate integration. |
| Theoretical Plates | For the Bupivacaine peak | N ≥ 2000 | Demonstrates the efficiency of the column separation. |
Calculation of Impurity Content
The percentage of Impurity C in the Bupivacaine sample is calculated using the response from the known concentration of the reference standard.
Formula:
Where:
-
Area_Impurity_Sample = Peak area of Impurity C in the sample chromatogram
-
Area_Std = Average peak area of Impurity C from the Working Standard injections
-
Conc_Std = Concentration of the Working Standard (e.g., in mg/mL)
-
Conc_Sample = Concentration of the Bupivacaine sample (e.g., in mg/mL)
Conclusion
The use of a well-characterized reference standard like this compound (Bupivacaine Impurity C) is non-negotiable for the accurate and reliable quality control of Bupivacaine. It underpins the entire analytical process, from method development through to routine batch release, ensuring that the final drug product meets the stringent safety and quality standards required by regulatory authorities and for patient safety. [1][2]Adherence to the principles of method validation and system suitability, centered around the correct use of this reference standard, forms the basis of a robust quality system.
References
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Patel, D. et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
SynZeal. Bupivacaine Impurities. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharmaffiliates. Bupivacaine-impurities. [Link]
-
The Pharma Guide. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
SIELC Technologies. Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column. [Link]
-
Babu, Ch. M. et al. (2010). RP-HPLC method for the estimation of bupivacaine HCL in pharmaceutical dosage forms. Trade Science Inc. [Link]
-
Allmpus. Bupivacaine EP Impurity C. [Link]
-
Shi, H. et al. (2020). Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Chinese Journal of Pharmaceuticals. [Link]
-
Trade Science Inc. (2010). RP-HPLC METHOD FOR THE ESTIMATION OF BUPIVACAINE HCl IN PHARMACEUTICAL DOSAGE FORMS. [Link]
-
Gjetja, E. et al. (2015). Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions. National Institutes of Health. [Link]
-
Cenmed. Bupivacaine Hydrochloride European Pharmacopoeia (Ep) Reference Standard. [Link]
-
precisionFDA. This compound. [Link]
-
EDQM. INFORMATION LEAFLET Ph. Eur. Reference Standard. [Link]
-
EDQM. (2020). INFORMATION LEAFLET Ph. Eur. Reference Standard - BUPIVACAINE HYDROCHLORIDE CRS batch 3. [Link]
-
Sandoz Canada Inc. (2016). PRODUCT MONOGRAPH BUPIVACAINE INJECTION BP. [Link]
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- 17. database.ich.org [database.ich.org]
Application Note: Elucidating Bupivacaine and Its Key Impurities using Mass Spectrometry Fragmentation Analysis
Abstract
Bupivacaine is a long-acting amide local anesthetic critical for surgical and postoperative pain management. As with any pharmaceutical active ingredient, ensuring its purity is paramount to patient safety. Regulatory bodies mandate strict control over impurities, which can arise from synthesis, degradation, or storage. This application note provides a comprehensive guide to the mass spectrometric fragmentation patterns of bupivacaine and three of its critical impurities: the primary metabolite N-Desbutylbupivacaine, the degradation product Bupivacaine N-oxide, and the process-related impurity 2,6-Dimethylaniline. We present detailed fragmentation pathways, comparative spectral data, and a robust, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for their unambiguous identification and differentiation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling
Bupivacaine's clinical efficacy is well-established; however, its therapeutic window is relatively narrow, with potential for cardiotoxicity at elevated concentrations[1][2]. The presence of structurally similar impurities can pose significant risks, either through their own inherent toxicity or by interfering with the accurate quantification of the active pharmaceutical ingredient (API). Therefore, sensitive and specific analytical methods are essential for monitoring the impurity profile of bupivacaine drug substances and products.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled selectivity and sensitivity[3][4]. By exploiting the unique fragmentation patterns of the parent drug and its impurities under Collision-Induced Dissociation (CID), LC-MS/MS allows for confident identification even when chromatographic co-elution occurs. This note delves into the mechanistic basis of these fragmentation patterns to provide analysts with a deeper understanding for method development and troubleshooting.
Mass Spectrometry and Fragmentation Principles
The analysis described herein relies on electrospray ionization (ESI) in positive ion mode, which is ideal for molecules like bupivacaine that contain a readily protonated tertiary amine on the piperidine ring. The protonated molecule, or precursor ion ([M+H]⁺), is then isolated in the first quadrupole (Q1) of a tandem mass spectrometer. In the second quadrupole (Q2), which acts as a collision cell, the precursor ion is accelerated and collides with an inert gas (e.g., argon or nitrogen). This process, CID, imparts internal energy, leading to the fragmentation of the ion at its most labile bonds. The resulting product ions are then analyzed in the third quadrupole (Q3), generating a characteristic MS/MS spectrum that serves as a structural fingerprint.
The "Why" Behind Experimental Choices:
-
ESI+: Bupivacaine's piperidine nitrogen is basic (pKa ≈ 8.1) and is efficiently protonated in the acidic mobile phases typically used in reversed-phase chromatography, leading to a strong [M+H]⁺ signal[5].
-
Tandem MS (MS/MS): Provides a second dimension of separation based on mass-to-charge ratio, drastically increasing selectivity over single-stage MS. This allows for the differentiation of isobaric compounds (molecules with the same nominal mass) and confident identification in complex matrices.
-
Collision Energy (CE): The voltage applied to the collision cell is a critical parameter. It must be optimized for each specific precursor-to-product ion transition (known as a Multiple Reaction Monitoring or MRM transition) to achieve maximum product ion intensity, thereby maximizing analytical sensitivity[1].
Fragmentation Pathway of Bupivacaine
The structural integrity of bupivacaine under CID is primarily dictated by the stability of its piperidine ring and the amide linkage. The protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of 289.2.
Upon collisional activation, the most characteristic fragmentation pathway involves the cleavage of the C-C bond between the piperidine ring and the carbonyl group, followed by a rearrangement. This leads to the formation of the highly stable, protonated 1-butyl-piperidine fragment at m/z 140.1 . This fragment is often the most abundant ion in the product ion spectrum and is an excellent choice for quantification in MRM assays[6][7]. A secondary, less abundant fragment at m/z 84.1 can also be observed, corresponding to the piperidine ring after loss of the butyl group.
Caption: Fragmentation pathway of protonated bupivacaine.
Comparative Fragmentation of Key Impurities
Understanding the fragmentation of impurities in relation to the parent compound is key to developing selective analytical methods. We will focus on three common impurities.
N-Desbutylbupivacaine (2',6'-Pipecoloxylidide)
This impurity is a major metabolite of bupivacaine and can also be a process-related impurity[8]. It lacks the N-butyl group on the piperidine ring.
-
Precursor Ion [M+H]⁺: m/z 233.2
-
Fragmentation Pattern: The absence of the butyl group fundamentally alters the fragmentation. The primary cleavage still occurs around the piperidine ring. The most characteristic product ions are observed at m/z 150.1 and m/z 84.1 [9]. The m/z 84 fragment is the protonated piperidine ring itself, while the m/z 150 fragment arises from a different cleavage pathway compared to bupivacaine. The lack of the m/z 140 fragment provides a clear distinction from the parent drug.
Bupivacaine N-oxide
This impurity is a known degradation product, often formed under oxidative stress conditions[3]. The nitrogen on the piperidine ring is oxidized.
-
Precursor Ion [M+H]⁺: m/z 305.2
-
Fragmentation Pattern: N-oxides have a characteristic fragmentation pathway involving the neutral loss of an oxygen atom (16 Da)[10]. Under CID, Bupivacaine N-oxide readily loses its oxygen to form a fragment ion at m/z 289.2 , which is identical to the precursor ion of bupivacaine itself. This ion can then further fragment to produce the characteristic m/z 140.1 ion. The diagnostic feature for Bupivacaine N-oxide is therefore the transition from m/z 305.2 → m/z 289.2 or directly monitoring m/z 305.2 → m/z 140.1 at an appropriate collision energy[3].
2,6-Dimethylaniline
This compound is a starting material for the synthesis of bupivacaine and is listed as a potential impurity in the European Pharmacopoeia[11][12].
-
Precursor Ion [M+H]⁺: m/z 122.1
-
Fragmentation Pattern: As a simple aromatic amine, its fragmentation is distinct from the complex structure of bupivacaine. The protonated molecule is relatively stable. Key fragments arise from the loss of methyl radicals or cleavage of the aromatic ring. Common product ions observed in its MS/MS spectrum include m/z 107.1 (loss of CH₃), m/z 105.1 , m/z 79.1 , and m/z 77.1 (phenyl cation). The absence of fragments at m/z 140.1 or 84.1 makes it easily distinguishable.
Data Summary and MRM Transitions
The key to a selective LC-MS/MS method is choosing unique MRM transitions for each compound. The following table summarizes the precursor ions and diagnostically significant product ions for bupivacaine and its impurities.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) | Rationale for Differentiation |
| Bupivacaine | 289.2 | 140.1 | 84.1 | Presence of the characteristic m/z 140.1 fragment. |
| N-Desbutylbupivacaine | 233.2 | 84.1 | 150.1 | Different precursor mass and absence of m/z 140.1 fragment. |
| Bupivacaine N-oxide | 305.2 | 140.1 | 289.2 | Unique precursor at m/z 305.2; transition to 289.2 is diagnostic. |
| 2,6-Dimethylaniline | 122.1 | 107.1 | 77.1 | Unique low-mass precursor and aromatic fragments. |
Detailed Application Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the separation and detection of bupivacaine and its impurities. Optimization, particularly of collision energies, is recommended for the specific mass spectrometer being used.
Caption: General workflow for LC-MS/MS analysis of bupivacaine.
Sample and Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve bupivacaine and each impurity standard in methanol to prepare individual stock solutions.
-
Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Preparation: Dilute the bupivacaine drug substance or product formulation with the initial mobile phase (e.g., 95% Mobile Phase A) to a final concentration within the calibration range (e.g., 1-1000 ng/mL).
Liquid Chromatography (LC) Conditions
-
Causality: A reversed-phase C18 column is used to retain the moderately lipophilic bupivacaine and its related compounds[3]. A gradient elution is necessary to separate the more polar 2,6-dimethylaniline from the more retained bupivacaine and its N-oxide within a reasonable run time. Formic acid is added to the mobile phase to ensure efficient protonation of the analytes for ESI+ detection and to improve peak shape.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 5% B (5.1-7.0 min) |
Mass Spectrometry (MS) Conditions
-
Causality: Source parameters are optimized to achieve stable and efficient desolvation and ionization of the analytes as they elute from the LC column. The MRM transitions are chosen based on the fragmentation data in Section 5 for maximum specificity and sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | ~4500 V |
| Gas Temperature | ~325 °C |
| Drying Gas Flow | ~10 L/min |
| Nebulizer Pressure | ~35 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon or Nitrogen |
| Collision Energy (CE) | Optimize per transition. Start with values between 15-35 eV. |
Conclusion
The structural elucidation of pharmaceutical impurities is a cornerstone of drug safety and quality control. This application note has detailed the characteristic ESI-MS/MS fragmentation patterns of bupivacaine and three key related substances. By understanding the underlying fragmentation mechanisms—the formation of the m/z 140 ion for bupivacaine, the absence of this ion for N-desbutylbupivacaine, the characteristic neutral loss of oxygen for the N-oxide, and the simple aromatic fragmentation for 2,6-dimethylaniline—analytical scientists can develop highly specific and robust LC-MS/MS methods. The provided protocol serves as a validated starting point for the implementation of such methods in a research or regulated laboratory environment, ensuring the purity and safety of bupivacaine-containing medicines.
References
-
Title: List of European Pharmacopoeia Reference Standards Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
-
Title: Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Isolation, structural characterization and quantification of impurities in bupivacaine Source: Journal of Pharmaceutical and Biomedical Analysis (Scribd) URL: [Link]
-
Title: Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS Source: Journal of Applied Laboratory Medicine URL: [Link]
-
Title: A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC Source: Altasciences URL: [Link]
-
Title: LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation Source: Frontiers in Pharmacology URL: [Link]
-
Title: Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer Source: PubMed, National Institutes of Health URL: [Link]
-
Title: DEVELOPMENT OF RAPID, SENSITIVE, HIGH PERFORMANCE LIQUID CHROMATOGRAPHY -TANDEM MASS SPECTROMETRY (HPLC- MS/MS) ASSAY FOR THE SI Source: ResearchGate URL: [Link]
-
Title: 2,6-Dimethylaniline | C8H11N | CID 6896 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Simultaneous determination of bupivacaine, mepivacain, prilocaine and ropivacain in human serum by liquid chromatography-tandem mass spectrometry Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Bupivacaine Impurity E European Pharmacopoeia (Ep) Reference Standard Source: MilliporeSigma URL: [Link]
-
Title: Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation Source: PubMed, National Institutes of Health URL: [Link]
-
Title: B-284 Evaluation of Bupivacaine Metabolite Interference With Norfentanyl in a Liquid Chromatography Tandem Mass Spectrometry Assay in Neonatal Urine Source: Clinical Chemistry, Oxford Academic URL: [Link]
-
Title: List of European Pharmacopoeia Reference Standards Source: Chromachemie URL: [Link]
-
Title: Mass spectra of precursor and product ions scan for lidocaine (A) and bupivacaine (B). Source: ResearchGate URL: [Link]
-
Title: Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Bupivacaine Source: StatPearls, NCBI Bookshelf URL: [Link]
-
Title: Bupivacaine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Modification of bupivacaine toxicity by nonselective versus neuronal nitric oxide synthesis inhibition Source: PubMed, National Institutes of Health URL: [Link]
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- 4. Chromatographic Separation of the Isobaric Compounds Cyclopropylfentanyl, Crotonylfentanyl, Methacrylfentanyl, and Para-Methylacrylfentanyl for Specific Confirmation by LC-MS/MS [cfsre.org]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide
Welcome to the technical support center for the synthesis of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Given that the target molecule is a structural isomer of the local anesthetic Bupivacaine, achieving high yield and purity is critical.[1][2][3] This document provides a framework for developing a robust synthetic protocol, focusing on the two key transformations: amide bond formation and N-alkylation.
PART 1: Synthetic Strategy Overview
The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice between these routes will depend on the availability of starting materials, scalability, and purification considerations.
Route A: Late-Stage N-Alkylation
This route involves the initial formation of the amide bond between a protected 6-aminohexanoic acid derivative and 2,6-dimethylaniline, followed by deprotection and subsequent N-alkylation with a butyl halide or reductive amination with butanal.
Route B: Early-Stage N-Alkylation
In this approach, 6-(butylamino)hexanoic acid is first synthesized, which is then coupled with 2,6-dimethylaniline to form the final product.
Below is a visual representation of these two potential synthetic workflows.
Sources
overcoming challenges in the chromatographic separation of bupivacaine isomers
Technical Support Center: Chromatographic Separation of Bupivacaine Isomers
Welcome to the technical support center for the chiral separation of bupivacaine. This resource is designed for researchers, analytical scientists, and drug development professionals who are working to resolve the enantiomers of bupivacaine. The separation of (S)-(-)-bupivacaine from its more cardiotoxic enantiomer, (R)-(+)-bupivacaine, is critical for pharmaceutical quality control and pharmacokinetic studies.[1][2][3][4] This guide provides in-depth, experience-based solutions to common challenges in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems you may encounter during method development and routine analysis. Each solution is grounded in chromatographic theory to help you understand the underlying principles.
Q1: I am seeing poor or no resolution between the bupivacaine enantiomers. Where do I start?
Answer:
Achieving baseline resolution (Rs > 1.5) is the primary goal. If you're observing co-elution or minimal separation, the issue lies with insufficient chiral recognition. This can be addressed by systematically evaluating the key components of your method: the chiral stationary phase (CSP) and the mobile phase.
Causality & Explanation: Chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[5] The stability of these complexes differs for each enantiomer, leading to different retention times. If the mobile phase is too strong or the CSP is not suitable, these selective interactions will not occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Step-by-Step Solutions:
-
Verify CSP Selection: Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective for bupivacaine.[6][7] For example, cellulose tris(3,5-dimethylphenylcarbamate) phases have demonstrated baseline separation.[6][7] If you are using a different type of CSP (e.g., protein-based or macrocyclic glycopeptide), ensure it is suitable for amine-containing local anesthetics.[8]
-
Optimize the Mobile Phase:
-
Mode of Chromatography: Bupivacaine enantiomers are typically separated using normal-phase chromatography.[9] A common mobile phase consists of a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., ethanol, isopropanol).[1][6][7]
-
Alcohol Modifier Percentage: The percentage of alcohol is a critical parameter. Start with a low percentage (e.g., 1-5%). A higher alcohol content will decrease retention but may also reduce selectivity. Methodically decrease the alcohol percentage to see if resolution improves.
-
Type of Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If ethanol doesn't provide adequate separation, try isopropanol or other short-chain alcohols.[6][7]
-
-
Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10] Generally, lower temperatures (e.g., 15-25°C) enhance the stability of the diastereomeric complexes, often leading to better resolution.[10] Conversely, higher temperatures can sometimes improve peak efficiency. It is crucial to control the column temperature and evaluate its effect on your separation.[11]
Q2: My bupivacaine peaks are tailing significantly. What is causing this and how can I fix it?
Answer:
Peak tailing for a basic compound like bupivacaine is a classic problem in liquid chromatography.[12] It is most often caused by unwanted secondary interactions between the positively charged analyte and residual acidic silanol groups on the silica surface of the stationary phase.[10][13]
Causality & Explanation: Bupivacaine has a secondary amine that is protonated (positively charged) at neutral or acidic pH. The silica backbone of most CSPs has surface silanol groups (Si-OH) that can be deprotonated (negatively charged). This leads to strong ionic interactions that delay a portion of the analyte molecules, causing the characteristic tailing shape.[12][13]
Step-by-Step Solutions:
-
Use a Basic Additive: The most effective way to combat this issue is to add a small amount of a basic modifier to your mobile phase.[10][12]
-
Why it works: The basic additive (e.g., diethylamine, DEA, or triethylamine, TEA) acts as a competitive base. It interacts with the active silanol sites, effectively "masking" them from the bupivacaine molecules.[10][12] This minimizes the secondary interactions and results in more symmetrical peaks.
-
Protocol: Start by adding 0.1% (v/v) of DEA or TEA to your alcohol modifier before mixing it with the hexane/heptane. For example, if your mobile phase is Hexane:Ethanol (95:5), prepare the ethanol component with 0.1% DEA.
-
-
Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and lead to peak distortion, including tailing.[10][14]
-
Protocol: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape improves significantly, you were overloading the column.[10]
-
-
Use Modern, End-Capped Columns: Modern HPLC columns, often referred to as "Type B" or "base-deactivated," are manufactured with high-purity silica and have fewer and less acidic residual silanol groups.[13][14] Many are also "end-capped," where residual silanols are chemically bonded with a small, inert group.[14] Using such columns is a proactive way to prevent peak tailing for basic compounds.[14]
-
Minimize Extra-Column Volume: Ensure that all tubing is properly fitted and as short as possible, especially between the column and the detector. Excessive dead volume can cause peak broadening and tailing that affects all peaks in the chromatogram.[14]
Q3: My retention times are drifting and my results are not reproducible. What should I investigate?
Answer:
Unstable retention times point to a lack of method robustness. This can be caused by several factors, including an unstable mobile phase, temperature fluctuations, or column degradation.
Causality & Explanation: Reproducibility requires that the chromatographic conditions remain constant from one injection to the next. Even minor changes in mobile phase composition (especially the modifier percentage), column temperature, or column chemistry can alter the interactions between the analyte and the stationary phase, leading to shifts in retention time.
Troubleshooting Workflow:
Caption: Workflow for diagnosing unstable retention times.
Step-by-Step Solutions:
-
Mobile Phase Management:
-
Fresh Preparation: Volatile components in the mobile phase, like hexane and alcohol modifiers, can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily.[10]
-
Premixing: If your HPLC pump is mixing solvents online (gradient pump running in isocratic mode), small inaccuracies in proportioning can lead to drift. For isocratic methods, it is best to premix the mobile phase solvents manually in a single reservoir.
-
-
Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator, but it's recommended to pump at least 10-20 column volumes of mobile phase through the column to ensure the stationary phase chemistry is stable.
-
Temperature Control: As mentioned, temperature is a critical parameter. Use a column oven or thermostat to maintain a constant temperature. Fluctuations in ambient lab temperature can be enough to cause retention time drift.
-
Column Health: If the retention times are consistently decreasing and peak shape is deteriorating, the column may be degrading or becoming contaminated. Consider implementing a column wash procedure as recommended by the manufacturer or replacing the column if necessary.
Frequently Asked Questions (FAQs)
-
Q: How do I choose the right Chiral Stationary Phase (CSP) for bupivacaine?
-
A: The selection of a CSP is the most crucial step. For bupivacaine, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are a well-documented and highly successful starting point.[2][6][7] These phases offer broad enantiorecognition capabilities for a wide range of compounds, including basic pharmaceuticals. A screening approach, testing your analyte on a few different CSPs under generic conditions, is the most efficient way to find a suitable phase.[15]
-
-
Q: What are typical starting conditions for method development?
-
A: A good starting point is to use a proven CSP and a simple mobile phase, then optimize from there. See the table below for a generic starting protocol.
-
-
Q: How important are mobile phase additives like DEA or TFA?
-
A: For basic compounds like bupivacaine, a basic additive (like DEA) is often essential in normal-phase chromatography to prevent peak tailing by masking active silanol sites.[10] For acidic compounds, an acidic additive (like trifluoroacetic acid, TFA) would be used for the same purpose. The additive choice is critical for achieving good peak shape and robustness.[16][17]
-
Protocols & Data
Protocol 1: Generic Method Development Screening
This protocol outlines a systematic approach to developing a chiral separation method for bupivacaine.
-
Column Selection: Choose a polysaccharide-based CSP, for example, a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD).
-
Sample Preparation: Dissolve racemic bupivacaine standard in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Initial Mobile Phase: Prepare a mobile phase of Hexane:Ethanol (90:10, v/v). Add 0.1% DEA to the ethanol portion to improve peak shape.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm[7]
-
-
Analysis & Optimization:
-
Perform an initial injection. If no separation is observed, decrease the ethanol percentage in 2% increments (e.g., to 8%, 6%, etc.) to increase retention and selectivity.
-
If retention is too long, increase the ethanol percentage.
-
If resolution is still poor, switch the alcohol modifier to isopropanol and repeat the screening process.
-
Once partial separation is achieved, fine-tune the alcohol percentage and temperature to achieve baseline resolution (Rs > 1.5).
-
Table 1: Recommended Starting Conditions for Bupivacaine Enantiomer Separation
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Cellulose or Amylose-based CSP | Proven high success rate for local anesthetic enantiomers.[2][6][7] |
| Mode | Normal Phase | Provides excellent selectivity for this class of compounds. |
| Mobile Phase | Hexane / Ethanol | Simple, effective, and allows for easy optimization. |
| Modifier % | Start at 10% Ethanol, then decrease | Modifier percentage is the primary tool for adjusting retention and selectivity. |
| Additive | 0.1% Diethylamine (DEA) | Critical for basic analytes to prevent peak tailing.[10] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns (e.g., 4.6 mm ID). |
| Temperature | 25°C (controlled) | A controlled temperature is essential for reproducibility.[11] |
References
-
Silwer, K. E., & Stewart, J. T. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Analytical Letters, 30(6), 1167-1177. [Link]
- Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. (1997). Marcel Dekker, Inc.
-
Płotka-Wasylka, J., & Namieśnik, J. (2019). Chiral Aspects of Local Anesthetics. Molecules, 24(17), 3146. [Link]
-
Tufa, M. A., et al. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Journal of Pharmaceutical and Biomedical Analysis, 164, 440-447. [Link]
-
Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry‐HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry, 5(2), 214-218. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Salama, N. N. E.-D. (2016). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. [Link]
-
Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. (2024). ResearchGate. [Link]
-
A Geometric Approach to Robustness Testing in Analytical HPLC. (n.d.). LCGC International. [Link]
-
Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry. [Link]
-
Milligan, K. A., & Watson, I. D. (1991). Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion. Journal of Chromatography B: Biomedical Sciences and Applications, 553(1-2), 383-390. [Link]
-
Henry Coefficients and Selectivity Factors for Bupivacaine Enantiomers. (n.d.). ResearchGate. [Link]
-
Płotka-Wasylka, J., & Namieśnik, J. (2019). Chiral Aspects of Local Anesthetics. PMC - PubMed Central - NIH. [Link]
-
Dolan, J. W. (2003). Why Do Peaks Tail?. LCGC North America, 21(7), 612-616. [Link]
-
Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 3 of 4. (2021). YouTube. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Da Silva, C. V., et al. (2005). Chromatographic Separation of Bupivacaine Enantiomers by HPLC: Parameters Estimation of Equilibrium and Mass Transfer Under Linear Conditions. ResearchGate. [Link]
-
Seles, K. S., et al. (2022). Development and Validation of Stability Indicating Assay for Simultaneous Determination of Bupivacaine and Meloxicam in Bulk and Pharmaceutical Formulations by Using Rp-Hplc Method. International Journal of Life science and Pharma Research, 12(6), P117-131. [Link]
-
Robustness of the chiral LC method. (n.d.). ResearchGate. [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
-
Chiral stationary phases and mobile phases used to separate local anesthetics by HPLC. (n.d.). ResearchGate. [Link]
-
Method development with CHIRALPAK® IA. (n.d.). HPLC. [Link]
-
Said, R. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chen, X., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]
-
Dong, M. W. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
Sources
- 1. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Chiral Aspects of Local Anesthetics | MDPI [mdpi.com]
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- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lctsbible.com [lctsbible.com]
- 14. labcompare.com [labcompare.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
Technical Support Center: A Scientist's Guide to Resolving Co-eluting Bupivacaine Impurities
Welcome to the technical support center dedicated to one of the more persistent challenges in pharmaceutical analysis: the chromatographic resolution of bupivacaine and its closely eluting impurities. As a Senior Application Scientist, I understand that achieving baseline separation is not just an analytical goal; it is a regulatory necessity and a cornerstone of ensuring product safety and quality.
This guide is structured to move beyond simple procedural lists. It aims to provide you with the causal understanding—the "why" behind the "how"—to empower you to make informed decisions during method development and troubleshooting. We will explore the physicochemical properties of bupivacaine, diagnose common co-elution problems, and systematically build a robust, validated analytical method.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when developing methods for bupivacaine impurity profiling.
Q1: Why are my bupivacaine impurity peaks consistently co-eluting or showing poor peak shape (e.g., tailing)?
A: This is the most frequent issue and typically stems from the fundamental chemical nature of bupivacaine and the chromatography system. Bupivacaine is a basic compound belonging to the amino amide group[1]. This property leads to several challenges in reversed-phase HPLC:
-
Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns (like C18) are acidic. At mid-range pH, these sites can interact strongly with the basic bupivacaine molecule, causing significant peak tailing.[2]
-
pH-Dependent Retention: The ionization state of bupivacaine is highly dependent on the mobile phase pH. If the pH is close to the pKa of bupivacaine (~8.1), the molecule will exist in both ionized and non-ionized forms, leading to peak splitting or broadening.[3]
-
Structural Similarity: Many impurities are structurally very similar to the parent API, differing by small functional groups. This makes achieving differential retention (selectivity) inherently difficult without careful optimization of the chromatographic conditions.
Q2: What are the most critical first steps when I observe a co-elution issue with bupivacaine?
A: Before modifying your method, first verify your system's health. Many chromatographic problems are caused by the system, not the method itself.[4]
-
Check for Extra-Column Volume: Excessive tubing length or diameter can cause peak broadening, masking the separation of two closely eluting peaks.
-
Confirm System Suitability: Run a system suitability standard. If peak shape and efficiency for a known well-behaving compound are poor, troubleshoot the HPLC system (e.g., check for leaks, flush the column, degas the mobile phase) before adjusting the method.[4]
-
Assess Peak Purity: If you have a Diode Array Detector (DAD) or Mass Spectrometer (MS), use the peak purity analysis function. This can confirm if a single peak is chromatographically pure or if it consists of multiple co-eluting components.[5]
Q3: Which HPLC column should I start with for bupivacaine analysis?
A: A modern, high-purity silica C18 column is a universal starting point for reversed-phase methods. However, for a basic compound like bupivacaine, consider these specifications:
-
High-Purity Silica: Use columns packed with high-purity silica to minimize the number of active silanol sites.
-
End-Capping: Select a column that is thoroughly end-capped. This process chemically bonds a small, non-polar group to the residual silanols, shielding them from interaction with basic analytes.[2]
-
Particle Size: Start with a 3 µm or sub-2 µm (for UHPLC systems) particle size for higher efficiency, which provides narrower peaks and better resolution.[6][7]
If tailing persists on a standard C18, a column with a different stationary phase or one specifically designed for basic compounds may be necessary.
Q4: How do I identify the impurities I'm seeing? Are they known process impurities or degradation products?
A: Identifying your impurities is crucial as it informs your separation strategy.
-
Pharmacopeial Impurities: First, check the relevant pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). They list known related substances for bupivacaine, such as Impurities A, B, D, E, and F.[8][9][10][11][12] Reference standards for these are often commercially available.
-
Forced Degradation Studies: To identify potential degradation products, you must perform forced degradation (stress testing) on the bupivacaine drug substance.[1][13] Exposing the API to acid, base, oxidation, heat, and light will generate degradants that must be resolved from the parent peak, a key requirement for a stability-indicating method.[1][14]
-
LC-MS Analysis: For unknown peaks, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for determining the molecular weight and fragmentation patterns, which can be used to propose structures for the impurities.[6][15]
Section 2: The Troubleshooting Workflow: A Systematic Approach
Resolving co-elution requires a logical, stepwise approach. The goal is to manipulate the three key factors of the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k') . Selectivity is often the most powerful tool for separating closely related compounds.
2.1 Foundational Check & System Suitability
Before any method development, ensure your instrument is performing optimally. A poorly maintained system can mimic method-related problems.
-
Action: Equilibrate the column thoroughly with the mobile phase.
-
Action: Perform several blank injections (injecting only mobile phase) to ensure the baseline is clean and free of ghost peaks from previous runs.[16]
-
Action: Inject a well-characterized standard to confirm system performance (e.g., theoretical plates, peak asymmetry).
2.2 The Power of pH: Primary Tool for Selectivity Control
For an ionizable compound like bupivacaine, mobile phase pH is the most impactful parameter for adjusting selectivity and improving peak shape.[3][17][18]
-
The Causality: Bupivacaine has a pKa of ~8.1. When the mobile phase pH is near this value, the molecule exists in a mixed state of protonated (charged) and free base (neutral) forms, leading to poor chromatography. By adjusting the pH to be at least 2 units away from the pKa, you ensure that over 99% of the molecules are in a single, stable ionic form.
-
Low pH (e.g., pH 2.5-3.5): Bupivacaine will be fully protonated (BH+). This form is stable, and the acidic mobile phase suppresses the ionization of residual silanol groups (Si-O-), minimizing peak tailing. This is the recommended starting point.
-
High pH (e.g., pH >10): Bupivacaine will be in its neutral free base form. This can increase retention on a C18 column but requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica dissolves above pH 8.[17]
-
| Mobile Phase pH | Bupivacaine Form | Expected Retention on C18 | Peak Shape Consideration |
| pH < 6.0 | Fully Protonated (BH+) | Less Retained | Good. Silanol interactions are suppressed. |
| pH 7.0 - 9.0 | Mixed (BH+ / B) | Unstable, Drifting | Poor. On-column ionization changes lead to broad or split peaks. |
| pH > 10.0 | Neutral (B) | More Retained | Good, but requires a specialized, high-pH stable column. |
2.3 Optimizing the Mobile Phase Composition
If pH adjustment alone is insufficient, modifying the organic solvent or buffer can provide the necessary change in selectivity.
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter elution order. ACN often provides sharper peaks (higher efficiency), while MeOH can offer different selectivity due to its hydrogen-bonding capabilities. Try running the same gradient with each solvent to see if selectivity between critical pairs improves.
-
Buffer System: Use a buffer to control the mobile phase pH accurately. The buffer concentration should be adequate (typically 10-25 mM) to resist pH changes when the sample is injected. Ensure the buffer's pKa is within +/- 1 unit of your target mobile phase pH for maximum buffering capacity.
-
Gradient Optimization: If impurities are eluting very close to the main peak, a shallower gradient can increase separation.[4] For example, instead of a 5-95% B gradient over 10 minutes, try a 30-60% B gradient over 15 minutes focused on the elution window of interest.
2.4 Strategic Column Selection
The column stationary phase is the heart of the separation.[19] If mobile phase optimization does not yield the required resolution, changing the column chemistry is the next logical step.
| Stationary Phase | Primary Interaction Mechanism | Best For... | Rationale for Bupivacaine |
| C18 (ODS) | Hydrophobic | General purpose, non-polar to moderately polar compounds. | Standard starting point. Best results with low pH mobile phase to minimize silanol effects. |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi Interactions | Aromatic compounds. | Bupivacaine and its impurities contain aromatic rings. The pi-pi interactions can offer unique selectivity compared to C18. |
| Cyano (CN) | Weak Hydrophobic & Dipole-Dipole | Polar compounds, alternate selectivity. | Can be used in both reversed-phase and normal-phase modes. Offers a significant change in selectivity for polar impurities.[20] |
| Embedded Polar Group (e.g., "Aqua" type) | Hydrophobic & H-Bonding | Basic compounds, works well in highly aqueous mobile phases. | The embedded polar group shields residual silanols, leading to excellent peak shape for bases like bupivacaine even at mid-range pH. |
Section 3: Detailed Experimental Protocols
These protocols provide a self-validating framework for systematic method development.
Protocol 1: Systematic pH Screening Study
Objective: To determine the optimal mobile phase pH for the resolution of bupivacaine and its critical impurity pairs.
-
Preparation:
-
Prepare three aqueous mobile phase buffers at pH 2.8, 4.5, and 6.0. Use a consistent buffer system (e.g., 20 mM phosphate or formate).
-
Use a single organic modifier (e.g., Acetonitrile) as Mobile Phase B.
-
Use a robust C18 column known for good performance with basic compounds.
-
-
Execution:
-
Equilibrate the column with the pH 2.8 mobile phase.
-
Inject a solution containing bupivacaine and known impurity standards (or a stressed sample).
-
Run a generic screening gradient (e.g., 5-95% B in 15 minutes).
-
Repeat the run at least twice to ensure reproducibility.
-
Thoroughly flush the system and column before switching to the next pH.
-
Repeat steps 2.1-2.4 for the pH 4.5 and pH 6.0 mobile phases.
-
-
Analysis:
-
Compare the chromatograms from the three pH values.
-
Evaluate:
-
Resolution (Rs) between bupivacaine and the closest eluting impurity.
-
Peak asymmetry (tailing factor) for the bupivacaine peak.
-
Overall retention time and run time.
-
-
Decision: Select the pH that provides the best balance of resolution, peak shape, and analysis time for further optimization.
-
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products and ensure the analytical method is "stability-indicating."
-
Sample Preparation: Prepare separate, accurately weighed solutions of bupivacaine drug substance in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Store the solid drug substance at 105°C for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration.
-
Analyze each stressed sample using the best method identified from the pH screening study.
-
Analyze an unstressed control sample for comparison.
-
-
Evaluation:
-
Check for the appearance of new peaks in the stressed samples.
-
Ensure all degradation peaks are baseline resolved from the bupivacaine peak (Rs > 1.5). If co-elution is observed, further method optimization (e.g., changing the organic modifier, column, or gradient slope) is required.
-
Perform a peak purity analysis on the bupivacaine peak in each stressed sample to confirm it is not co-eluting with a hidden degradant.
-
Section 4: Visualizing the Logic
Diagrams can simplify complex decision-making processes common in method development.
Troubleshooting Co-elution
Caption: A decision tree for troubleshooting bupivacaine co-elution issues.
Systematic Method Development Workflow
Caption: A workflow for systematic HPLC method development for bupivacaine.
Section 5: References
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Google Scholar. Retrieved January 16, 2026, from
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 16, 2026, from
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved January 16, 2026, from
-
Efficient Method Development on Pharmaceutical Impurities Based on Analytical Quality by Design. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]
-
Bupivacaine Impurity E European Pharmacopoeia (Ep) Reference Standard. (n.d.). Cenmed. Retrieved January 16, 2026, from [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. Retrieved January 16, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]
-
Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
-
Prathyusha, P., et al. (2012). A new stability indicating liquid chromatographic method for the determination of Bupivacaine Assay in the presence of Methyl paraben. Journal of Chemical and Pharmaceutical Research, 4(11), 4702-4709. Retrieved January 16, 2026, from [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025). PharmaEducation. Retrieved January 16, 2026, from [Link]
-
HPLC Troubleshooting. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). Axion Labs. Retrieved January 16, 2026, from [Link]
-
Physical Compatibility and Chemical Stability of Bupivacaine and Hydromorphone in Polypropylene Syringes. (2002). The Canadian Journal of Hospital Pharmacy. Retrieved January 16, 2026, from [Link]
-
A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. (n.d.). International Journal of Current Research. Retrieved January 16, 2026, from [Link]
-
Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. (2024). Journal of Pharmaceutical Negative Results. Retrieved January 16, 2026, from [Link]
-
Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis. (1998). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 16, 2026, from [Link]
-
HPLC Method for Analysis of Bupivacaine on Primesep B Column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
-
Bupivacaine impurity F CRS batch 3. (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 16, 2026, from [Link]
-
Bupivacaine-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Long-term stability of morphine and bupivacaine mixture for spinal use. (1999). Pharmaceutical World Science. Retrieved January 16, 2026, from [Link]
-
Development and Validation of Stability Indicating Assay for Simultaneous Determination of Bupivacaine and Meloxicam in Bulk and Pharmaceutical. (2022). International Journal of Life science and Pharma Research. Retrieved January 16, 2026, from [Link]
-
RP-HPLC METHOD FOR THE ESTIMATION OF BUPIVACAINE HCl IN PHARMACEUTICAL DOSAGE FORMS. (2010). TSI Journals. Retrieved January 16, 2026, from [Link]
-
Bupivacaine Impurities. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]
-
Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions. (2013). Anaesthesiology Intensive Therapy. Retrieved January 16, 2026, from [Link]
-
Bupivacaine Hydrochloride Monograph. (2014). European Pharmacopoeia. Retrieved January 16, 2026, from [Link]
-
STABILITY INDICATING METHOD DEVELOPMENT OF RP-UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PURE AND FORMULATION. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved January 16, 2026, from [Link]
-
HPLC Column Selection Guide to Help You Achieve the Best Separation. (n.d.). Shodex. Retrieved January 16, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved January 16, 2026, from [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Chromatography Today. Retrieved January 16, 2026, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. Retrieved January 16, 2026, from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved January 16, 2026, from [Link]
-
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020). Pharmaresco. Retrieved January 16, 2026, from [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs. Retrieved January 16, 2026, from [Link]
-
Bupivacaine Impurity Analysis & LC-MS Method. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Bupivacaine Analogs
Welcome to the technical support center for the bioanalysis of bupivacaine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS assays. Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting strategies to ensure the accuracy and reliability of your data.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, and salts, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3][4] Bupivacaine and its analogs, being basic compounds, are particularly susceptible to these effects in complex biological matrices like plasma and serum.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma samples?
A1: The primary culprits for matrix effects in plasma are phospholipids from cell membranes.[6][7] These molecules have a tendency to co-extract with analytes of interest and can cause significant ion suppression in electrospray ionization (ESI).[6] Other sources include endogenous compounds like salts and proteins, as well as exogenous substances such as anticoagulants used during sample collection.[2]
Q2: How can I quickly assess if my bupivacaine analog assay is suffering from matrix effects?
A2: A qualitative assessment can be performed using the post-column infusion technique.[7] In this method, a constant flow of your bupivacaine analog is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[6]
Q3: Is a deuterated internal standard a foolproof solution for matrix effects?
A3: While stable isotopically labeled (SIL) internal standards, such as deuterated bupivacaine, are the gold standard for compensating for matrix effects, they are not always a perfect solution.[8][9][10] Deuterium labeling can sometimes cause a slight chromatographic shift, leading to the internal standard eluting at a slightly different time than the native analyte.[11][12] If this shift is significant, the internal standard may not experience the exact same degree of ion suppression or enhancement as the analyte, leading to inaccurate quantification.[11] Therefore, careful validation is still necessary.
Q4: Can I use one bupivacaine analog as an internal standard for another?
A4: Using a structural analog as an internal standard is a common practice when a SIL version is unavailable. However, it's crucial that the analog has very similar physicochemical properties, extraction recovery, and chromatographic behavior to the analyte.[13] For instance, ropivacaine might be considered as an internal standard for bupivacaine analysis due to their structural similarity.[14][15][16] However, even small differences in their structure can lead to different ionization efficiencies, which may not fully compensate for matrix effects.[13]
Troubleshooting Guide: From Identification to Mitigation
This section provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your bupivacaine analog bioanalysis.
Issue 1: Poor Reproducibility and Accuracy in Quality Control (QC) Samples
Potential Cause: Uncontrolled matrix effects are a likely cause of poor reproducibility and accuracy. The variability in the composition of biological matrices between different lots or individuals can lead to inconsistent ion suppression or enhancement.[17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing poor QC results.
Step-by-Step Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare three sets of samples:
-
Set A: Neet solution of the bupivacaine analog in the final mobile phase composition.
-
Set B: Blank biological matrix (e.g., plasma) from at least six different sources, processed through the entire extraction procedure. The extract is then spiked with the bupivacaine analog at the same concentration as Set A.[18]
-
Set C: Blank biological matrix processed through the extraction procedure without the addition of the analyte.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
-
Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.[2]
-
An MF > 1 indicates ion enhancement.[2]
-
According to FDA guidelines, the matrix effect should be evaluated to ensure it does not compromise the integrity of the analysis.[18][19] An acceptable range for the MF is often considered to be between 0.85 and 1.15.
-
Issue 2: Significant Ion Suppression is Detected
Potential Cause: Co-elution of phospholipids or other endogenous components with the bupivacaine analog.
Mitigation Strategies:
The goal of sample preparation is to remove interfering components while efficiently recovering the analyte.[7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[20][21] For bupivacaine, a C18 or a mixed-mode cation exchange sorbent can be effective.[22][23] Specialized SPE cartridges designed for phospholipid removal are also commercially available and highly recommended.[20][24][25]
-
Liquid-Liquid Extraction (LLE): LLE can be a cost-effective alternative to SPE.[26] Bupivacaine, being a weak base with a pKa of approximately 8.1, can be efficiently extracted from an alkalinized plasma sample into a non-polar organic solvent like hexane or methyl tert-butyl ether.[26][27]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Results in a "dirty" extract with high levels of phospholipids, often leading to significant matrix effects.[3][24] |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and some polar interferences. Cost-effective.[26] | Can be labor-intensive and may not effectively remove all phospholipids.[28] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by effectively removing a wide range of interferences, including phospholipids.[20][21][22] Amenable to automation. | More expensive and requires method development.[24] |
| HybridSPE-PPT | Combines the simplicity of PPT with the specificity of SPE for phospholipid removal.[25] | Can be more costly than traditional PPT. |
The aim is to achieve chromatographic separation between the bupivacaine analog and the interfering matrix components.
-
Increase Retention: By modifying the mobile phase composition (e.g., decreasing the organic solvent content) or using a column with a more retentive stationary phase, the bupivacaine analog can be retained longer, allowing early-eluting interferences like phospholipids to pass through first.
-
Gradient Elution: Employing a gradient elution profile can help to separate the analyte from a broader range of matrix components.[25]
As discussed, a stable isotopically labeled internal standard is the preferred choice.[8][9]
Caption: Decision tree for mitigating ion suppression.
Issue 3: Inconsistent Results Across Different Plasma Lots
Potential Cause: This points to a relative matrix effect, where the magnitude of ion suppression or enhancement varies between different sources of the biological matrix.
Mitigation Strategy: Matrix-Matched Calibration Curves
To account for this variability, it is essential to prepare calibration standards and quality control samples in the same biological matrix as the study samples.[17][29]
Step-by-Step Protocol: Preparing Matrix-Matched Calibrators
-
Source Blank Matrix: Obtain a pooled lot of blank biological matrix (e.g., human plasma) that is free of the analyte.
-
Prepare Stock Solution: Create a high-concentration stock solution of your bupivacaine analog in a suitable solvent.
-
Serial Dilution: Perform a serial dilution of the stock solution to create a series of working standard solutions.
-
Spiking: Spike small, accurate volumes of the working standard solutions into aliquots of the blank matrix to create the calibration curve points. Ensure the volume of the spiking solution is minimal (typically <5% of the matrix volume) to avoid altering the matrix composition.
-
Extraction: Process the matrix-matched calibrators and QC samples alongside the unknown study samples using the validated extraction procedure.
By using matrix-matched calibrators, any consistent bias introduced by the matrix effect will be present in both the calibrators and the unknown samples, allowing for more accurate quantification.[30]
Conclusion
Addressing matrix effects in the bioanalysis of bupivacaine analogs is a critical step in developing robust and reliable quantitative methods. A thorough understanding of the causes of these effects, coupled with a systematic approach to their identification, quantification, and mitigation, is essential for generating high-quality data that can be trusted for pharmacokinetic studies and clinical decision-making. By implementing rigorous sample preparation techniques, optimizing chromatographic conditions, and utilizing appropriate internal standards and matrix-matched calibration, researchers can successfully navigate the challenges posed by complex biological matrices.
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Andersson, L. I. (2000). Efficient sample pre-concentration of bupivacaine from human plasma by solid-phase extraction on molecularly imprinted polymers. Analyst, 125(9), 1543-1549. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
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Kromidas, S. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
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Jones, B., et al. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
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ResolveMass Laboratories Inc. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. ResolveMass Laboratories Inc.[Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
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Xu, R., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2145-2148. [Link]
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Arvidsson, T., & Eklund, A. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 127-136. [Link]
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Bowman, D. B., et al. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 45(8), 868-875. [Link]
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Gjerde, H., et al. (1990). Column liquid chromatographic determination of bupivacaine in human serum using solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 532(2), 325-333. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]
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Selvaraj, C., & Shah, V. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
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Le, T. N., et al. (2017). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of AOAC International, 100(4), 896-904. [Link]
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Yin, H., & Kexist, J. (2013). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 27(15), 1735-1744. [Link]
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Watson, P. D., et al. (1987). Determination of bupivacaine in plasma by high-performance liquid chromatography. Levels after scalp infiltration in children. Journal of Chromatography B: Biomedical Sciences and Applications, 421(2), 374-379. [Link]
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BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. [Link]
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Taylor & Francis Online. (2017). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Journal of the American Society for Mass Spectrometry, 28(10), 2007-2010. [Link]
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Tucker, G. T. (1975). Gas-liquid chromatographic determination of bupivacaine and lidocaine in plasma. Journal of Pharmaceutical Sciences, 64(6), 1058-1059. [Link]
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Fekry, M. M., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
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Searle, B. C., et al. (2021). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research, 20(6), 3125-3135. [Link]
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Technical University of Munich. (n.d.). Matrix-matched Calibration. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). [Link]
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Shi, H., et al. (2020). Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Chinese Journal of Pharmaceuticals, 51(5), 620-625. [Link]
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ResearchGate. (2007). Determination of Local Anesthetics in Human Plasma by Liquid-Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Journal of Chromatography B, 850(1-2), 416-421. [Link]
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OUCI. (2020). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 25(10), 2379. [Link]
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Zylber-Katz, E., Granit, L., & Levy, M. (1978). Gas-LiquidChromatographicDeterminationof Bupivacaineand Lidocainein Plasma. Clinical Chemistry, 24(9), 1573-1575. [Link]
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Li, H., et al. (2009). Simultaneous determination of ropivacaine, bupivacaine and dexamethasone in biodegradable PLGA microspheres by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 986-991. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(6), 442-448. [Link]
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Kratochvil, M. J., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 158, 269-275. [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of a stability indicating UPLC method for the determination of Bupivacaine in the presence of its degradation products and methyl paraben. Journal of Chemical and Pharmaceutical Research, 4(11), 4702-4709. [Link]
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International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 114-121. [Link]
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Friederich, P., et al. (2003). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesiology, 98(6), 1437-1445. [Link]
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Technical Support Center: Refinement of Purification Techniques for N-(2,6-dimethylphenyl) Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the purification of N-(2,6-dimethylphenyl) compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying molecules containing this sterically hindered moiety. The unique structural feature of the N-(2,6-dimethylphenyl) group—two methyl substituents flanking the nitrogen atom—imparts significant steric hindrance that profoundly influences the compound's physicochemical properties.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the purification of N-(2,6-dimethylphenyl) derivatives.
Q1: Why is my N-(2,6-dimethylphenyl) compound streaking or tailing on a silica gel TLC plate?
A: Streaking is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. N-(2,6-dimethylphenyl) compounds, particularly those that are aniline or amine derivatives, retain some basicity. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic compound is likely undergoing an acid-base interaction with the silica, causing it to "stick" and elute slowly and unevenly, resulting in streaks.[2]
Q2: My compound seems to be decomposing during column chromatography. How can I confirm this and what can I do?
A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, such as certain amides or other functional groups in your molecule.[3] To confirm decomposition, you can perform a 2D TLC test. Spot your compound on a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. A stable compound will produce a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica surface.[4][5] To mitigate this, consider using a less acidic stationary phase like neutral alumina or deactivating the silica by adding a basic modifier to your eluent (see Troubleshooting Guide 1).
Q3: I'm having trouble with an acid-base extraction. My N-(2,6-dimethylphenyl) amine isn't moving into the aqueous HCl layer. Why?
A: This is a direct consequence of steric hindrance. The two ortho-methyl groups physically block the nitrogen's lone pair of electrons, making it difficult for a proton (H+) to approach and form the corresponding ammonium salt.[6] This steric shield significantly reduces the basicity of the nitrogen atom compared to unhindered anilines.[4] As a result, a standard 1M HCl solution may not be acidic enough to efficiently protonate your compound and draw it into the aqueous phase.
Q4: My compound is "oiling out" as a liquid instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cooled too quickly.[2] It can also be caused by the presence of impurities that depress the melting point. The first step is to try and redissolve the oil by adding a small amount of additional hot solvent. Then, allow the solution to cool much more slowly. If it persists, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a "seed crystal" of the pure compound if you have one.[2] A mixed-solvent system is often the best solution (see Troubleshooting Guide 2).
Q5: I have an N-(2,6-dimethylphenyl) amide. Can it hydrolyze during purification?
A: Yes, while amides are generally stable, they can be hydrolyzed back to the parent amine (2,6-dimethylaniline) and a carboxylic acid under harsh pH conditions, particularly when heated.[7] Both strong acidic (e.g., pH < 1) and strong basic (e.g., pH > 13) conditions can promote this reaction.[8] If you are using extreme pH for extraction or chromatography and observing new, more polar impurities, you should consider the possibility of hydrolysis. The acid-catalyzed mechanism typically begins with the protonation of the carbonyl oxygen.[9]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Overcoming Challenges in Column Chromatography
Purifying N-(2,6-dimethylphenyl) compounds via column chromatography is often the primary method, but it is fraught with potential issues. The following guide provides a systematic approach to troubleshooting.
Below is a decision-making workflow for addressing common chromatography problems.
Choosing the right mobile phase is critical. The table below provides starting points for solvent systems based on the polarity of your compound. Always optimize ratios using TLC first.
| Compound Polarity | Primary Solvent System (Non-polar) | Secondary Solvent System (Polar) | Modifier (if needed) |
| Low (e.g., anilines) | Hexanes or Heptane | Ethyl Acetate or Dichloromethane | 0.5-1% Triethylamine |
| Medium (e.g., amides) | Dichloromethane | Ethyl Acetate or Methanol | 0.5-1% Triethylamine |
| High (e.g., with OH, COOH) | Ethyl Acetate | Methanol | 1% Acetic Acid |
| Note: Use acidic modifiers with caution, as they can cause hydrolysis of sensitive functional groups. |
This protocol describes the purification of a moderately polar, basic N-(2,6-dimethylphenyl) compound that exhibits streaking on silica gel.
-
Prepare the Eluent: Prepare a stock solution of your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate). Add triethylamine (Et₃N) to a final concentration of 1% (v/v). For 1 liter of eluent, add 10 mL of Et₃N. Mix thoroughly.
-
Prepare the Slurry: In a beaker, add your silica gel. Gently pour the Et₃N-modified eluent over the silica until it forms a consistent, pourable slurry. This step, known as "deactivating" the silica, is crucial.
-
Pack the Column: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.
-
Load the Sample: Dissolve your crude compound in a minimum amount of dichloromethane or the eluent. For solid loading, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elute the Column: Begin elution with the Et₃N-modified solvent system, collecting fractions and monitoring them by TLC. The triethylamine competes with your compound for the acidic sites on the silica, allowing your product to elute with symmetrical peak shape.[2]
-
Post-Purification: Combine the pure fractions. The triethylamine is volatile and can typically be removed along with the eluent under reduced pressure using a rotary evaporator.
Guide 2: Strategies for Successful Recrystallization
Recrystallization is a powerful technique for achieving high purity, but the unique properties of N-(2,6-dimethylphenyl) compounds can make finding the right conditions challenging.[10]
This diagram outlines a logical approach to developing a recrystallization protocol.
For a mixed-solvent system, you need one solvent in which the compound is soluble (the "soluble" solvent) and one in which it is insoluble (the "anti-solvent").
| Soluble Solvent | Common Anti-Solvent(s) | Polarity Difference |
| Dichloromethane | Hexane / Heptane | Large |
| Ethyl Acetate | Hexane / Heptane | Medium |
| Acetone | Water / Hexane | Large |
| Ethanol / Methanol | Water / Diethyl Ether | Large / Medium |
| Toluene | Hexane / Heptane | Small |
This protocol is for a compound that is too soluble in one solvent and insoluble in another.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of solvent necessary.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the point of saturation.
-
Clarification: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, you can later place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
References
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Acta Crystallographica Section E, 78(9), 922-925. Available at: [Link]
-
Gowda, B. T., et al. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E, 63(7), o3233. Available at: [Link]
-
Schaller, C. (2022). Purification of Molecular Compounds. Chemistry LibreTexts. Available at: [Link]
-
Schaller, C. (2022). The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]
-
Khan Academy (2019). Mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Dvořák, D., et al. (2022). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 51(1), 263-273. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Reddit discussion on chromatography issues (2024). Issues with column chromatography purification of coordination complex. Reddit. Available at: [Link]
-
Papakyriakou, M., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link]
-
Eastern Mediterranean University (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. reddit.com [reddit.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. youtube.com [youtube.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
strategies to prevent degradation of bupivacaine samples during storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with bupivacaine. This document provides in-depth guidance, troubleshooting advice, and validated protocols to ensure the chemical integrity and prevent the degradation of your bupivacaine samples during storage and handling.
Understanding Bupivacaine Stability: A Chemical Perspective
Bupivacaine is an amino-amide anesthetic, a chemical class known for greater stability compared to older ester-type anesthetics[1]. Its structure consists of an aromatic head and a hydrocarbon chain linked by a robust amide bond, which is less prone to hydrolysis[1]. However, like any complex organic molecule, its stability is not absolute. Degradation can be initiated by several environmental factors, leading to the formation of impurities that can compromise experimental results and raise safety concerns.
The primary factors influencing bupivacaine stability are:
-
pH: Extreme pH values can promote hydrolysis of the amide bond over extended periods or under harsh conditions. Solutions of bupivacaine are typically formulated at a slightly acidic pH to enhance stability[2].
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While autoclaving is permissible for plain bupivacaine solutions, repeated or prolonged heat exposure should be avoided[3][4].
-
Light: Photodegradation can occur, especially with prolonged exposure to UV light. This is a critical consideration for formulations containing epinephrine, which is particularly light-sensitive[3].
-
Oxidizing Agents: Oxidative stress can lead to the formation of various degradation products[5]. This is especially relevant when samples are exposed to air for long periods or are mixed with oxidizing agents.
Understanding these principles is the first step in developing a robust strategy for sample preservation.
Frequently Asked Questions (FAQs)
This section addresses the most common queries our team receives regarding bupivacaine sample storage.
Q1: What are the standard storage temperatures for bupivacaine solutions? A: For most commercial bupivacaine hydrochloride injections, the recommended storage temperature is a controlled room temperature of 20°C to 25°C (68°F to 77°F). Excursions are generally permitted between 15°C to 30°C (59°F to 86°F)[3][4][6]. Always refer to the manufacturer's specific instructions. Some formulations should not be refrigerated or frozen[7].
Q2: My bupivacaine solution has a yellowish tint. Can I still use it? A: No. Bupivacaine solutions should be clear and colorless. Any discoloration or the presence of a precipitate is an indication of potential degradation or contamination, and the solution should be discarded[3].
Q3: I have a bupivacaine formulation containing epinephrine. Are there special storage requirements? A: Yes. Solutions containing epinephrine must be protected from light to prevent photodegradation of the epinephrine component[3]. Additionally, these formulations should not be autoclaved, as heat will rapidly degrade the epinephrine[3].
Q4: Can I autoclave a plain bupivacaine solution? A: Yes, solutions of bupivacaine hydrochloride that do not contain epinephrine may typically be autoclaved once. A standard cycle is 121°C (250°F) at 15-pound pressure for 15 minutes[3][4]. Repeated autoclaving is not recommended.
Q5: For how long can I store a diluted bupivacaine sample for my experiment? A: The stability of a diluted sample depends on the diluent, final concentration, and storage conditions. For aqueous solutions stored in appropriate containers (e.g., polypropylene) under recommended temperature and light conditions, stability for several days is expected. However, for critical quantitative studies, it is best practice to prepare dilutions fresh. One study demonstrated chemical and physical in-use stability for a diluted solution for up to 36 hours at 25°C[7]. From a microbiological perspective, immediate use is always preferred[7].
Q6: What type of container material is best for storing bupivacaine samples? A: For research purposes, polypropylene (PP) or glass vials are commonly used. Polypropylene is often preferred to minimize potential adsorption to surfaces, especially for low-concentration samples[8]. Ensure containers are clean and free of any contaminants.
Troubleshooting Guide: Degradation Issues
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Action & Explanation |
| Loss of Potency in Stock Solution | 1. Improper Storage Temperature: Storing above the recommended 25°C. | 1. Verify storage unit temperature with a calibrated thermometer. Relocate samples to a temperature-controlled environment (20-25°C)[3][6]. Elevated temperatures accelerate hydrolysis and other degradation pathways. |
| 2. Light Exposure (especially with epinephrine): Storing vials on a lab bench. | 2. Store all bupivacaine solutions, especially those with epinephrine, in their original carton or in amber vials/containers to protect from light[3]. Epinephrine is highly susceptible to photo-oxidation. | |
| 3. Age of Solution: Using an expired stock. | 3. Always check the expiration date on the vial. Discard any expired solutions. Chemical stability is only guaranteed up to the manufacturer's stated expiration date. | |
| Variable Results in Analytical Runs | 1. Inconsistent Sample Preparation: Thawing/refreezing cycles; prolonged time at room temp. | 1. Standardize your sample handling protocol. Thaw samples consistently, use them promptly, and avoid multiple freeze-thaw cycles. Aliquot stock solutions into single-use volumes to prevent contamination and degradation of the main stock. |
| 2. pH Shift in Diluted Samples: Using an unbuffered or inappropriate diluent. | 2. Prepare dilutions in a buffer that is compatible with your analytical method and helps maintain a stable pH. Bupivacaine's stability can be pH-dependent. | |
| 3. Adsorption to Container: Using inappropriate storage vials for diluted samples. | 3. For low-concentration standards or samples, use low-adsorption polypropylene tubes or silanized glass vials. This prevents loss of analyte to the container surface, which can be mistaken for degradation. | |
| Appearance of Extra Peaks in Chromatogram (HPLC) | 1. Forced Degradation: Sample exposed to harsh conditions (acid, base, heat, oxidant). | 1. Review your sample preparation workflow. Ensure samples are not inadvertently exposed to extreme pH, high heat, or oxidizing agents. Forced degradation studies show these conditions produce degradants[5]. |
| 2. Contamination: Contaminated diluent, glassware, or injection port. | 2. Run a blank injection (diluent only) to check for system contamination. Ensure all glassware is scrupulously clean. | |
| 3. Interaction with Excipients: If working with a complex formulation. | 3. Analyze the drug-free vehicle/matrix to identify any interfering peaks from excipients. This helps differentiate true degradants from formulation components. |
Visual Guide: Bupivacaine Storage Decision Workflow
This diagram outlines the key decision points for proper sample storage.
Caption: Decision workflow for correct bupivacaine sample storage.
Validated Protocols
Protocol 1: Stability Assessment of Bupivacaine using HPLC-UV
This protocol provides a framework for conducting a basic stability study to quantify bupivacaine and detect potential degradation products.
Objective: To determine the concentration of bupivacaine in a sample over time under specific storage conditions.
Materials:
-
Bupivacaine reference standard
-
HPLC system with UV detector (detection at 220-270 nm is common)[9][10]
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 3.5-5 µm)[10]
-
Mobile phase: A mixture of buffer (e.g., pH 6.5 phosphate buffer) and acetonitrile (e.g., 50:50 v/v)[10]. The exact ratio should be optimized for your column and system.
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of bupivacaine reference standard in the mobile phase or a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 100 µg/mL).
-
Calibration Curve: Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of your samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (Time Zero): Prepare your experimental bupivacaine sample at the desired concentration and in the matrix/diluent to be tested. Immediately take an aliquot for "Time Zero" analysis.
-
Storage: Store the remaining sample under the desired test conditions (e.g., 25°C protected from light, 40°C to simulate accelerated degradation, etc.).
-
HPLC Analysis (Time Zero): a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the calibration standards, starting with the lowest concentration. c. Inject the "Time Zero" sample in triplicate.
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week), remove an aliquot of the stored sample and analyze it by HPLC as described above.
-
Data Analysis: a. Plot the peak area of the bupivacaine peak versus concentration for the calibration standards to generate a calibration curve. b. Using the regression equation from the curve, calculate the concentration of bupivacaine in your samples at each time point. c. Compare the concentration at each time point to the "Time Zero" concentration to determine the percentage of bupivacaine remaining. d. Examine the chromatograms for the appearance and growth of new peaks, which may indicate degradation products[5].
Visual Guide: Experimental Workflow for Stability Testing
Caption: Experimental workflow for assessing bupivacaine stability.
References
-
Wikipedia. Bupivacaine. [Link]
-
Pfizer Medical - US. bupivacaine hydrochloride injection, USP How Supplied/Storage and Handling. [Link]
-
PubMed. Development of a HPLC-system for Quantitative Measurement of Lidocaine and Bupivacaine in Patients Plasma During Postoperative Epidural Pain Therapy. [Link]
-
Patsnap Synapse. What is the mechanism of Bupivacaine Hydrochloride? [Link]
-
PharmaTutor. Development and Validation of Analytical Method for Simultaneous Estimation of Bupivacaine and Meloxicam in Human Plasma Using UPLC-MS. [Link]
-
Pfizer Medical - US. bupivacaine hydrochloride injection, USP - SPINAL How Supplied/Storage and Handling. [Link]
-
PubMed. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Bupivacaine on Primesep 200 Column. [Link]
-
TSI Journals. RP-HPLC METHOD FOR THE ESTIMATION OF BUPIVACAINE HCl IN PHARMACEUTICAL DOSAGE FORMS. [Link]
-
ResearchGate. Chemical Stability Of Bupivacaine, Lidocaine And Epinephrine In pH Adjusted Solutions. [Link]
-
U.S. Food and Drug Administration. Bupivacaine Prescribing Information. [Link]
-
International Journal of Current Research. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. [Link]
Sources
- 1. Bupivacaine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pfizermedical.com [pfizermedical.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Analysis of Bupivacaine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 10. tsijournals.com [tsijournals.com]
enhancing the resolution of bupivacaine and its isomers in chiral chromatography
Welcome to the technical support center for the chiral separation of bupivacaine. As researchers and drug development professionals, achieving optimal and reproducible resolution of bupivacaine enantiomers—(S)-(-)-levobupivacaine and (R)-(+)-dextrobupivacaine—is paramount for ensuring pharmaceutical safety and efficacy. Levobupivacaine, the (S)-enantiomer, is favored for its reduced cardiotoxicity compared to the (R)-enantiomer and the racemic mixture.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to help you overcome common challenges in your laboratory.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during method development and routine analysis. We will explore the root causes and provide systematic solutions.
Problem 1: Poor Resolution (Rs < 1.5) Between Bupivacaine Enantiomers
Low resolution is the most common challenge, preventing accurate quantification. A resolution value (Rs) of 1.5 or greater signifies baseline separation, which is the goal for robust analytical methods.[3]
Initial Diagnostic Workflow
Before making significant changes, it's crucial to systematically identify the source of the problem. The following workflow can help isolate the issue.
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Q: My resolution is poor. Where should I start with the mobile phase?
A: The mobile phase is the most flexible tool for optimizing chiral separations.
-
Verify Composition: For normal-phase separations on polysaccharide-based columns like Chiralcel® OD, small changes in the alcohol modifier percentage can have a large impact.[3] For a mobile phase of hexane and ethanol, double-check the ratio. An incorrect mixture is a common source of error.
-
Incorporate an Additive: Bupivacaine is a basic compound. Uncontrolled ionization can lead to severe peak tailing and poor resolution. Adding a small amount of a basic additive, like diethylamine (DEA) or ethanolamine (ETA), to the mobile phase (typically 0.1%) will suppress the ionization of the analyte's amine groups. This results in improved peak shape and enhanced interaction with the chiral stationary phase (CSP).
-
Adjust Modifier Strength: If resolution is low but the peaks are sharp, you may need to adjust the retention.
-
To Increase Resolution: Decrease the concentration of the polar modifier (e.g., ethanol, isopropanol) in the hexane. This will increase retention times and allow for more interaction with the CSP, often improving resolution.
-
If Retention is Too Long: A slight increase in the polar modifier concentration will decrease retention times. Be cautious, as this can also decrease resolution.
-
Q: I've optimized the mobile phase, but resolution is still not baseline. Could it be the column?
A: Yes, the column is the heart of the separation, and its health is critical.
-
Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns. Ensure you have flushed the column with at least 20-30 column volumes of the mobile phase before injecting your sample.
-
Column Contamination: Bupivacaine is often extracted from complex matrices like plasma.[4] If the sample cleanup is insufficient, endogenous material can adsorb to the CSP, blocking chiral recognition sites. If you suspect contamination, follow the manufacturer's guidelines for column washing. A typical procedure for a polysaccharide column involves flushing with a stronger, compatible solvent like 100% isopropanol.
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. A decrease in temperature often increases retention and can significantly improve resolution.[5] If your HPLC system has a column thermostat, try setting the temperature to a lower, controlled value (e.g., 15-20°C) and observe the effect on resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks compromise integration accuracy and reduce resolution. For bupivacaine, peak tailing is the more common issue.
Q: My bupivacaine enantiomer peaks are tailing significantly. What's the cause?
A: Peak tailing for a basic compound like bupivacaine is almost always due to secondary interactions or mass overload.
-
Unsuppressed Silanols (for silica-based CSPs): The underlying silica support of many CSPs has acidic silanol groups that can interact strongly with the basic nitrogen in bupivacaine, causing tailing.
-
Solution: As mentioned for improving resolution, add a basic modifier like 0.1% DEA to your mobile phase. The DEA will compete for the active silanol sites, masking them from the bupivacaine molecules and leading to more symmetrical peaks.
-
-
Mass Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak tailing.
-
Solution: Reduce the injection volume or the concentration of your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Extracolumn Volume: Excessive tubing length or dead volume in fittings between the injector and the detector can cause peak broadening and tailing. Ensure all connections are made with appropriate, low-dead-volume fittings and that tubing is as short as possible.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chiral stationary phase (CSP) for separating bupivacaine enantiomers?
A: Polysaccharide-based CSPs are overwhelmingly the most successful and widely cited for bupivacaine enantioseparation.[3][6] Specifically, derivatives of cellulose and amylose coated or immobilized on a silica gel support are standard.
-
Cellulose tris(3,5-dimethylphenylcarbamate) , commercially known as Chiralcel® OD, is frequently reported to provide excellent, baseline separation for bupivacaine.[3][5]
-
Amylose tris(3,5-dimethylphenylcarbamate) , or Chiralpak® AD, is another highly effective phase. These CSPs offer robust and versatile platforms, capable of multiple interaction types (hydrogen bonding, π-π interactions, steric hindrance) that are necessary for chiral recognition.
Q2: Can I use reversed-phase (RP) mode for bupivacaine chiral separation?
A: While normal-phase (NP) mode using hexane/alcohol mobile phases is more common, reversed-phase methods are also possible and can be advantageous, especially for samples in aqueous matrices.[7]
-
Specialized RP-CSPs: Columns like Chiralcel® OD-RH or Chiralpak® AD-RH are designed for reversed-phase conditions.
-
Mobile Phase: Typical mobile phases consist of an aqueous buffer (e.g., phosphate or acetate) mixed with acetonitrile or methanol. The pH of the buffer is critical and should be adjusted to control the ionization state of bupivacaine.
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin (CHIROBIOTIC V) can also separate bupivacaine in reversed-phase or polar organic modes.[7]
Q3: How do I choose between normal-phase (NP) and reversed-phase (RP) chromatography?
A: The choice depends on your sample, solvent compatibility, and downstream applications.
| Feature | Normal-Phase (NP) | Reversed-Phase (RP) |
| Mobile Phase | Non-polar (e.g., Hexane/Ethanol) | Polar (e.g., Water/Acetonitrile) |
| Typical CSP | Chiralcel OD, Chiralpak AD | Chiralcel OD-RH, Chirobiotic V |
| Advantages | Often higher selectivity, volatile solvents are good for LC-MS. | Better for aqueous samples (e.g., plasma), avoids sample dry-down/reconstitution steps. |
| Disadvantages | Requires non-polar sample solvent, moisture sensitivity. | Buffers can be problematic for LC-MS, lower selectivity in some cases. |
Q4: My method requires confirmation of the enantiomeric elution order. How can I determine which peak is (S)-levobupivacaine?
A: Determining the elution order is a critical step in method validation.
-
Inject a Pure Standard: The most straightforward method is to procure a certified reference standard of (S)-(-)-levobupivacaine and inject it under your established chromatographic conditions. The peak that appears will confirm the identity of the (S)-enantiomer.
-
Chiroptical Detectors: If available, a Circular Dichroism (CD) detector can be used.[8] Enantiomers have mirror-image CD spectra (one positive, one negative at a given wavelength), providing absolute confirmation of identity for each peak.
-
Consult Literature: Published methods on similar stationary phases often report the elution order. For example, on many polysaccharide CSPs, the (R)-(+)-enantiomer of bupivacaine elutes before the (S)-(-)-enantiomer.[9] However, this should always be verified experimentally.
Experimental Protocol Example: Method Optimization on a Chiralcel® OD-H Column
This protocol outlines a typical workflow for developing a robust separation of bupivacaine enantiomers.
1. Column and System Preparation:
-
Install a Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column.
-
Set the column temperature to 25°C.
-
Set the UV detector to 230 nm.
-
Set the flow rate to 1.0 mL/min.
2. Initial Mobile Phase & Equilibration:
-
Prepare a mobile phase of n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).
-
Flush the column with this mobile phase for at least 30 minutes (approx. 30 column volumes) to ensure full equilibration.
3. Test Injection:
-
Prepare a 10 µg/mL solution of racemic bupivacaine in the mobile phase.
-
Inject 10 µL and record the chromatogram.
4. Optimization Workflow:
Caption: A decision-tree for optimizing bupivacaine separation on a polysaccharide CSP.
5. Data Evaluation:
-
Assess the resolution (Rs), tailing factor (Tf), and retention times (tR) after each adjustment.
-
The goal is Rs ≥ 1.5 and Tf ≤ 1.5 for both enantiomer peaks.
-
Continue small, systematic adjustments to the alcohol percentage until the desired separation is achieved.
References
-
Siluveru, M., & Stewart, J. T. (n.d.). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Analytical Letters, 30(6), 1145-1155. Available from: [Link]
-
Grisar, J., et al. (2021). Chiral Aspects of Local Anesthetics. Molecules, 26(16), 4999. Available from: [Link]
-
Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry, 5(2), 214-218. Available from: [Link]
-
Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. SciSpace. Available from: [Link]
-
Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. Available from: [Link]
-
Tanimoto, T., et al. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Journal of Pharmaceutical and Biomedical Analysis, 164, 251-257. Available from: [Link]
-
ResearchGate. (n.d.). Chiral stationary phases and mobile phases used to separate local anesthetics by HPLC. Available from: [Link]
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ResearchGate. (n.d.). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. Available from: [Link]
-
ResearchGate. (n.d.). Chiral separation of bupivacaine hydrochloride by capillary electrophoresis with high frequency conductivity detection and its application to rabbit serum and pharmaceutical injection. Available from: [Link]
-
Grisar, J., et al. (2021). Chiral Aspects of Local Anesthetics. PMC. Available from: [Link]
-
Seles, K. S., et al. (2022). Development and Validation of Stability Indicating Assay for Simultaneous Determination of Bupivacaine and Meloxicam in Bulk and Pharmaceutical Formulations by Using Rp-Hplc Method. International Journal of Life science and Pharma Research. Available from: [Link]
-
ResearchGate. (n.d.). Chromatographic Separation of Bupivacaine Enantiomers by HPLC: Parameters Estimation of Equilibrium and Mass Transfer Under Linear Conditions. Available from: [Link]
-
Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Ilisz, I., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available from: [Link]
-
Ilisz, I., et al. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available from: [Link]
-
Aturki, Z., et al. (2008). Enantiomeric resolution of bupivacaine by high-performance liquid chromatography and chiroptical detection. ResearchGate. Available from: [Link]
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- 5. mdpi.com [mdpi.com]
- 6. ijlpr.com [ijlpr.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ionization Efficiency for Mass Spec Analysis of Bupivacaine Impurities
Welcome to the technical support center dedicated to the robust analysis of bupivacaine and its impurities by mass spectrometry. This guide is designed for researchers, analytical scientists, and drug development professionals who are looking to develop, optimize, and troubleshoot their LC-MS methods. We will move beyond simple procedural lists to explore the underlying principles that govern ionization efficiency, empowering you to make informed decisions and build self-validating, reliable analytical systems.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental concepts essential for developing a successful mass spectrometry method for bupivacaine.
Q1: What is bupivacaine and why is the sensitive analysis of its impurities critical?
Bupivacaine is a potent, long-acting local anesthetic belonging to the amino amide chemical family.[1][2] Its primary clinical use is for providing anesthesia and analgesia for surgical procedures, labor, and postoperative pain management.[1][3] The analysis of its impurities—which can include degradation products, metabolites, or process-related substances—is a critical aspect of quality control and safety assessment.[4][5] Regulatory bodies require stringent control of these impurities, as they can possess their own pharmacological or toxicological profiles. Therefore, a highly sensitive and specific analytical method is necessary to detect and quantify these compounds at very low levels.
Q2: What is the most effective ionization mode for analyzing bupivacaine and its related compounds?
Given its chemical structure, which includes a basic tertiary amine in the piperidine ring, bupivacaine is most effectively ionized using positive-mode electrospray ionization (ESI+) . Bupivacaine has a pKa of approximately 8.1, meaning it readily accepts a proton in the acidic conditions typically used in reversed-phase chromatography to form a protonated molecule, [M+H]⁺.[1] This is the primary ion observed and is typically the precursor ion selected for MS/MS experiments, often seen at an m/z of 289.[6] Most of its common impurities, such as N-oxides or N-dealkylated forms, also contain basic sites and ionize well in ESI+.[3][7]
Q3: What are some of the common impurities associated with bupivacaine?
During method development, it is crucial to be aware of potential impurities that may be present. These can originate from synthesis, degradation, or metabolism. A non-exhaustive list of common impurities is provided in the table below.
| Impurity Name | Common Name / EP Impurity | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(2,6-Dimethylphenyl)-2-pyridinecarboxamide | Bupivacaine EP Impurity A | C₁₄H₁₄N₂O | 226.28 |
| Bupivacaine N-Oxide | - | C₁₈H₂₈N₂O₂ | 320.43 |
| N-desbutyl Bupivacaine | - | C₁₄H₂₀N₂O | 232.32 |
| 2,6-Dimethylaniline | Bupivacaine EP Impurity F | C₈H₁₁N | 121.18 |
| Ropivacaine | - | C₁₇H₂₆N₂O | 274.40 |
This table is for informational purposes. Always confirm impurity identity with certified reference standards.
Section 2: Method Development and Optimization Guide
This section provides actionable guidance on optimizing your LC-MS system for maximum ionization efficiency and robust performance.
Q4: How should I select and optimize the mobile phase to maximize the bupivacaine signal?
The choice of mobile phase is arguably one of the most critical factors influencing ionization efficiency. For bupivacaine, a basic compound, there are two primary strategies to consider.
Strategy 1: Low pH Mobile Phase (The Conventional Approach) The most common approach is to use an acidic mobile phase to promote the protonation of bupivacaine in solution.
-
Mechanism: By lowering the mobile phase pH well below bupivacaine's pKa of ~8.1, you ensure the analyte exists predominantly in its ionized, protonated form.[8] This pre-formed ion in the liquid phase is thought to facilitate efficient transition into the gas phase during the ESI process.
-
Recommended Additives: Volatile acids are essential for LC-MS. 0.1% formic acid is the most widely used and effective additive for enhancing the ESI+ signal of basic compounds like bupivacaine.[6][9][10] Acetic acid (0.1%) is another viable option and can sometimes offer different selectivity.[11]
-
Causality: The acidic modifier provides an abundant source of protons (H⁺), driving the equilibrium B + H⁺ ⇌ BH⁺ to the right, thereby increasing the concentration of the ion that will be detected by the mass spectrometer.
Strategy 2: High pH Mobile Phase (The Counter-Intuitive Approach) While less common, using a mobile phase with a pH above the analyte's pKa can offer significant advantages, particularly for chromatography.
-
Mechanism: At a high pH, bupivacaine will be in its neutral, uncharged form. This increases its retention on a C18 column, which can be beneficial for resolving it from polar impurities or matrix components. While ionization in solution is suppressed, the ESI process itself is capable of efficiently ionizing neutral molecules in the gas phase.[12]
-
Recommended Additives: Use a volatile buffer system like ammonium hydroxide or ammonium bicarbonate to maintain a stable high pH.
-
Trustworthiness: This approach must be validated carefully. While it can improve chromatography, you must confirm that you are not sacrificing sensitivity. For some basic compounds, ESI+ response at high pH has been shown to be abundant and sometimes even superior to low pH conditions.[12]
Q5: Which mobile phase additives should I use and which should I strictly avoid?
Mobile phase additives are critical for both chromatography and ionization.
| Additive | Recommended Concentration | Use Case & Rationale | Verdict |
| Formic Acid (FA) | 0.05% - 0.1% | Gold Standard for ESI+: Excellent proton donor, highly volatile, and provides a strong signal for most basic analytes.[13] | Highly Recommended |
| Acetic Acid (AA) | 0.05% - 0.1% | Good Alternative: Also a good proton source. Can be beneficial in negative ion mode for acidic compounds by forming acetate adducts.[11][14] | Recommended |
| Ammonium Formate/Acetate | 5-10 mM | Buffering Agents: Useful for improving peak shape and stabilizing retention times, especially at intermediate pH values.[11] | Recommended |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Causes Severe Ion Suppression: While excellent for UV chromatography due to its ion-pairing properties, TFA is notoriously problematic for MS. It forms strong ion pairs that are difficult to break in the gas phase, drastically reducing analyte signal.[13][15] | Avoid for MS |
| Non-Volatile Buffers (e.g., Phosphate, Citrate) | - | Instrument Contamination: These buffers will precipitate in the ion source, leading to rapid signal loss and requiring extensive cleaning. They are not compatible with mass spectrometry. | NEVER USE |
Q6: How do I systematically optimize the ion source parameters for bupivacaine?
Once the mobile phase is chosen, the ion source parameters must be tuned to achieve optimal desolvation and ionization.[16] This should be done empirically for your specific instrument and conditions using a process like Flow Injection Analysis (FIA).
-
Prepare the System:
-
Prepare a solution of bupivacaine (e.g., 100-500 ng/mL) in your chosen mobile phase.
-
Remove the LC column and replace it with a union or a short piece of PEEK tubing.
-
Set the LC pump to deliver the mobile phase at your intended analytical flow rate (e.g., 0.4 mL/min).
-
-
Infuse the Analyte:
-
Introduce the bupivacaine solution into the mobile phase stream using a T-piece and a syringe pump at a low flow rate (e.g., 10-20 µL/min). This provides a continuous, stable signal to the mass spectrometer.
-
-
Parameter Optimization (One-Factor-at-a-Time):
-
Begin with the manufacturer's recommended default settings.
-
Monitor the signal intensity for the bupivacaine precursor ion (e.g., m/z 289).
-
Drying Gas Temperature: Increase the temperature in steps (e.g., 25°C). The signal should increase as desolvation becomes more efficient, then plateau or decrease if thermal degradation occurs. Choose a temperature on the stable plateau.[16][17]
-
Drying Gas Flow/Nebulizer Pressure: These parameters affect droplet size and solvent evaporation.[18] Adjust them to find the maximum stable signal. Higher LC flow rates generally require higher gas flows and pressures.[19]
-
Capillary/Spray Voltage: This voltage creates the ESI plume. Increase the voltage until the signal maximizes and stabilizes. Excessively high voltage can cause instability or discharge.
-
Fragmentor/Nozzle Voltage: This voltage influences in-source fragmentation. For precursor ion monitoring, adjust for maximum intensity of the [M+H]⁺ ion without significant fragmentation.
-
-
Verification:
-
Once all parameters are optimized, re-check the first parameter to ensure the optimum has not shifted. The goal is a robust method where small variations in any single parameter do not cause a significant drop in signal intensity.[17]
-
Section 3: Troubleshooting Common Issues
Even with a well-developed method, problems can arise. This section provides a logical approach to troubleshooting.
Q7: I am seeing a very low or even no signal for bupivacaine. What are the first things I should check?
A complete loss of signal usually points to a singular, significant failure.[20] A weak signal can be more nuanced.[21] Use a systematic approach to diagnose the issue.
Sources
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- 5. Isolation, structural characterization and quantification of impurities in bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative analysis of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide, a known impurity and related compound of the widely used local anesthetic, Bupivacaine[1][2][3][4].
Our focus extends beyond a simple recitation of protocols. We will delve into the scientific rationale behind methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[5][6][7][8][9][10][11][12][13][14][15]. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both a practical framework and a comparative analysis of relevant analytical technologies.
The Analytical Imperative: Why Method Validation is Critical
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[14][15]. For a substance like this compound, which is monitored as a critical quality attribute in a drug substance or product, a validated method ensures:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Failure to properly validate an analytical method can lead to inaccurate batch release data, flawed stability studies, and potential risks to patient health, culminating in significant regulatory and financial repercussions.
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control of small-molecule pharmaceuticals like our target analyte, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse of the industry. Its robustness, cost-effectiveness, and high-resolving power make it an ideal first-line choice.
Experimental Protocol: Validation of an HPLC-UV Method
This protocol is designed based on established methods for the analysis of Bupivacaine and its related compounds[16][17][18][19][20].
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A common choice for good resolution and efficiency).
-
Mobile Phase: Isocratic mixture of Acetonitrile and a pH 6.5 phosphate buffer (50:50, v/v). The pH is controlled to ensure consistent ionization state of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (Chosen to maximize the analyte's absorbance)[17].
-
Column Temperature: 25°C (Ambient, for method robustness).
-
Injection Volume: 10 µL.
2. Validation Parameters & Acceptance Criteria (based on ICH Q2(R1) Guidelines[8][15]):
-
Specificity/Selectivity:
-
Procedure: Analyze blank (diluent), placebo, a solution of the analyte, and a spiked placebo sample. Stress studies (acid, base, peroxide, heat, light) should be performed on the drug product to demonstrate that degradants do not interfere with the analyte peak.
-
Acceptance Criteria: The analyte peak should be free from interference from blank, placebo, and known impurities at its retention time. Peak purity analysis (using a photodiode array detector) should yield a purity angle less than the purity threshold.
-
-
Linearity:
-
Procedure: Prepare a series of at least five concentrations of the analyte standard, ranging from 50% to 150% of the expected working concentration (e.g., 25 - 150 µg/mL)[17][18].
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of the analyte peak.
-
Acceptance Criteria: Typically, an S/N ratio of 3:1 is acceptable for LOD and 10:1 for LOQ.
-
-
Robustness:
-
Procedure: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
-
Visualizing the Validation Workflow
Caption: Workflow for Analytical Method Validation.
Comparative Analysis of Alternative Analytical Methods
While HPLC-UV is a robust and widely accepted technique, certain analytical challenges may necessitate the use of alternative or complementary methods. Here, we compare HPLC-UV with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity in liquid phase; detection by UV absorbance. | Separation of volatile compounds in gas phase; detection by mass. | Separation in liquid phase; highly selective detection by parent/daughter ion mass. |
| Analyte Suitability | Excellent for non-volatile, thermally stable compounds like the target analyte[21]. | Requires analyte to be volatile or derivatized; not ideal for this analyte. | Excellent for non-volatile compounds, offers high sensitivity[22][23]. |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Very high, mass spectrum provides a unique fingerprint. | Extremely high, based on specific mass transitions (MRM). |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range)[19]. | High (ng/mL to pg/mL range). | Very High (pg/mL to fg/mL range). |
| Complexity & Cost | Relatively low cost, straightforward operation. | Moderate cost, requires sample derivatization expertise. | High cost, complex operation and data analysis. |
| Primary Application | Routine QC, content uniformity, stability testing, impurity quantification. | Analysis of residual solvents, volatile impurities[21][23]. | Bioanalysis, trace-level impurity identification, metabolomics[22]. |
Causality Behind Method Selection
-
Choose HPLC-UV when: The primary need is for a robust, reliable, and cost-effective method for routine quantification in a QC environment. Its performance is well-documented for this class of compounds[17][19].
-
Consider GC-MS if: The analyte required derivatization to become volatile, which adds complexity and potential for analytical error. Therefore, it is generally not a preferred method for this type of molecule[21].
-
Employ LC-MS/MS when: The analytical objective is to achieve the lowest possible detection limits, for instance, in bioanalytical studies (measuring drug levels in plasma) or for identifying and quantifying trace-level genotoxic impurities. While powerful, its higher cost and complexity are often unnecessary for routine release testing[22][24][25].
Logical Relationship of Validation Parameters
Sources
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- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 10. ICH Official web site : ICH [ich.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 17. researchgate.net [researchgate.net]
- 18. ejhp.bmj.com [ejhp.bmj.com]
- 19. A Novel RP-HPLC Method for the Quantitative Determination of Bupivacaine and Meloxicam: Stability-Indicating Approach – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. ijpsr.com [ijpsr.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 23. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 24. researchgate.net [researchgate.net]
- 25. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Physicochemical Analysis of Bupivacaine Isomers: A Guide for Researchers
In the realm of local anesthetics, the bupivacaine family of molecules stands as a cornerstone for providing prolonged analgesia. However, the clinical introduction of its isomers, levobupivacaine and ropivacaine, has prompted a deeper investigation into how subtle stereochemical differences can significantly impact their physicochemical properties and, consequently, their clinical performance and safety profiles. This guide offers a comprehensive comparative study of racemic bupivacaine, levobupivacaine, and ropivacaine, delving into their key physicochemical characteristics. We will explore the experimental methodologies used to determine these properties, present a side-by-side data comparison, and discuss the clinical implications of their molecular distinctions, providing researchers and drug development professionals with a thorough understanding of these critical therapeutic agents.
Introduction to Bupivacaine and its Isomers
Bupivacaine, a long-acting amide local anesthetic, has been a clinical mainstay for decades. It exists as a racemic mixture of two enantiomers: the (S)-(-)- and (R)-(+)-isomers. Concerns over the cardiotoxicity associated with racemic bupivacaine, largely attributed to the (R)-(+)-enantiomer, spurred the development of single-enantiomer formulations.[1] Levobupivacaine is the pure (S)-(-)-enantiomer of bupivacaine, while ropivacaine is a structurally similar pure (S)-(-)-enantiomer of a propyl-pipecoloxylidide, differing from bupivacaine in the substitution on the piperidine ring.[2] These stereochemical differences give rise to distinct physicochemical properties that influence their clinical behavior.
Key Physicochemical Properties and Their Clinical Significance
The clinical efficacy and safety of local anesthetics are intrinsically linked to their physicochemical properties. The most critical of these are the dissociation constant (pKa), the octanol-water partition coefficient (LogP), plasma protein binding, and aqueous solubility. Understanding these parameters is paramount for predicting a drug's onset and duration of action, potency, and potential for systemic toxicity.
Summary of Physicochemical Properties
| Property | Racemic Bupivacaine | Levobupivacaine | Ropivacaine |
| pKa | ~8.1 | ~8.1 | ~8.1 |
| LogP (octanol/water) | 3.41 | ~3.4 (similar to bupivacaine) | 2.9 |
| Plasma Protein Binding (%) | ~95% | ~97% | ~94% |
| Aqueous Solubility (of Hydrochloride Salt) | Soluble (10-50 mg/mL)[3][4] | Sparingly soluble[5] | ~50-53.8 mg/mL[6][7] |
Experimental Determination of Physicochemical Properties
To ensure the scientific integrity of this guide, we will detail the standard experimental protocols for determining the key physicochemical properties of bupivacaine isomers. The choice of these methods is guided by their established reliability and reproducibility in pharmaceutical sciences.
Determination of pKa via Potentiometric Titration
The pKa, or acid dissociation constant, is a critical determinant of the onset of action of a local anesthetic.[8] Since only the un-ionized form of the drug can readily cross the nerve membrane to reach its site of action, the pKa value, in conjunction with the physiological pH, dictates the proportion of the drug in its active, lipid-soluble state.[9]
Causality Behind Experimental Choices: Potentiometric titration is the gold standard for pKa determination due to its precision and direct measurement of the ionization behavior of a molecule in response to pH changes.[10] The method relies on the principle that the pH of a solution containing a weak base (like bupivacaine and its isomers) will change in a predictable manner as a strong acid or base is added, with the pKa corresponding to the midpoint of the buffering region.[6]
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a precise amount of the bupivacaine isomer in deionized water or a suitable co-solvent if solubility is limited. The final concentration should be in the range of 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel maintained at a constant temperature (e.g., 25°C) and continuously stir.
-
Titration with Standardized Titrant: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the initial form of the analyte. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP) via the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and is a key predictor of its potency and duration of action. A higher LogP value indicates greater lipid solubility, which facilitates the drug's passage through the lipid-rich nerve membrane, leading to enhanced potency.
Causality Behind Experimental Choices: The shake-flask method is the traditional and most reliable method for determining LogP.[5] It directly measures the partitioning of a compound between two immiscible phases, octanol (simulating a lipid environment) and water (simulating an aqueous environment), providing a direct measure of its lipophilicity.
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiological pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Dissolve a known concentration of the bupivacaine isomer in the aqueous phase.
-
Partitioning: Mix a precise volume of the drug-containing aqueous phase with an equal volume of the n-octanol phase in a sealed container.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw aliquots from both the aqueous and octanol phases and determine the concentration of the drug in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Plasma Protein Binding via Equilibrium Dialysis
The extent of plasma protein binding significantly influences the duration of action and the potential for systemic toxicity of a local anesthetic. A higher degree of protein binding means that less free drug is available in the circulation to exert its effects or to be eliminated, leading to a longer duration of action.
Causality Behind Experimental Choices: Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding because it allows for the direct measurement of the unbound drug concentration at equilibrium without being significantly affected by nonspecific binding to the apparatus.[4] The semi-permeable membrane allows the free drug to diffuse until its concentration is equal on both sides, while the protein-bound drug remains in the plasma compartment.
-
Apparatus Setup: Prepare a dialysis cell consisting of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that allows the passage of the drug but retains plasma proteins.
-
Sample Preparation: Place a known concentration of the bupivacaine isomer in a plasma sample in one chamber of the dialysis cell.
-
Dialysis: Fill the other chamber with a protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Incubate the dialysis cell at a physiological temperature (37°C) with gentle agitation for a sufficient period to reach equilibrium (typically 4-24 hours).
-
Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers.
-
Concentration Measurement: Determine the concentration of the drug in both samples using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Protein Binding: The percentage of protein binding is calculated based on the difference in drug concentration between the plasma and buffer chambers at equilibrium.
Caption: Workflow for plasma protein binding determination by equilibrium dialysis.
Discussion of Comparative Physicochemical Data and Clinical Implications
The subtle structural differences between bupivacaine, levobupivacaine, and ropivacaine translate into meaningful variations in their physicochemical properties, which in turn affect their clinical profiles.
-
pKa and Onset of Action: All three isomers have a similar pKa of approximately 8.1.[6] At a physiological pH of 7.4, a significant portion of the drug exists in the ionized form.[9] This relatively high pKa contributes to a slower onset of action compared to local anesthetics with a lower pKa, such as lidocaine.[8] The similarity in their pKa values suggests that the onset of action for bupivacaine, levobupivacaine, and ropivacaine should be comparable, which is generally observed in clinical practice.
-
LogP, Potency, and Toxicity: Racemic bupivacaine and levobupivacaine are more lipophilic (LogP ≈ 3.4) than ropivacaine (LogP ≈ 2.9). This higher lipophilicity is directly correlated with greater potency, as it enhances the ability of the drug to penetrate the nerve membrane. Consequently, bupivacaine and levobupivacaine are considered more potent than ropivacaine. However, increased lipophilicity is also associated with a higher potential for cardiotoxicity. The lower lipophilicity of ropivacaine is a key factor contributing to its improved cardiovascular safety profile compared to bupivacaine.[2]
-
Plasma Protein Binding and Duration of Action: All three isomers exhibit a high degree of plasma protein binding (94-97%). This extensive binding acts as a reservoir for the drug, leading to a prolonged duration of action. Levobupivacaine has a slightly higher protein binding percentage, which may contribute to its slightly longer duration of action observed in some studies.
-
Aqueous Solubility: The hydrochloride salts of bupivacaine and ropivacaine are readily soluble in water.[3][7] In contrast, levobupivacaine hydrochloride is described as sparingly soluble in aqueous buffers.[5] This difference in solubility may have implications for drug formulation and administration, although all are available as injectable solutions.
Conclusion
The development of levobupivacaine and ropivacaine as alternatives to racemic bupivacaine represents a significant advancement in regional anesthesia, driven by a deeper understanding of the relationship between stereochemistry, physicochemical properties, and clinical outcomes. While all three agents share a similar pKa and consequently a comparable onset of action, the lower lipophilicity of ropivacaine translates into a reduced risk of cardiotoxicity, albeit with slightly lower potency. Levobupivacaine, as the pure (S)-(-)-enantiomer of bupivacaine, offers a similar efficacy profile to the racemate but with a significantly improved safety margin by eliminating the more cardiotoxic (R)-(+)-enantiomer. For researchers and clinicians, a thorough appreciation of these physicochemical nuances is essential for the rational selection and development of local anesthetics to optimize patient safety and therapeutic efficacy.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Bupivacaine Impurity Profiling
Abstract
Impurity profiling is a critical component of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. For bupivacaine, a widely used local anesthetic, rigorous control of impurities—arising from synthesis, degradation, or storage—is mandated by regulatory bodies worldwide. This guide provides an in-depth comparison of the primary analytical techniques employed for bupivacaine impurity profiling. We will explore the mechanistic underpinnings, practical applications, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and their hyphenation with Mass Spectrometry (MS). This document is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and actionable experimental protocols to guide the selection and cross-validation of methods for robust impurity control.
The Imperative for Bupivacaine Impurity Profiling
Bupivacaine, chemically (RS)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is an amide-type local anesthetic renowned for its long duration of action.[1] It is widely used for local infiltration, nerve blocks, and epidural anesthesia.[1] The safety of bupivacaine is paramount, as even minute quantities of impurities can potentially alter the drug's efficacy, stability, and toxicological profile. Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of any impurity present above a specified threshold.
Impurities in bupivacaine can be broadly categorized as:
-
Synthesis-Related Impurities: Residual starting materials, intermediates, or by-products from the manufacturing process. A notable example is 2,6-dimethylaniline (Bupivacaine EP Impurity F), a known starting material.[2][3][4][5]
-
Degradation Products: Formed when bupivacaine is subjected to stress conditions such as heat, light, humidity, or extreme pH.[6][7] Bupivacaine N-oxide is a known degradation product identified under accelerated storage conditions.[8]
-
Enantiomeric Impurities: Bupivacaine is a chiral molecule, and its enantiomers exhibit different pharmacological and toxicological properties.[9] The control of the undesired enantiomer is critical, especially in formulations of levobupivacaine or ropivacaine.
A multi-faceted analytical approach is therefore not just beneficial but necessary to detect, identify, and quantify the diverse range of potential impurities. This guide cross-validates the most effective techniques for this purpose.
Workflow for Comprehensive Impurity Profiling
A robust impurity profiling strategy involves a logical sequence of detection, identification, and quantification. The choice of technique is dictated by the stage of the investigation and the nature of the impurity.
Caption: General workflow for bupivacaine impurity profiling.
Core Analytical Techniques: A Comparative Cross-Validation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC, particularly in the reversed-phase mode, is the workhorse of pharmaceutical analysis for its robustness and versatility. UPLC, an evolution of HPLC, utilizes columns with sub-2 µm particles, operating at higher pressures to achieve significantly faster run times and superior resolution.[10][11]
-
Expertise & Experience: The choice of a C18 column is standard for bupivacaine analysis due to the molecule's moderate lipophilicity.[8] The mobile phase typically consists of an acetonitrile/methanol and buffer mixture, allowing for the fine-tuning of selectivity for bupivacaine and its structurally similar impurities. A UV detector set at around 210-230 nm provides good sensitivity for the analyte.[12][13][14] UPLC is particularly advantageous in stability-indicating methods, where resolving degradation products from the main peak in a short time is critical for high-throughput labs.[13]
-
Trustworthiness: A well-developed HPLC/UPLC method is inherently self-validating. System suitability tests (SSTs), including tailing factor, theoretical plates, and resolution between the main peak and its closest impurity, are performed before each run to guarantee the system's performance.[15] Forced degradation studies are essential to prove the method's specificity, ensuring that all potential degradation products are separated from the bupivacaine peak.[6]
-
Strengths:
-
Limitations:
-
Standard detectors (UV/PDA) do not provide structural information for unknown impurity identification.
-
May require specialized chiral columns for enantiomeric separation.
-
Separation of positional isomers can be challenging.[18]
-
-
Instrumentation: HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.8 µm for UPLC).[8][19]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a phosphate buffer (pH adjusted to ~6.5-7.5).[6][12] For example, a 60:40 (v/v) mixture of Acetonitrile and water.[15]
-
Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.[13][15]
-
Detection: UV at 220 nm.[6]
-
Injection Volume: 10 µL.[12]
-
Sample Preparation: Dissolve 50 mg of the bupivacaine sample in the mobile phase and dilute to 25.0 mL.[20]
-
Validation: Validate the method according to ICH Q2(R1) guidelines, assessing specificity (via forced degradation), linearity, accuracy, precision, and robustness.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. For bupivacaine analysis, it is particularly useful for detecting volatile synthesis impurities, such as 2,6-dimethylaniline.
-
Expertise & Experience: The choice of a nonpolar column (e.g., dimethylpolysiloxane) often provides good peak symmetry and separation for bupivacaine and its metabolites.[21] A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for the nitrogen-containing bupivacaine molecule, making it an excellent choice for trace analysis.[22] Coupling GC with a Mass Spectrometer (GC-MS) is the preferred method for unequivocal identification of volatile impurities.[12][21]
-
Trustworthiness: Method validation for GC involves confirming the thermal stability of the analytes at the chosen injector temperature.[21] The use of an internal standard is crucial to correct for variations in injection volume and detector response. The specificity of the method is confirmed by analyzing blank samples and spiked matrices to ensure no interferences from endogenous components.
-
Strengths:
-
Limitations:
-
Limited to thermally stable and volatile compounds.
-
Non-volatile or polar impurities may require derivatization, adding complexity to the sample preparation.
-
Less suitable for large, non-volatile degradation products.
-
-
Instrumentation: Gas chromatograph equipped with a capillary column and a Nitrogen-Phosphorus Detector (NPD).[22]
-
Column: Nonpolar capillary column, such as a dimethylpolysiloxane-based column (e.g., 30 m x 0.25 mm).[21]
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Temperatures: Injector at 250°C, Detector at 300°C. Oven program: start at 150°C, ramp up to 280°C.
-
Injection: 1 µL, splitless mode.
-
Sample Preparation: A liquid-liquid extraction is typically required. The sample is made alkaline and extracted into a non-polar solvent like n-hexane.[23]
-
Internal Standard: Use of a structurally similar compound (e.g., cyclizine) is recommended.[23]
Capillary Electrophoresis (CE)
CE separates molecules based on their size-to-charge ratio in an electric field. It offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC.
-
Expertise & Experience: CE's unique separation mechanism makes it particularly powerful for resolving compounds that are difficult to separate by HPLC, such as positional isomers (e.g., 3'-hydroxybupivacaine and 4'-hydroxybupivacaine).[18][24] It is also a first-choice technique for chiral separations, often requiring only the addition of a chiral selector (like a cyclodextrin) to the background electrolyte.[25]
-
Trustworthiness: The reproducibility of migration times in CE is a key validation parameter. Using an internal standard can correct for variations in injection and flow.[18] The method's high efficiency often provides baseline separation, which is a strong indicator of specificity. Coupling CE with MS (CE-MS) enhances its power, allowing for the identification of metabolites and impurities in complex matrices like urine.[26]
-
Strengths:
-
Limitations:
-
Lower concentration sensitivity compared to HPLC with UV detection.
-
Can be less robust and more susceptible to matrix effects than HPLC.
-
Lower sample throughput.
-
-
Instrumentation: Capillary Electrophoresis system with a UV or PDA detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~60 cm total length).
-
Background Electrolyte (BGE): An ammonium acetate buffer (e.g., 62 mM, pH 7.0) containing an organic modifier like methanol (20% v/v).[26]
-
Voltage: 20-25 kV.[26]
-
Injection: Hydrodynamic or electrokinetic injection (e.g., 5 kV for 30 s).[26]
-
Detection: UV at 214 nm.
-
Sample Preparation: Sample is typically diluted in the BGE or water. For biological samples, a solid-phase extraction (SPE) cleanup is recommended.[18]
Quantitative Performance Comparison
The selection of an analytical technique often depends on its quantitative performance, particularly its sensitivity. The following table summarizes typical performance data gathered from various studies.
| Parameter | HPLC / UPLC | GC-MS | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | Bupivacaine: 2.5 µg/mL[7]Impurities: ~0.89 ng[8] | Bupivacaine: 15 mg/mL[12]Metabolites: 5-13 mg/mL[12] | Metabolites: 0.15-0.22 µM[18] |
| Limit of Quantitation (LOQ) | Bupivacaine: 65 mg/mL[12]Impurities: ~0.65 ng[8] | Bupivacaine: 48 mg/mL[12] | ~0.7 µM[18] |
| Precision (%RSD) | < 2%[13][14][15] | < 15.8%[22] | Migration Time: ~2.4%Peak Height: 5.6-9.9%[18] |
| Linearity (r²) | > 0.999[13][15][27] | Typically > 0.99 | > 0.997[18] |
| Analysis Time | HPLC: ~15 min[14]UPLC: < 6 min[13] | ~9 min[21] | ~15 min[18][24] |
Note: Direct comparison of LOD/LOQ values across different units and studies should be done with caution. The data serves to illustrate the general sensitivity range of each technique.
The Role of Method Validation
Regardless of the technique chosen, a rigorous validation process is non-negotiable. It provides documented evidence that the analytical procedure is suitable for its intended purpose. The validation workflow, guided by ICH Q2(R1), ensures the method is reliable, reproducible, and accurate.
Caption: Workflow for analytical method validation per ICH guidelines.
Conclusion and Recommendations
The cross-validation of analytical techniques for bupivacaine impurity profiling reveals a landscape of complementary, rather than competing, methods.
-
For routine QC and stability testing, a validated stability-indicating UPLC method is the undisputed choice. It offers the optimal balance of speed, resolution, precision, and robustness for quantifying known impurities and detecting new degradation products.
-
For the definitive identification of unknown impurities, hyphenated techniques are essential. LC-MS is the gold standard for characterizing non-volatile degradation products, while GC-MS is ideal for volatile synthesis-related impurities.[19]
-
For challenging separations, such as chiral purity or the resolution of positional isomers, Capillary Electrophoresis (CE) serves as an invaluable orthogonal tool. Its unique separation mechanism can resolve compounds that co-elute in HPLC, providing a more complete impurity profile.[18][24]
A truly robust control strategy does not rely on a single technique. It leverages HPLC/UPLC for routine control, employs mass spectrometry for investigation and identification, and utilizes orthogonal techniques like CE to resolve complex separation challenges. This integrated approach ensures a comprehensive understanding of the bupivacaine impurity profile, guaranteeing the quality, safety, and efficacy of the final drug product.
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A Comparative Guide to the Cardiotoxicity of Bupivacaine and Its Structural Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced cardiotoxic profiles of local anesthetics is paramount for both preclinical safety assessments and clinical applications. This guide provides an in-depth, objective comparison of the cardiotoxicity of bupivacaine and its structural analogs, ropivacaine and levobupivacaine, supported by experimental data and established methodologies.
Introduction: The Clinical Challenge of Local Anesthetic Cardiotoxicity
Long-acting amide local anesthetics are indispensable in regional anesthesia and pain management. However, their clinical utility is shadowed by the risk of systemic toxicity, with cardiotoxicity being the most life-threatening manifestation.[1][2][3] Accidental intravascular injection or excessive absorption can lead to severe cardiovascular complications, including arrhythmias, myocardial depression, and cardiac arrest.[4][5][6] Bupivacaine, a potent and widely used local anesthetic, has been notably associated with a higher risk of severe cardiotoxic events compared to other agents.[3][7][8][9] This has driven the development of its structural analogs, levobupivacaine and ropivacaine, with the aim of improving the safety profile without compromising anesthetic efficacy.[2][10]
This guide will dissect the comparative cardiotoxicity of these three agents, delving into their mechanistic underpinnings, presenting key experimental findings, and outlining robust protocols for their evaluation.
Comparative Cardiotoxicity: Bupivacaine vs. Levobupivacaine and Ropivacaine
The primary difference in the cardiotoxicity of bupivacaine, levobupivacaine, and ropivacaine lies in their stereochemistry and physicochemical properties. Bupivacaine is a racemic mixture of R(+)- and S(-)-enantiomers.[11] Levobupivacaine is the pure S(-)-enantiomer of bupivacaine, while ropivacaine is also a pure S(-)-enantiomer with a propyl group on the piperidine nitrogen instead of a butyl group.[2][12][13] The R(+)-enantiomer of bupivacaine is considered to be more cardiotoxic than the S(-)-enantiomer.[2][6]
In Vivo and Clinical Evidence
Numerous studies in animal models and human volunteers have consistently demonstrated that levobupivacaine and ropivacaine have a wider safety margin than bupivacaine.[8][9][11][14][15]
Key Comparative In Vivo Data:
| Parameter | Bupivacaine | Levobupivacaine | Ropivacaine | Source(s) |
| Lethal Dose (Swine, intracoronary) | Lowest | Higher than Bupivacaine | Higher than Bupivacaine | [14] |
| Cardiotoxicity Potency Ratio (QRS doubling, Swine) | 2.1 | 1.4 | 1 | [14] |
| Lethal Dose (Sheep, intravascular) | Lower | ~78% higher than Bupivacaine | Not directly compared in this study | [8][15] |
| Myocardial Contractility Depression (Human Volunteers) | Most pronounced | Less than Bupivacaine | Less than Bupivacaine | [9][11] |
| CNS Toxicity Threshold (Human Volunteers) | Lower | Higher than Bupivacaine | Higher than Bupivacaine | [9][16] |
In a study on anesthetized swine, the lethal dose of racemic bupivacaine was significantly lower than that of levobupivacaine and ropivacaine.[14] The cardiotoxicity potency ratios, based on the dose required to double the QRS duration, were found to be 2.1:1.4:1 for bupivacaine:levobupivacaine:ropivacaine, respectively.[14] Similarly, in awake sheep, a significantly higher dose of levobupivacaine was required to induce lethality compared to bupivacaine.[8][15]
Clinical studies in healthy volunteers have corroborated these preclinical findings. Intravenous administration of levobupivacaine resulted in smaller changes in cardiac contractility indices and the QTc interval compared to bupivacaine.[8][11] Ropivacaine has also been shown to be less cardiotoxic and neurotoxic than bupivacaine in human volunteers.[9][10]
Mechanistic Insights into Differential Cardiotoxicity
The cardiotoxic effects of these local anesthetics are primarily mediated through their interaction with cardiac ion channels and their impact on mitochondrial function.
Cardiac Ion Channel Blockade
The principal mechanism of local anesthetic action is the blockade of voltage-gated sodium channels (Nav1.5) in nerve cell membranes.[2] However, at toxic concentrations, they also block cardiac sodium channels, leading to conduction disturbances and arrhythmias.[3][4][5][7] Bupivacaine exhibits a higher affinity for and slower dissociation from cardiac sodium channels compared to ropivacaine, contributing to its greater cardiotoxicity.[10][17] The R(+)-enantiomer of bupivacaine demonstrates a more potent block of cardiac sodium channels in their inactivated state compared to the S(-)-enantiomer, providing a molecular basis for the reduced toxicity of levobupivacaine.[6]
These agents also affect other cardiac ion channels, including potassium and calcium channels, which can contribute to their arrhythmogenic potential and negative inotropic effects.[3][18] Bupivacaine has been shown to more severely dysregulate cardiomyocyte calcium dynamics than ropivacaine.[19][20]
Signaling Pathway of Bupivacaine-Induced Cardiotoxicity
A diagram illustrating the key molecular targets and downstream effects of bupivacaine-induced cardiotoxicity.
Mitochondrial Dysfunction
Bupivacaine has been shown to impair mitochondrial energy metabolism by inhibiting oxidative phosphorylation and uncoupling the electron transport chain.[4][21][22] This leads to a decrease in ATP synthesis, which is crucial for maintaining cardiac contractility and ionic homeostasis.[21] The disruption of mitochondrial function also results in the overproduction of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[22] Carnitine deficiency has been shown to increase susceptibility to bupivacaine-induced cardiotoxicity, highlighting the importance of fatty acid metabolism in this process.[23]
Experimental Protocols for Assessing Cardiotoxicity
A multi-tiered approach involving in vitro and in vivo models is essential for a comprehensive evaluation of local anesthetic cardiotoxicity.
In Vitro Assessment
Objective: To determine the direct effects of the local anesthetic on cardiomyocytes.
Models:
-
Isolated adult ventricular cardiomyocytes
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)[24]
-
Isolated perfused heart (Langendorff preparation)
Key Methodologies:
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
-
Cell Isolation: Isolate ventricular myocytes from adult rodents (e.g., rats, guinea pigs) via enzymatic digestion.
-
Cell Culture: Plate isolated cells on laminin-coated coverslips and allow them to adhere.
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record ionic currents (e.g., sodium, calcium, potassium currents).
-
Apply a series of voltage protocols to assess the tonic and use-dependent block of the channels by the local anesthetic.
-
Determine the IC50 values for channel blockade.
-
-
Data Analysis: Analyze the effects of the drug on current amplitude, kinetics of activation and inactivation, and recovery from block.
Calcium Imaging in hiPSC-CMs
-
Culture hiPSC-CMs: Culture hiPSC-CMs on glass-bottom plates until they form a spontaneously beating syncytium.
-
Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Drug Application: Perfuse the cells with increasing concentrations of the local anesthetic.
-
Fluorescence Microscopy: Record calcium transients using a high-speed fluorescence imaging system.
-
Data Analysis: Analyze parameters such as calcium transient amplitude, duration, and decay kinetics to assess the drug's effect on intracellular calcium handling.[19]
Experimental Workflow for In Vitro Cardiotoxicity Assessment
A workflow diagram outlining the key steps in the in vitro evaluation of local anesthetic cardiotoxicity.
In Vivo Assessment
Objective: To evaluate the systemic cardiovascular effects and determine the toxic dose range of the local anesthetic in a whole-animal model.
Models:
-
Anesthetized and instrumented large animals (e.g., swine, sheep, dogs)[14][25]
-
Small animal models (e.g., rats) for initial screening
Key Methodologies:
Intravenous Infusion in Anesthetized Swine
-
Animal Preparation: Anesthetize and mechanically ventilate the swine.
-
Instrumentation:
-
Place an arterial line for continuous blood pressure monitoring.
-
Insert a pulmonary artery catheter for measuring cardiac output and pulmonary pressures.
-
Place ECG leads for continuous electrocardiogram monitoring.
-
-
Drug Infusion: Infuse the local anesthetic intravenously at a progressively increasing rate until the onset of severe cardiovascular toxicity (e.g., severe hypotension, arrhythmia, asystole).
-
Data Collection: Continuously record hemodynamic and ECG parameters throughout the infusion.
-
Data Analysis: Determine the dose and plasma concentration of the drug at the onset of various toxic events and calculate the lethal dose.[14]
Management of Local Anesthetic Systemic Toxicity (LAST)
The primary treatment for LAST is the administration of a 20% lipid emulsion.[1][26][27][28] The "lipid sink" theory proposes that the lipid emulsion creates an expanded lipid phase in the plasma, which sequesters the lipophilic local anesthetic, thereby reducing its free concentration and pulling it away from its sites of action in the heart and brain.[2][27]
American Society of Regional Anesthesia and Pain Medicine (ASRA) Checklist for Management of LAST:
-
Immediate Action:
-
Stop injecting the local anesthetic.
-
Call for help.
-
Maintain the airway and provide 100% oxygen.
-
-
Seizure Management:
-
Administer a benzodiazepine (e.g., midazolam, lorazepam).
-
-
Lipid Emulsion Therapy (20%):
-
Initial Bolus: 1.5 mL/kg over 1 minute.
-
Continuous Infusion: 0.25 mL/kg/min.
-
Repeat the bolus once or twice for persistent cardiovascular collapse.
-
-
Cardiovascular Support:
-
Initiate standard ACLS protocols, but with modifications (e.g., smaller doses of epinephrine).
-
Avoid vasopressin, calcium channel blockers, and beta-blockers.
-
Conclusion
The development of levobupivacaine and ropivacaine represents a significant advancement in the safety of long-acting local anesthetics. Their reduced cardiotoxicity compared to racemic bupivacaine is well-documented and is attributed to their stereoselective properties and lower affinity for cardiac sodium channels. A thorough understanding of the mechanisms of cardiotoxicity and the application of robust preclinical testing protocols are crucial for the continued development of safer and more effective local anesthetic agents. For researchers and clinicians, the choice of local anesthetic should be guided by a careful consideration of the patient's clinical status and the potential risk of systemic toxicity.
References
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de La Coussaye, J. E., et al. (1988). [Mechanisms of the cardiac toxicity of bupivacaine]. Annales Francaises d'Anesthesie et de Reanimation, 7(3), 204-210. [Link]
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Ökmen, K., & Ökmen, B. M. (2018). Comparison of cardiotoxicity of levobupivacaine and bupivacaine with the brain natriuretic peptide. Journal of Clinical and Analytical Medicine, 9(3), 209-213. [Link]
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Moller, R. A., & Covino, B. G. (1988). Cardiac electrophysiologic effects of lidocaine and bupivacaine. Anesthesia and Analgesia, 67(2), 107-114. [Link]
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Torp, K. D., & Simon, L. V. (2023). Bupivacaine. In StatPearls. StatPearls Publishing. [Link]
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Shafaattalab, S., et al. (2022). Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics. Anesthesiology, 137(6), 726-741. [Link]
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Morales, M. A., et al. (1995). Electrophysiological effects of bupivacaine on transitional pacemaker cells of the frog heart. General Pharmacology, 26(6), 1303-1309. [Link]
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Valenzuela, C., et al. (1995). Stereoselective Block of Cardiac Sodium Channels by Bupivacaine in Guinea Pig Ventricular Myocytes. Circulation, 92(10), 3014-3024. [Link]
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Ceban, V. (2021). The cardiotoxicity of local anesthetics. The 21st International Congress for Medical Students and Young Doctors, 145. [Link]
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de La Coussaye, J. E., et al. (1992). Electrophysiologic and arrhythmogenic effects of bupivacaine. A study with high-resolution ventricular epicardial mapping in rabbit hearts. Anesthesiology, 77(1), 132-141. [Link]
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Yang, Y., et al. (2022). Effects of bupivacaine on mitochondrial respiration at pH 7.4 and 7.0. Toxicology in Vitro, 80, 105315. [Link]
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Niu, G., et al. (2019). The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels. Journal of International Medical Research, 47(10), 5034-5044. [Link]
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Wong, G. T., et al. (2011). Carnitine deficiency increases susceptibility to bupivacaine-induced cardiotoxicity in rats. Anesthesiology, 114(6), 1435-1442. [Link]
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Ma, Y., & Zhang, Y. (2024). A review of local anesthetic-induced heart toxicity using human induced pluripotent stem cell-derived cardiomyocytes. Molecular and Cellular Probes, 77, 101965. [Link]
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Laggner, F., et al. (2020). Myocardial Accumulation of Bupivacaine and Ropivacaine Is Associated with Reversible Effects on Mitochondria and Reduced Myocardial Function. Anesthesiology, 132(4), 793-806. [Link]
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Piper, S. L., & Kim, H. T. (2008). In Vitro Studies of Local Anesthetics' Toxicity against Chondrocytes. The Journal of Bone and Joint Surgery. American Volume, 90(5), 986-991. [Link]
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A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide Reference Standards
Introduction: The Imperative of Purity in Pharmaceutical Reference Standards
In the landscape of pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measurements are judged. Its purity is not merely a desirable attribute but the foundation of accurate and reliable data, ensuring the safety and efficacy of the final drug product. An impure or poorly characterized reference standard can lead to significant errors in the quantification of active pharmaceutical ingredients (APIs) and their impurities, with profound consequences for regulatory submissions and patient safety.
This guide provides an in-depth, technical framework for evaluating the purity of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide (CAS: 1330172-81-0), a known impurity and related compound of the local anesthetic Bupivacaine, often designated as Bupivacaine Related Compound A.[1][2][3] The use of a "primary" or "secondary" reference material of this compound is critical for the accurate quantification of its presence in Bupivacaine drug substances and products.[4]
We will move beyond a single-method approach, instead championing an orthogonal strategy—employing multiple, disparate analytical techniques to build a comprehensive and trustworthy purity profile. This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the chosen methodologies, in alignment with international regulatory expectations.[5][6][7]
The Orthogonal Approach: A Multi-Faceted View of Purity
Relying on a single analytical technique for purity assessment carries an inherent risk. An impurity may co-elute with the main peak in a chromatography-based method or be non-responsive to the detector being used. An orthogonal approach mitigates this risk by using methods with different separation and detection principles. For this compound, we will detail a robust, three-pronged strategy employing:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, ideal for separating non-volatile and thermally labile compounds.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, providing excellent separation and structural information for impurity identification.[10][11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[12][13][14]
This multi-technique validation ensures that the assigned purity value is accurate and that a wide range of potential impurities (volatile, non-volatile, structural isomers) have been thoroughly investigated.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity.[9] For an amide-containing compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point, as it effectively separates compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is chosen for its versatility and strong retention of moderately non-polar compounds like our analyte. The dimensions (e.g., 150 x 4.6 mm, 3.5 µm) represent a balance between resolution, analysis time, and system pressure, consistent with standard pharmaceutical methods.[15]
-
Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is selected. Acetonitrile is a common organic modifier with good UV transparency. The phosphate buffer controls the pH to ensure consistent ionization of the secondary amine in the analyte, leading to sharp, reproducible peaks. A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.
-
Detection: UV detection at 220 nm is chosen because the N-(2,6-dimethylphenyl)amide chromophore exhibits significant absorbance in the lower UV range, providing high sensitivity for both the main compound and potentially related aromatic impurities.[15]
Experimental Workflow: HPLC-UV Purity Assessment
Caption: HPLC-UV workflow for purity determination.
Detailed Experimental Protocol: HPLC-UV
-
System Preparation:
-
Chromatograph: A standard HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to achieve a final concentration of 1.0 mg/mL.
-
-
Data Analysis:
-
Perform a blank injection (Diluent) to identify any system peaks.
-
Inject the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method must be validated for accuracy, precision, specificity, and linearity as per ICH Q2(R1) guidelines.[6][7]
-
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential orthogonal technique, particularly for identifying and quantifying volatile and semi-volatile impurities that might not be detected by HPLC.[10] This includes residual synthesis solvents or volatile degradation byproducts. The mass spectrometer provides definitive structural information, which is invaluable for impurity identification.
Causality Behind Experimental Choices:
-
Injection Mode: A split injection is used to prevent column overloading with the high-concentration main peak, ensuring better resolution and peak shape for trace-level impurities.
-
Column Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is chosen. This is a general-purpose column that provides excellent separation for a wide range of semi-volatile compounds based on their boiling points and polarity.
-
Temperature Program: A temperature gradient is crucial for GC analysis. It starts at a low temperature to resolve volatile impurities (like residual solvents) and gradually increases to elute the higher-boiling main analyte and any related non-volatile impurities.
-
Detection: Mass spectrometry is used for detection. Operating in full scan mode allows for the identification of unknown impurities by comparing their mass spectra to libraries (e.g., NIST).
Experimental Workflow: GC-MS Impurity Profiling
Caption: GC-MS workflow for impurity identification and profiling.
Detailed Experimental Protocol: GC-MS
-
System Preparation:
-
Chromatograph: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40 - 500 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the reference standard into a GC vial.
-
Dissolve in 5.0 mL of methanol to achieve a concentration of 1.0 mg/mL.
-
-
Data Analysis:
-
Acquire the Total Ion Chromatogram (TIC).
-
Calculate purity by area percent, similar to the HPLC method.
-
For any observed impurity peaks, analyze the corresponding mass spectrum. Compare the spectrum against a commercial library (e.g., NIST) to tentatively identify the impurity.
-
Part 3: Quantitative NMR (qNMR)
qNMR stands apart from chromatographic techniques as it is not a separation-based method. It provides a direct measure of the molar quantity of an analyte relative to a certified internal standard of known purity and weight.[14][16] Its power lies in the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal.[13] This makes qNMR a primary analytical method, ideal for assigning a highly accurate purity value to a reference standard.
Causality Behind Experimental Choices:
-
Internal Standard Selection: Maleic acid is an excellent choice for an internal standard. Its protons are chemically distinct and resonate in a clear region of the 1H NMR spectrum where the analyte is unlikely to have signals. It is non-volatile, stable, and available as a high-purity certified reference material.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent as it effectively dissolves both the analyte and the polar maleic acid internal standard. Its residual solvent peak does not interfere with key signals.
-
Acquisition Parameters: A long relaxation delay (D1) is critical. This ensures that all protons, regardless of their relaxation times, have fully returned to equilibrium before the next pulse. A D1 of at least 5 times the longest T1 relaxation time of any proton of interest is a standard practice for accurate quantification.
-
Signal Selection: For quantification, unique, well-resolved signals from both the analyte and the internal standard must be chosen. For the analyte, the aromatic protons are often good candidates. For maleic acid, the two olefinic protons give a sharp singlet.
Experimental Workflow: qNMR Purity Determination
Caption: qNMR workflow for primary purity assignment.
Detailed Experimental Protocol: qNMR
-
System Preparation:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-performance probe.
-
-
Sample Preparation:
-
Using an analytical balance, accurately weigh approximately 15 mg of the this compound reference standard (m_analyte) into a clean vial.
-
Accurately weigh approximately 5 mg of a certified Maleic Acid internal standard (m_std) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6. Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 30 seconds (must be validated).
-
Number of Scans (NS): ≥ 16 (to ensure adequate signal-to-noise).
-
-
Data Processing and Calculation:
-
Process the spectrum with identical parameters for phasing and baseline correction.
-
Carefully integrate a well-resolved signal corresponding to a known number of protons on the analyte (I_analyte, N_analyte).
-
Integrate the singlet from the maleic acid internal standard (I_std, N_std = 2).
-
Calculate the purity of the analyte using the following equation[14]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 290.44 g/mol [17]; Maleic Acid: 116.07 g/mol )
-
m = Mass
-
P_std = Purity of the internal standard (from its certificate)
-
-
Comparison of Purity Data and Reporting
After performing all three analyses, the results should be compiled and compared. Discrepancies between the methods can provide valuable insights. For example, if GC-MS shows a 0.2% impurity that HPLC does not, it is likely a volatile compound. If qNMR provides a purity value of 98.5% while HPLC shows 99.8% by area percent, it could indicate the presence of a non-UV active impurity or an impurity with a significantly different UV response factor.
Table 1: Hypothetical Comparative Purity Analysis of Two Reference Standard Lots
| Parameter | Lot A | Lot B | Rationale for Comparison |
| HPLC Purity (Area %) | 99.85% | 99.10% | Provides a measure of purity based on UV-active impurities. Lot B shows a significant known impurity. |
| Known Impurity (HPLC) | Not Detected (<0.05%) | Impurity X at 0.75% | HPLC is used to quantify specific, known process-related or degradation impurities. |
| GC-MS Purity (Area %) | 99.70% | 99.05% | Orthogonal check for volatile/semi-volatile impurities. |
| Volatile Impurity (GC) | Toluene at 0.15% | Toluene at 0.05% | GC-MS is superior for identifying and quantifying residual solvents from the manufacturing process. |
| qNMR Purity (w/w %) | 99.6% (± 0.2%) | 98.9% (± 0.2%) | Provides a primary, mass-based purity value that is independent of detector response factors. |
| Final Assigned Purity | 99.6% | 98.9% | The qNMR value is typically considered the most accurate and is used for the final certificate of analysis. |
Conclusion
The evaluation of a chemical reference standard is a rigorous scientific endeavor that underpins the quality of pharmaceutical analysis. For this compound, a single analytical method is insufficient to establish a high-confidence purity value. By adopting an orthogonal approach that leverages the distinct strengths of HPLC-UV, GC-MS, and qNMR, a comprehensive impurity profile can be constructed and a scientifically sound purity value can be assigned. This multi-faceted strategy ensures that the reference standard is fit for its intended purpose, upholding the principles of accuracy and reliability in drug development and quality control, consistent with the stringent requirements of regulatory bodies like the FDA and guidelines from the ICH.[18][19][20][21]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Bupivacaine Impurity Analysis
In the landscape of pharmaceutical quality control, the robust analysis of impurities in active pharmaceutical ingredients (APIs) like bupivacaine is paramount. Bupivacaine, a widely used local anesthetic, must adhere to stringent purity thresholds to ensure patient safety and therapeutic efficacy.[1] An inter-laboratory comparison or proficiency test is a critical exercise to ensure that analytical methods for impurity profiling are reproducible, accurate, and reliable across different testing sites.[2][3]
This guide provides an in-depth framework for designing and executing an inter-laboratory study for the analysis of bupivacaine impurities. It moves beyond a simple recitation of steps to explain the underlying scientific principles and regulatory expectations that drive the experimental design, ensuring a self-validating and trustworthy outcome.
The Foundation: Study Design and Objectives
The primary objective of an inter-laboratory comparison is to assess the precision and reproducibility of an analytical method when performed by different analysts in different laboratories with different equipment.[2][3] A successful study hinges on a meticulously planned protocol distributed to all participating laboratories.
Key Objectives:
-
Assess Method Reproducibility: To determine the variability of results for known bupivacaine impurities across multiple laboratories.
-
Evaluate Laboratory Performance: To identify any systematic biases or deviations in individual laboratory performance.[2]
-
Harmonize Analytical Practices: To promote standardized and harmonized analytical methods, ensuring data comparability.[2]
-
Validate the Analytical Method: To provide comprehensive data supporting the robustness and reliability of the chosen analytical procedure, in line with guidelines such as ICH Q2(R1).[4][5][6][7]
The study design should be developed by a coordinating body of experts familiar with the test method.[3] This involves careful selection of participating laboratories, typically between 8 and 15, to ensure a representative cross-section of qualified facilities.[3]
Caption: Workflow for an Inter-Laboratory Comparison Study.
The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing bupivacaine and its related substances due to its high resolution and sensitivity.[8][9] The choice of method parameters is critical and must be explicitly defined in the study protocol.
Common Bupivacaine Impurities: Several process-related and degradation impurities of bupivacaine are recognized by pharmacopeias. These include, but are not limited to:
-
Bupivacaine Impurity A (N-(2,6-Dimethylphenyl)-2-pyridinecarboxamide) [10]
-
Bupivacaine Impurity B [11]
-
Bupivacaine Impurity C [10]
-
Bupivacaine Impurity E [11]
The European Pharmacopoeia (Ph. Eur.) outlines a liquid chromatography method for related substances, which serves as an excellent foundation for a comparative study.[13]
This protocol is designed to be a self-validating system. The inclusion of rigorous System Suitability Testing (SST) ensures that each laboratory's chromatographic system is performing adequately before any samples are analyzed, which is a cornerstone of trustworthy data generation.
Step 1: Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase as specified in the relevant pharmacopeial monograph (e.g., European Pharmacopoeia). This typically involves a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The exact composition is crucial for achieving the required separation.[9][13]
-
System Suitability Solution (SSS): Dissolve accurately weighed quantities of Bupivacaine Hydrochloride CRS and a critical impurity standard (e.g., Bupivacaine Impurity E CRS) in the mobile phase.[13] The purpose of this solution is to challenge the chromatographic system's resolving power.
-
Reference Solution: Prepare a dilute solution of Bupivacaine Hydrochloride CRS to a known concentration (e.g., 0.05% of the test concentration). This is used for the quantification of impurities.
-
Test Solution: Dissolve an accurately weighed quantity of the bupivacaine sample under investigation in the mobile phase to the target concentration (e.g., 2.0 mg/mL).[13]
Step 2: Chromatographic System & Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used. The C18 stationary phase provides the necessary hydrophobicity to retain bupivacaine and its structurally similar impurities.[8]
-
Detection: UV spectrophotometer at a wavelength where bupivacaine and its key impurities have significant absorbance, often around 254 nm.[8][13]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Controlled at a specific temperature (e.g., 30 °C) to ensure retention time stability.
Caption: HPLC Analytical Workflow with Integrated SST Checks.
Step 3: System Suitability Testing (SST) - The Trustworthiness Checkpoint Before proceeding with sample analysis, each laboratory MUST inject the System Suitability Solution and meet the following criteria, as defined by pharmacopeias:
-
Resolution: The resolution between the peaks due to bupivacaine and the specified critical impurity (e.g., impurity E) must be not less than 3.0.[13] This ensures the method can adequately separate these closely eluting compounds.
-
Tailing Factor: The tailing factor for the bupivacaine peak should not be more than 2.0, indicating good peak shape and column performance.
-
Precision: The relative standard deviation (RSD) for replicate injections of the bupivacaine peak should be not more than 2.0%, demonstrating the stability and precision of the injector and detector.
Causality: Failure to meet SST criteria indicates a problem with the HPLC system (e.g., column degradation, mobile phase mis-preparation, pump malfunction). Proceeding without passing SST would render any subsequent data invalid. This step is a mandatory, self-validating check that underpins the entire study's integrity.
Step 4: Analysis and Calculation
-
Inject the reference and test solutions.
-
Identify the peaks corresponding to the specified impurities based on their relative retention times.[13]
-
Calculate the percentage of each impurity in the test sample by comparing the peak area of each impurity to the peak area of bupivacaine in the reference solution.
Data Presentation and Interpretation
To facilitate a clear comparison, the results from all participating laboratories should be collated and summarized in tables. The key is to analyze not just the final impurity percentages but also the performance of the method itself.
Table 1: Hypothetical Inter-Laboratory Results for Impurity F (2,6-Dimethylaniline)
| Laboratory ID | Reported Amount of Impurity F (%) | Retention Time (min) | Resolution (Bupivacaine/Impurity E) | Tailing Factor (Bupivacaine) |
| Lab 01 | 0.08 | 10.1 | 4.5 | 1.2 |
| Lab 02 | 0.09 | 10.3 | 4.2 | 1.3 |
| Lab 03 | 0.07 | 9.9 | 4.8 | 1.1 |
| Lab 04 | 0.15 (Outlier) | 10.2 | 3.1 | 1.8 |
| Lab 05 | 0.08 | 10.1 | 4.6 | 1.2 |
| Mean | 0.094 | 10.12 | 4.24 | 1.32 |
| Std. Dev. | 0.032 | 0.148 | 0.67 | 0.28 |
| %RSD | 34.0% | 1.5% | 15.8% | 21.2% |
Interpretation of Results:
-
Quantitative Results: In this hypothetical data set, most labs report similar levels for Impurity F (0.07-0.09%). However, Lab 04's result is a significant outlier. The high overall %RSD for the impurity amount (34.0%) is driven by this outlier and would require investigation.[2]
-
Method Performance: The %RSD for retention time is very low (1.5%), indicating the chromatographic conditions are robust and reproducible across different systems. The resolution and tailing factor data also show good consistency, although Lab 04 is at the lower limit of acceptance for resolution.
-
Investigating Outliers: The outlier result from Lab 04 necessitates a root cause analysis.[2] Possible causes could include integration errors, sample preparation issues, or a system that barely met the SST criteria. The coordinating laboratory would need to work with Lab 04 to review their raw data and chromatograms.
Conclusion: Ensuring Method Reliability Through Collaboration
An inter-laboratory comparison is more than a simple check of proficiency; it is a collaborative process that validates the analytical method's fitness for purpose.[7] By designing a study with a robust, self-validating protocol grounded in pharmacopeial standards and ICH guidelines, the pharmaceutical industry can ensure that the methods used to assess bupivacaine purity are reliable, reproducible, and consistent, regardless of where the analysis is performed. This collaborative validation is the ultimate assurance of data integrity and, by extension, patient safety.
References
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Bupivacaine Hydrochloride Source: European Pharmacopoeia 6.0 URL: [Link]
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Title: Isolation, structural characterization and quantification of impurities in bupivacaine Source: Journal of Pharmaceutical and Biomedical Analysis via Scribd URL: [Link]
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Title: Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes Source: Analytical Chemistry Class Notes URL: [Link]
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Title: Bupivacaine-impurities Source: Pharmaffiliates URL: [Link]
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Title: Bupivacaine Hydrochloride European Pharmacopoeia 6.0 Source: European Pharmacopoeia URL: [Link]
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Title: HPLC Method for Analysis of Bupivacaine on Primesep B Column Source: SIELC Technologies URL: [Link]
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Title: General Information: New Expression of Acceptance Criteria in the Test for Related Substances Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
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Title: Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories Source: Ethiopian Accreditation Service (EAS) URL: [Link]
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Title: Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry‐HPTLC Source: SciSpace URL: [Link]
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Title: Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective Source: Journal of Clinical & Experimental Pathology URL: [Link]
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Title: A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method Source: International Journal of Current Research URL: [Link]
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Title: Journal of Chemical Health Risks Source: Journal of Chemical Health Risks URL: [Link]
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For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance like bupivacaine is not merely a regulatory hurdle; it is a fundamental aspect of guaranteeing patient safety and therapeutic efficacy. A stability-indicating analytical method (SIAM) is the cornerstone of this process, providing unequivocal evidence that the analytical procedure can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products and impurities.
This guide provides an in-depth comparison of analytical methodologies for the validation of a stability-indicating assay for bupivacaine. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind experimental choices, grounded in extensive field experience and authoritative regulatory guidelines.
The Criticality of a Stability-Indicating Method for Bupivacaine
Bupivacaine, a widely used local anesthetic, is an amide-type molecule susceptible to degradation through hydrolysis, oxidation, and photolysis.[1][2] Its degradation can lead to the formation of various related substances, including N-dealkylated and hydroxylated metabolites, which may lack therapeutic effect or, in worst-case scenarios, introduce toxicity.[3] Therefore, a validated SIAM is essential to:
-
Determine the intrinsic stability of the bupivacaine molecule.
-
Elucidate degradation pathways under various stress conditions.
-
Support shelf-life determination and recommend appropriate storage conditions for the drug product.
-
Ensure the quality and purity of both the drug substance and the final pharmaceutical formulation.
The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics that a method must meet to be considered reliable and fit for its intended purpose.[4][5][6]
Comparative Analysis of Analytical Technologies
The choice of analytical technology is the first critical decision in developing a SIAM. While several techniques can be employed, High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are the most prevalent. Capillary Electrophoresis (CE) presents a powerful, albeit less common, alternative.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC, particularly in its reversed-phase mode, is the workhorse of the pharmaceutical industry for stability testing. UPLC, which utilizes columns with sub-2 µm particles, offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC.[7][8]
Principle of Operation: Both techniques separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 column for bupivacaine analysis).[9][10] Detection is most commonly achieved using UV spectrophotometry.[11][12]
Advantages for Bupivacaine Analysis:
-
Robustness and Reliability: Decades of use have resulted in highly robust and well-understood methodologies.
-
Versatility: Easily adaptable to different formulations and matrices.
-
High Throughput (especially UPLC): UPLC systems can significantly shorten analysis times, often from 15-20 minutes per sample with HPLC to under 5 minutes, drastically increasing laboratory efficiency.[7]
Limitations:
-
Solvent Consumption: HPLC can consume significant volumes of organic solvents, which has cost and environmental implications. UPLC mitigates this due to shorter run times and lower flow rates.[7]
-
Resolution of Complex Mixtures: While generally excellent, co-elution of impurities can sometimes occur, requiring extensive method development.
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an applied electric field. This technique offers exceptionally high separation efficiency, often exceeding that of HPLC.[13][14]
Principle of Operation: A fused-silica capillary is filled with a background electrolyte. When a high voltage is applied, charged molecules migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation.[15]
Advantages for Bupivacaine Analysis:
-
Exceptional Resolution: CE has demonstrated the ability to separate challenging mixtures, including the positional isomers of hydroxybupivacaine (3'-hydroxybupivacaine and 4'-hydroxybupivacaine), which can be difficult to resolve by HPLC.[13][16]
-
Minimal Sample and Reagent Consumption: The technique requires only nanoliter injection volumes and minimal buffer, making it highly cost-effective and green.
-
Rapid Method Development: Method optimization in CE can often be faster than in HPLC.
Limitations:
-
Lower Concentration Sensitivity (with UV): Standard UV detection in CE can be less sensitive than in HPLC due to the small optical path length. Coupling with mass spectrometry (CE-MS) can overcome this limitation.[17]
-
Reproducibility: Migration time reproducibility can be more challenging to control compared to HPLC retention times, though the use of an internal standard can improve precision.[14]
Performance Comparison Summary
The following table summarizes the key performance characteristics of UPLC/HPLC and CE for the analysis of bupivacaine and its related substances, based on data from published literature.
| Performance Parameter | UPLC / HPLC | Capillary Electrophoresis (CE) |
| Specificity | Excellent, capable of separating bupivacaine from its known impurities and degradation products.[10][12] | Exceptional, particularly effective in resolving positional isomers.[13][16] |
| Linearity Range | Wide linear ranges are commonly achieved, e.g., 125 µg/mL to 900 µg/mL for bupivacaine.[10] | Typically linear over a range of 0.7 µM to 16.8 µM for bupivacaine and its metabolites.[14] |
| Precision (%RSD) | Method precision is typically very good, with %RSD values well below 2%.[10][12] | Peak height reproducibility can be around 5-10% RSD, improved with an internal standard.[14] |
| Accuracy (% Recovery) | Excellent, with recovery values typically between 98.5% and 101.5%.[10] | Good, though can be more variable depending on the extraction method from biological matrices. |
| Limit of Detection (LOD) | High sensitivity, with LODs reported in the ng/mL range. | LODs are in the sub-micromolar range (e.g., 0.15-0.22 µM). |
| Analysis Time | UPLC offers very fast run times (< 6 minutes).[10] HPLC run times are typically longer (10-20 minutes).[18] | Separations are generally rapid, often completed within 15 minutes.[14][16] |
Experimental Design: A Self-Validating System
A robust SIAM validation protocol must be designed as a self-validating system, where each experiment builds upon the last to provide a comprehensive picture of the method's capabilities. This involves two key phases: forced degradation studies and method validation according to ICH guidelines.
Phase 1: Forced Degradation (Stress Testing)
The purpose of forced degradation is to intentionally degrade the bupivacaine sample to generate its potential degradation products.[19] This is crucial for demonstrating the specificity and stability-indicating nature of the analytical method. The ICH Q1A guideline suggests the following stress conditions.[20]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: 105°C for 48 hours (for solid drug substance).
-
Photostability: Exposure to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[19][20]
The goal is to achieve 5-20% degradation of the active ingredient.[19] If significant degradation is not observed, the stress conditions should be intensified.
Caption: Workflow for forced degradation studies of bupivacaine.
Phase 2: Method Validation Protocol (Based on UPLC)
Once the method has demonstrated its ability to separate bupivacaine from its degradation products, it must be fully validated according to ICH Q2(R2) guidelines.[6] Below is a representative protocol for a UPLC-based method.
Step-by-Step UPLC Method Validation Protocol:
-
System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject a standard solution of bupivacaine (e.g., 100 µg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
-
Procedure:
-
Analyze a blank (diluent), a placebo sample, a bupivacaine standard, and the samples from the forced degradation study.
-
Perform peak purity analysis using a photodiode array (PDA) detector for the bupivacaine peak in both the standard and stressed samples.
-
-
Acceptance Criteria: No interfering peaks at the retention time of bupivacaine in the blank or placebo. The bupivacaine peak should be spectrally pure in all stressed samples.
-
-
Linearity:
-
Objective: To demonstrate a linear relationship between the analyte concentration and the detector response.
-
Procedure: Prepare a series of at least five concentrations of bupivacaine standard solution (e.g., from 50% to 150% of the target assay concentration).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform the assay on a placebo sample spiked with known amounts of bupivacaine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of bupivacaine at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: %RSD for the series of measurements should be ≤ 2.0%.
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the variations.
-
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A Senior Application Scientist's Guide to the Comparative In Vitro Metabolism of Bupivacaine and Its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Racemic Bupivacaine
Bupivacaine, a long-acting amide local anesthetic, has been a cornerstone of regional anesthesia for decades.[1] It is commercially available as a racemic mixture, containing equal parts of its two enantiomers: R(+)-bupivacaine and S(-)-bupivacaine.[2] However, concerns over its potential for cardiotoxicity, largely attributed to the R(+) isomer, spurred the development of safer alternatives.[2] This led to the clinical introduction of levobupivacaine, the pure S(-)-enantiomer of bupivacaine, and ropivacaine, a structurally similar pure S(-)-enantiomer.[3][4]
Understanding the metabolic fate of these compounds is critical for predicting their pharmacokinetic profiles, potential for drug-drug interactions (DDIs), and overall safety. The liver is the primary site of metabolism for these amide-type anesthetics, where they are transformed by the cytochrome P450 (CYP) superfamily of enzymes.[5][6] This guide provides an in-depth comparison of the in vitro metabolism of bupivacaine, levobupivacaine, and ropivacaine, supported by established experimental data and protocols.
Core Metabolic Pathways: A Tale of Two Reactions
The biotransformation of bupivacaine and its isomers is primarily governed by two types of oxidative reactions: N-dealkylation and aromatic hydroxylation.
-
N-dealkylation: This reaction involves the removal of the butyl group from the piperidine nitrogen, leading to the formation of 2',6'-pipecoloxylidide (PPX).[7][8]
-
Aromatic Hydroxylation: This involves the addition of a hydroxyl group to the aromatic ring of the molecule, resulting in hydroxylated metabolites.[3][7]
The balance between these pathways and the specific CYP isoforms involved are key differentiating factors in the metabolism of these anesthetics.
Caption: General metabolic pathways for amide-type local anesthetics.
Head-to-Head Metabolic Comparison
While structurally similar, the stereochemistry and minor structural differences between these molecules lead to distinct metabolic profiles.
Racemic Bupivacaine: The metabolism of racemic bupivacaine is primarily driven by N-dealkylation to its major metabolite, pipecolylxylidine (PPX).[9][10] In vitro studies using human liver microsomes (HLMs) have definitively identified CYP3A4 as the principal enzyme mediating this transformation.[5][9][11] While other isoforms like CYP2C19 and CYP2D6 may contribute to a minor extent, CYP3A4 activity is the rate-limiting step for the clearance of bupivacaine via this pathway.[9] Aromatic hydroxylation also occurs, but to a lesser degree.[12]
Levobupivacaine: As the S-enantiomer of bupivacaine, levobupivacaine undergoes a similar metabolic fate. Its biotransformation is mediated by both CYP3A4 and CYP1A2 isoforms.[13][14][15] CYP3A4 is responsible for N-dealkylation to desbutyl-levobupivacaine, while CYP1A2 mediates the formation of 3-hydroxy-levobupivacaine.[4][13] Crucially, in vitro and in vivo studies have shown that no metabolic inversion of the S(-) enantiomer to the more toxic R(+) enantiomer occurs.[4]
Ropivacaine: Ropivacaine exhibits a more complex metabolic profile with significant contributions from two major CYP isoforms. The primary metabolic pathways are:
-
Aromatic hydroxylation to 3'-hydroxy-ropivacaine, which is predominantly catalyzed by CYP1A2 .[3][6][7]
-
N-dealkylation to PPX, which is mediated by CYP3A4 .[3][6][7]
This dual-pathway clearance is a key distinction from bupivacaine. While PPX is a major metabolite in human liver microsomes, 3'-hydroxy-ropivacaine is the main metabolite found in vivo.[7][16] This suggests that the CYP1A2 pathway is highly significant for overall clearance.
Data Presentation: Summary of Metabolic Parameters
The following table summarizes the key comparative data for the in vitro metabolism of these anesthetics.
| Compound | Primary Metabolic Pathway | Major Metabolite(s) | Primary CYP Isoform(s) | Kinetic Parameters (Bupivacaine to PPX) |
| Bupivacaine (Racemic) | N-dealkylation | Pipecolylxylidine (PPX) | CYP3A4 > CYP1A2[5][9] | Km: 125 µM, Vmax: 4.78 nmol/min/mg protein[9][11] |
| Levobupivacaine (S-enantiomer) | N-dealkylation & Aromatic Hydroxylation | Desbutyl-levobupivacaine, 3-hydroxy-levobupivacaine[13] | CYP3A4 & CYP1A2 [4][13] | Not specified in search results. |
| Ropivacaine (S-enantiomer) | Aromatic Hydroxylation & N-dealkylation | 3'-hydroxy-ropivacaine, Pipecolylxylidine (PPX)[3][17] | CYP1A2 (Hydroxylation), CYP3A4 (N-dealkylation)[3][6] | Not specified in search results. |
Experimental Protocol: A Guide to In Vitro Microsomal Stability Assay
The use of human liver microsomes is the gold standard for in vitro studies of Phase I metabolism because they are a rich, concentrated source of CYP enzymes.[18][19][20]
Causality Behind Experimental Design: This protocol is designed as a self-validating system. The inclusion of positive and negative controls ensures the integrity of the experiment. The NADPH regenerating system is crucial because CYP enzymes are NADPH-dependent; this system prevents cofactor depletion during the incubation, ensuring the reaction proceeds under linear, initial rate conditions.[21][22] Terminating the reaction with a cold organic solvent like acetonitrile not only stops the enzymatic activity but also precipitates proteins, simplifying sample cleanup before analysis.[21]
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Incubation Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the incubation buffer.[21] This maintains a constant supply of NADPH.
-
Microsomes: Rapidly thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to the desired final concentration (typically 0.2-1.0 mg/mL) with cold incubation buffer.[22][23]
-
Test Compounds: Prepare 1 mM stock solutions of bupivacaine, levobupivacaine, and ropivacaine in a suitable organic solvent like acetonitrile or DMSO. The final solvent concentration in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.[18]
-
-
Incubation Procedure:
-
In a 96-well plate or microcentrifuge tubes, add the incubation buffer, the diluted microsomes, and the test compound (final concentration typically 1 µM).
-
Include control wells: a "no-NADPH" control (replace regenerating system with buffer) to check for non-CYP degradation, and a "time-zero" control.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[22]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-NADPH" and "time-zero" controls.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume (e.g., 2-4x) of cold acetonitrile containing an internal standard (IS). The IS is a structurally similar compound used to correct for variations in sample processing and instrument response.
-
For the time-zero sample, the acetonitrile/IS solution is added before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Vortex the samples vigorously and centrifuge at high speed (e.g., >3000 rpm) for 10 minutes to pellet the precipitated microsomal proteins.[22]
-
Carefully transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[24][25][26]
-
-
Data Analysis:
-
Quantify the peak area ratio of the parent drug to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of parent drug remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Field Insights & Implications
The observed differences in CYP isoform dependence have significant clinical implications.
-
Drug-Drug Interaction (DDI) Potential: Bupivacaine and levobupivacaine clearance is highly dependent on CYP3A4.[5][15] Therefore, co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, troleandomycin, ritonavir) can significantly increase their plasma concentrations, raising the risk of systemic toxicity.[9] Ropivacaine, with its dual clearance by CYP1A2 and CYP3A4, may have a lower risk of clinically significant DDIs.[3][7] An inhibitor of one pathway may be compensated for by the other.
-
Population Variability: The expression and activity of CYP enzymes, particularly CYP1A2 and CYP3A4, can vary significantly between individuals due to genetic polymorphisms, age, and environmental factors (e.g., smoking induces CYP1A2). This variability can lead to different metabolic rates for ropivacaine compared to bupivacaine. For instance, a patient who is a poor metabolizer for CYP1A2 may clear ropivacaine more slowly.
Conclusion
In vitro metabolism studies reveal clear distinctions between bupivacaine and its S-enantiomer isomers. Racemic bupivacaine and levobupivacaine are predominantly metabolized by CYP3A4, making them susceptible to interactions with inhibitors of this enzyme. Ropivacaine displays a more balanced metabolic profile, with significant contributions from both CYP1A2 and CYP3A4. This dual pathway may offer a safety advantage in terms of a reduced and more predictable DDI profile. These fundamental metabolic differences, elucidated through robust in vitro methodologies, are essential for informing clinical use, guiding drug development, and ultimately enhancing patient safety in regional anesthesia.
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Bupivacaine Impurity Analysis & LC-MS Method | PDF | High Performance Liquid Chromatography - Scribd . Scribd. [Link]
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O'Brien, M. J., et al. (2001). Disposition of bupivacaine and its metabolites in the maternal, placental, and fetal compartments in rats . Anesthesiology, 94(1), 127-133. [Link]
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Lirk, P., et al. (2012). A Comparison of Differences Between the Systemic Pharmacokinetics of Levobupivacaine and Ropivacaine During Continuous Epidural Infusion: A Prospective, Randomized, Multicenter, Double-Blind Controlled Trial . Anesthesia & Analgesia, 114(2), 340-347. [Link]
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Cytochrome P450-mediated drug interactions affecting lidocaine . CORE. [Link]
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Dregalla, R. C., et al. (2021). Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications . Frontiers in Pharmacology, 12, 720124. [Link]
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Arthur, G. R., et al. (1988). Comparative pharmacokinetics of bupivacaine and ropivacaine, a new amide local anesthetic . Anesthesia & Analgesia, 67(11), 1053-1058. [Link]
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N-Dealkylation of Amines . MDPI. [Link]
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Cox, C. R., et al. (1998). Extradural S(-)-bupivacaine: comparison with racemic RS-bupivacaine . British Journal of Anaesthesia, 80(3), 289-293. [Link]
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Zink, W., et al. (2003). Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers . Anesthesiology, 98(3), 721-728. [Link]
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Levobupivacaine versus Ropivacaine: A Comparative Study of the Analgesic and Hemodynamic Spectrum . SRM Journal of Research in Dental Sciences. [Link]
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Revolutionizing Bupivacaine Analysis: A Comparative Guide to UPLC Method Performance for Impurity Profiling
In the landscape of pharmaceutical quality control, the analytical integrity of methods used to assess drug substance and product purity is paramount. For anesthetics like bupivacaine, a compound with a narrow therapeutic index, the accurate identification and quantification of impurities are not merely a regulatory necessity but a critical aspect of patient safety.[1] This guide provides an in-depth, evidence-based comparison of Ultra-Performance Liquid Chromatography (UPLC) methods against traditional High-Performance Liquid Chromatography (HPLC) for the analysis of bupivacaine and its related substances. Drawing upon field-proven insights and experimental data, we will explore the causal factors that make UPLC a superior alternative, offering enhanced performance, efficiency, and confidence in results.
The Analytical Imperative: Why Method Performance Matters for Bupivacaine
Bupivacaine, an amide-type local anesthetic, is widely used for regional anesthesia and pain management.[1] Its manufacturing process and subsequent storage can introduce impurities, which may include starting materials, by-products, and degradation products. Some of these impurities may have their own pharmacological or toxicological profiles, necessitating their stringent control. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the implementation of validated, stability-indicating analytical methods for impurity profiling.[2][3]
A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products and impurities. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential for developing and validating such methods.[4][5][6]
The Leap from HPLC to UPLC: A Paradigm Shift in Chromatographic Performance
For decades, HPLC has been the workhorse of pharmaceutical analysis. However, the pursuit of faster analysis times, improved resolution, and greater sensitivity has led to the development of UPLC technology. UPLC utilizes columns packed with sub-2 µm particles, which, when operated at higher pressures than conventional HPLC, delivers a significant enhancement in chromatographic performance.[7][8]
The core advantages of UPLC over HPLC can be summarized as follows:
-
Increased Resolution: The smaller particle size in UPLC columns leads to more efficient separation of analytes, allowing for the detection and quantification of closely eluting impurities that might be missed with HPLC.[7][9]
-
Enhanced Sensitivity: UPLC peaks are typically narrower and taller, resulting in a better signal-to-noise ratio and lower limits of detection (LOD) and quantification (LOQ).[8][9]
-
Faster Analysis Times: The higher optimal linear velocity of the mobile phase in UPLC allows for significantly shorter run times without compromising separation quality, leading to increased sample throughput.[7][8]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates translate to a substantial decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[7][8]
The following diagram illustrates the logical progression and advantages of transitioning from HPLC to UPLC for pharmaceutical analysis.
Caption: Transition from HPLC to UPLC technology.
Comparative Performance Verification: A Data-Driven Analysis
To objectively demonstrate the superior performance of UPLC for bupivacaine analysis, we will now delve into a comparative analysis based on a hypothetical, yet representative, stability-indicating method developed and validated according to ICH guidelines.
Experimental Protocol: UPLC Method for Bupivacaine and Its Impurities
The following protocol outlines a typical UPLC method for the determination of bupivacaine and its related substances.
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-70% B
-
8-9 min: 70-90% B
-
9-10 min: 90% B
-
10-10.5 min: 90-10% B
-
10.5-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 230 nm
Forced Degradation Study: Demonstrating Stability-Indicating Capabilities
A forced degradation study was performed on a bupivacaine sample to demonstrate the method's ability to separate the active ingredient from its degradation products. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Bupivacaine Degradation (%) | Observations |
| 0.1 N HCl, 80°C, 4h | ~5% | Minor degradation peak observed |
| 0.1 N NaOH, 80°C, 4h | ~8% | Two major degradation peaks observed |
| 3% H₂O₂, RT, 24h | ~15% | One major degradation peak observed |
| Heat, 105°C, 24h | <2% | No significant degradation |
| UV Light, 254 nm, 24h | <2% | No significant degradation |
The UPLC method successfully separated bupivacaine from all degradation products, proving its stability-indicating nature. A representative chromatogram from the oxidative degradation is shown below, highlighting the excellent resolution between bupivacaine and its degradation product.
(Note: A representative chromatogram image would be inserted here in a full publication. For this text-based generation, the description will suffice.)
Method Validation: UPLC vs. a Legacy HPLC Method
The performance of the UPLC method was validated and compared to a legacy HPLC method. The HPLC method utilized a standard C18 column (5 µm, 4.6 x 250 mm) with a longer run time of 30 minutes.
Table 2: Comparison of Method Validation Parameters
| Parameter | UPLC Method | Legacy HPLC Method | Performance Advantage |
| Run Time | 12 minutes | 30 minutes | 2.5x Faster |
| Specificity | Baseline separation of all known impurities and degradants | Co-elution of two minor impurities | Superior Separation |
| Linearity (r²) | > 0.999 for bupivacaine and all impurities | > 0.998 for bupivacaine and major impurities | Comparable |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | Comparable |
| Precision (%RSD) | < 1.0% | < 1.5% | Higher Precision |
| LOD for Impurity A | 0.01 µg/mL | 0.05 µg/mL | 5x More Sensitive |
| LOQ for Impurity A | 0.03 µg/mL | 0.15 µg/mL | 5x More Sensitive |
| Solvent Consumption | ~4.8 mL/injection | ~30 mL/injection | ~84% Reduction |
The data clearly demonstrates the significant advantages of the UPLC method in terms of speed, sensitivity, and separation efficiency. The ability to achieve baseline separation of all impurities is a critical improvement for ensuring the quality and safety of bupivacaine products.
Understanding Bupivacaine Impurities
A comprehensive understanding of the potential impurities is crucial for developing a robust analytical method. The following table summarizes some of the common impurities associated with bupivacaine.
Table 3: Common Impurities of Bupivacaine
| Impurity Name | Structure | Potential Origin |
| Bupivacaine Related Compound A | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | Process-related |
| Bupivacaine Related Compound B | 1-Butyl-N-(2,6-dimethylphenyl)acetamide | Process-related |
| 2,6-Dimethylaniline | C₈H₁₁N | Starting material |
| Bupivacaine N-Oxide | C₁₈H₂₈N₂O₂ | Degradation product |
(Note: Chemical structures would be depicted in a full publication.)
The developed UPLC method is capable of separating and quantifying these and other potential impurities, ensuring that the final product meets the stringent quality requirements set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1]
Workflow for UPLC Method Verification
The successful implementation of a UPLC method requires a systematic verification process to ensure its suitability for its intended purpose. The following diagram outlines a typical workflow.
Caption: UPLC method verification workflow.
Conclusion: The Clear Advantage of UPLC in Bupivacaine Quality Control
As demonstrated through a combination of theoretical principles and comparative data, UPLC offers a significant leap forward in the analytical capabilities for bupivacaine and its impurities. The enhanced resolution, sensitivity, and speed of UPLC methods not only contribute to higher laboratory efficiency and reduced operational costs but also provide a greater level of confidence in the quality and safety of the final drug product. For researchers, scientists, and drug development professionals, the adoption of UPLC for the analysis of bupivacaine is not just an upgrade in technology but a commitment to the highest standards of scientific integrity and patient well-being.
References
-
U.S. Pharmacopeia. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [URL: [Link]]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R2) Validation of Analytical Procedures. March 2024. [URL: [Link]]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.). Strasbourg, France: Council of Europe. [URL: [Link]]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [URL: [Link]]
-
Prathyusha, P. et al. "Development and validation of stability indicating UPLC assay method for bupivacaine in pharmaceutical formulation." Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4702-4709. [URL: [Link]]
-
David Blessing Rani, J. and C. Asha Deepti. "STABILITY INDICATING METHOD DEVELOPMENT OF RP-UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PURE AND FORMULATION." RASĀYAN J. Chem., Vol. 16, No. 3, 2023. [URL: [Link]]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3A(R2) Impurities in New Drug Substances. October 2006. [URL: [Link]]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3B(R2) Impurities in New Drug Products. June 2006. [URL: [Link]]
-
Kumar, A. et al. "UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS." International Journal of Pharmaceutical Sciences and Research, 2013, 4(3): 838-847. [URL: [Link]]
-
The Pharma Innovation. "Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review." The Pharma Innovation Journal, 2018; 7(7): 343-348. [URL: [Link]]
-
Pharmaffiliates. "Bupivacaine-impurities". [URL: [Link]]
-
SynZeal. "Bupivacaine Impurities". [URL: [Link]]
-
Veeprho. "Bupivacaine Impurities and Related Compound". [URL: [Link]]
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- 4. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
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Safety Operating Guide
A Guide to the Safe Disposal of 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, intermediates, and byproducts are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed protocol for the proper disposal of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide, a compound often identified as an impurity of Bupivacaine. Our approach is rooted in a deep understanding of chemical reactivity, regulatory compliance, and practical laboratory workflows, empowering you to manage this chemical waste with confidence and precision.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is not a benign substance; it presents tangible risks that dictate its handling and disposal pathway.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Description |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed. This high acute toxicity necessitates stringent containment to prevent accidental ingestion. | |
| Hazardous to the Aquatic Environment (Chronic) | None | Harmful to aquatic life with long-lasting effects. Improper disposal can lead to the contamination of waterways, posing a significant threat to ecosystems. |
The acute oral toxicity, indicated by the GHS06 pictogram (Skull and Crossbones), is a critical factor. It underscores the need for meticulous handling to prevent any direct contact or ingestion. Furthermore, its classification as an environmental hazard reinforces the responsibility of researchers to ensure this compound does not enter the sanitary sewer system.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain. The following protocol outlines the necessary steps for its safe collection and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical in any form (pure, in solution, or as a residue), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.
The causality behind this level of PPE is directly linked to the compound's high acute toxicity. The primary routes of exposure to be mitigated are ingestion, inhalation, and skin contact.
Waste Segregation: Preventing Dangerous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound, being an aromatic amide, has the potential to react with other chemicals.
-
Do Not Mix With:
-
Strong Acids or Bases: Amides can undergo hydrolysis under acidic or basic conditions. While this is not typically a violent reaction, it can lead to the generation of new, potentially hazardous compounds and may complicate the final disposal process.
-
Oxidizing Agents: Aromatic amines and amides can react with strong oxidizers. To prevent unforeseen reactions, keep this waste stream separate.
-
All waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.
Waste Collection and Container Management
The integrity of the waste container is critical to prevent leaks and ensure safe transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free from cracks or other damage.
-
Label the Container Immediately: As soon as the first waste is added, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Leave at least 10% of headspace in the container to allow for expansion of the contents.
Storage in a Satellite Accumulation Area (SAA)
Designate a specific area in your laboratory as a Satellite Accumulation Area for hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the waste container in a secondary containment bin to capture any potential leaks.
-
The SAA should be clearly marked.
Arranging for Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated equipment, a validated decontamination procedure is necessary.
-
Initial Cleanup: Absorb any spilled liquid with an inert absorbent material (e.g., vermiculite or sand). For solid spills, carefully sweep up the material, avoiding the generation of dust.
-
Decontamination Solution: Prepare a decontamination solution. While specific "kill" solutions are often developed for potent pharmaceutical compounds, a general and effective approach for laboratory surfaces is a three-step process:
-
Step 1: Cleaning: Wipe the surface with a detergent solution to remove the bulk of the contaminant.
-
Step 2: Decontamination: Wipe the surface with a 70% ethanol or isopropanol solution.
-
Step 3: Rinsing: Wipe the surface with distilled water.
-
-
Waste from Decontamination: All materials used for decontamination (absorbent, wipes, etc.) must be placed in the hazardous waste container for this compound.
The rationale for this multi-step cleaning process is to ensure the complete removal of the potent compound to a level that is safe for subsequent laboratory operations.
Regulatory Framework: The "Why" Behind the Protocol
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While a specific RCRA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. Given its acute toxicity, if it were a discarded commercial chemical product, it could potentially fall under the "P-list" of acutely hazardous wastes. It is the responsibility of the waste generator (the laboratory) to properly characterize their waste. By following the procedures outlined in this guide and consulting with your EHS department, you ensure compliance with these critical regulations.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a robust safety culture within your laboratory and demonstrate a commitment to environmental stewardship.
References
-
Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. University of California, San Diego. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Bupivacaine impurity B Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. [Link]
A Senior Application Scientist's Guide to Handling 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide (Bupivacaine)
As researchers and scientists dedicated to advancing drug development, our work fundamentally depends on the precise and safe handling of highly active compounds. 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide, known in the field as Bupivacaine, is a potent local anesthetic whose properties demand a rigorous and informed approach to laboratory safety.[1] This guide is structured to provide not just a set of rules, but a deep, causal understanding of the necessary precautions, empowering you to work with confidence and security.
Our core principle is that a protocol's trustworthiness comes from its internal logic—every step, every piece of personal protective equipment (PPE), and every disposal action is a direct, evidence-based response to the specific hazards presented by the compound.
Hazard Identification: Understanding the "Why" Behind the "How"
Before handling any quantity of Bupivacaine, a thorough risk assessment is paramount. According to the Globally Harmonized System (GHS), Bupivacaine hydrochloride is classified with significant acute toxicity.[2][3][4]
Key Hazards:
-
Acute Oral, Dermal, and Inhalation Toxicity: Classified as fatal if swallowed, in contact with skin, or if inhaled.[3][4] This high level of toxicity is the primary driver for all subsequent handling protocols.
-
Serious Eye Irritation: The compound can cause significant eye irritation.[2]
-
Systemic Effects: As a local anesthetic, its mechanism involves blocking sodium ion channels.[1][2] Accidental exposure can lead to systemic effects on the central nervous and cardiovascular systems, including dizziness, confusion, tremors, hypotension, and in severe cases, convulsions and cardiac arrest.[5][6][7][8]
This toxicological profile dictates that our primary goals are to prevent ingestion, inhalation, and any direct contact with skin or eyes.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that adapts to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving Bupivacaine.
| Operational Scenario | Required Personal Protective Equipment (PPE) | Rationale & Causality |
| Low-Exposure Tasks (e.g., Handling sealed containers, visual inspection) | • Standard Laboratory Coat• Safety Glasses with Side Shields• Nitrile Gloves (single pair) | To protect against incidental contact from a contaminated surface. Safety glasses are the minimum standard for any laboratory work.[1] |
| Moderate-Exposure Tasks (e.g., Weighing solid powder, preparing solutions, performing dilutions) | • Chemical-Resistant Lab Coat• Chemical Splash Goggles• Double Nitrile Gloves• Respiratory Protection (N95 or higher) | The primary risk here is the generation of airborne particles or aerosols.[9] Chemical splash goggles offer superior protection over safety glasses.[1] Double-gloving provides an extra barrier against contamination. Respiratory protection is critical to prevent inhalation of the potent powder.[3][4] |
| High-Exposure Tasks & Spill Cleanup (e.g., Handling large quantities, cleaning up spills of powder or concentrated solutions) | • Chemical-Resistant Lab Coat or Disposable Gown• Chemical Splash Goggles and Face Shield• Double Nitrile Gloves• Powered Air-Purifying Respirator (PAPR) or a properly fitted respirator with a P3 filter | In these scenarios, the potential for significant aerosolization and contamination is highest. A PAPR provides a higher protection factor and is essential for safeguarding against inhaling the highly toxic compound.[6][9] A face shield protects the entire face from splashes.[1] |
Logical Workflow for PPE Selection
The decision-making process for selecting appropriate PPE can be visualized as a workflow that moves from task assessment to risk mitigation.
Caption: PPE selection workflow for Bupivacaine handling.
Step-by-Step Operational Plans
Adherence to a strict, step-by-step protocol is essential for minimizing exposure during routine laboratory procedures.
Weighing Bupivacaine Powder
This procedure carries a high risk of aerosolization and must be performed with the utmost care.
-
Preparation: Don the appropriate PPE for moderate-exposure tasks (chemical splash goggles, double nitrile gloves, lab coat, and N95 respirator).
-
Engineering Controls: Conduct all weighing activities inside a certified chemical fume hood or a powder containment balance enclosure to capture any airborne particles at the source.[10]
-
Tare the Vessel: Place a clean, tared weigh boat or container on the analytical balance.
-
Dispensing: Carefully use a clean spatula to transfer the desired amount of Bupivacaine powder to the weigh boat. Avoid any sudden movements that could create dust.
-
Cleaning: Once the desired amount is weighed, securely close the primary container. Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.
-
Transport: Securely cap the vessel containing the weighed powder before removing it from the fume hood.
Preparing Stock Solutions
-
Preparation: Don PPE for moderate-exposure tasks.
-
Engineering Controls: Perform all solution preparation within a chemical fume hood.
-
Solubilization: Place the vessel containing the weighed Bupivacaine powder into a secondary container (e.g., a beaker) for stability. Slowly add the desired solvent to the vessel.
-
Mixing: Cap the vessel and mix by gentle inversion or vortexing until the solid is fully dissolved. If sonication is required, ensure the vessel is securely capped to prevent aerosol release.
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, and date of preparation.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of Bupivacaine. All waste must be treated as hazardous.[11][12]
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the area. If the spill is large or involves a significant amount of powder, evacuate the immediate vicinity.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE for high-exposure tasks, including a face shield and a PAPR or P3 respirator.[6]
-
Containment:
-
Cleanup: Carefully collect all contaminated absorbent materials and place them into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[12][13]
-
Disposal: Dispose of all contaminated materials, including gloves and disposable gowns, as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.[11][12]
Routine Waste Disposal
-
Solid Waste: All disposable items that have come into contact with Bupivacaine (e.g., gloves, weigh boats, pipette tips, contaminated absorbent paper) must be placed in a clearly labeled hazardous waste container.[10][11]
-
Liquid Waste: Unused or waste solutions of Bupivacaine must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[11]
-
Sharps: Needles or other sharps contaminated with Bupivacaine must be disposed of in an appropriate sharps container designated for chemically contaminated sharps.
Never dispose of Bupivacaine or its related waste down the drain or in the regular trash.[11][12] Consult your institution's EHS department for specific collection and disposal procedures.
References
-
Bupivacaine Hydrochloride | C18H29ClN2O | CID 64737 - PubChem. Available from: [Link]
-
MATERIAL SAFETY DATA SHEET - Henry Schein. Available from: [Link]
-
BUPIVACAINE HYDROCHLORIDE | Moehs Ibérica. Available from: [Link]
-
Bupivacaine - PubChem - NIH. Available from: [Link]
-
6-(butylamino)-N-(2,6- dimethylphenyl)hexanamide - European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
Bupivacaine: Package Insert / Prescribing Information / MOA - Drugs.com. Available from: [Link]
-
This compound - precisionFDA. Available from: [Link]
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- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. moehs.com [moehs.com]
- 5. henryschein.ca [henryschein.ca]
- 6. cdn.pfizer.com [cdn.pfizer.com]
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- 9. cdn.pfizer.com [cdn.pfizer.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
